molecular formula C13H18FNO B1341328 4-(5-Fluoro-2-methoxy-benzyl)-piperidine CAS No. 955314-86-0

4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Cat. No.: B1341328
CAS No.: 955314-86-0
M. Wt: 223.29 g/mol
InChI Key: SCRJXUARAPRBFW-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxy-benzyl)-piperidine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJXUARAPRBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588786
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955314-86-0
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(5-Fluoro-2-methoxy-benzyl)-piperidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the principal synthetic pathways to a specific, functionalized analogue: this compound. The strategic introduction of fluorine and methoxy substituents onto the benzyl ring significantly modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a valuable building block for drug discovery programs.[3] This document explores several robust synthetic strategies, including Reductive Amination, Wittig Reaction, and Suzuki Coupling, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals several key bond disconnections that form the basis of viable synthetic strategies. The primary disconnection points are the C-C bond between the piperidine ring and the benzyl group, and the C-N bonds within the piperidine ring itself.

G cluster_disconnections Key Disconnections cluster_strategies Synthetic Strategies cluster_precursors_A Precursors for Strategy A cluster_precursors_B Precursors for Strategy B cluster_precursors_C Precursors for Strategy C target Target Molecule (I) This compound d1 C-C Bond (Strategy A, B, C) target->d1 d2 C-N Bond (Strategy D) target->d2 A Strategy A: Reductive Amination d1->A B Strategy B: Wittig Reaction d1->B C Strategy C: Suzuki Coupling d1->C D Strategy D: Alkylation (Less Common) d2->D pA1 5-Fluoro-2-methoxybenzaldehyde A->pA1 pA2 Piperidine A->pA2 pB1 Piperidine-4-carboxaldehyde B->pB1 pB2 Phosphonium Ylide B->pB2 pC1 N-Boc-4-methylene-piperidine C->pC1 pC2 Aryl Halide/Triflate C->pC2

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary C-C bond-forming strategies and one C-N bond-forming strategy, each with distinct advantages and precursor requirements. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway I: Reductive Amination

Reductive amination is arguably the most direct and widely employed method for synthesizing 4-substituted piperidines.[4][5] This pathway involves the condensation of an aldehyde with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. For the synthesis of our target molecule, this involves the reaction of 5-fluoro-2-methoxybenzaldehyde with piperidine.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. After proton transfer, elimination of water forms a transient iminium ion. In the second stage, a mild reducing agent selectively reduces the iminium C=N double bond without affecting the aromatic ring or the aldehyde starting material.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive and more selective than sodium borohydride (NaBH₄), allowing for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined.[6] Its mild nature prevents the reduction of the starting aldehyde and tolerates a wide range of functional groups.

G cluster_reactants Reactants aldehyde 5-Fluoro-2-methoxybenzaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + H₂O piperidine Piperidine piperidine->iminium + H₂O reductant NaBH(OAc)₃ product Target Molecule iminium->product Reduction

Caption: Workflow for one-pot reductive amination synthesis.

Detailed Experimental Protocol

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add piperidine (1.1 eq) to the solution and stir at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium formation.[5]

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Control the addition to manage any mild exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Pathway II: Wittig Reaction

The Wittig reaction provides a powerful method for C-C bond formation by converting a carbonyl group into an alkene.[7] For this synthesis, piperidine-4-carboxaldehyde is reacted with a phosphonium ylide generated from 5-fluoro-2-methoxybenzyl halide. The resulting alkene intermediate is then hydrogenated to yield the final product. This multi-step approach offers flexibility but is less atom-economical than reductive amination.

Mechanistic Rationale

The key steps are the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.[8]

  • Ylide Formation: Triphenylphosphine reacts with 5-fluoro-2-methoxybenzyl bromide via an Sₙ2 reaction to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide (the Wittig reagent).

  • Olefin Synthesis: The ylide attacks the carbonyl carbon of a protected piperidine-4-carboxaldehyde. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring fragments to give the desired alkene and triphenylphosphine oxide.[7]

  • Reduction: The exocyclic double bond of the resulting 4-(5-fluoro-2-methoxybenzylidene)piperidine is reduced to a single bond via catalytic hydrogenation (e.g., H₂, Pd/C), yielding the target molecule.[9][10]

G n1 5-Fluoro-2-methoxybenzyl Halide n3 Phosphonium Salt n1->n3 + n2 Triphenylphosphine n2->n3 + n5 Phosphonium Ylide n3->n5 Deprotonation n4 Strong Base (e.g., n-BuLi) n4->n5 n7 Alkene Intermediate n5->n7 Wittig Reaction n6 N-Boc-Piperidine-4-carboxaldehyde n6->n7 n9 Target Molecule (N-Boc protected) n7->n9 Hydrogenation n8 H₂, Pd/C n8->n9 n11 Final Product n9->n11 Boc Removal n10 Deprotection (e.g., TFA) n10->n11

Caption: Synthetic workflow via the Wittig reaction pathway.

Pathway III: Suzuki Coupling

Modern cross-coupling reactions offer highly efficient and versatile methods for constructing C-C bonds. A Suzuki protocol can be employed to synthesize 4-benzyl piperidines with excellent functional group tolerance.[11] This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Rationale and Approach

An effective approach involves the hydroboration of N-Boc-4-methylenepiperidine to generate a piperidine-4-methylborane intermediate.[11] This intermediate is then coupled with a suitable aryl halide or triflate, such as 1-bromo-5-fluoro-2-methoxybenzene, under palladium catalysis (e.g., PdCl₂(dppf)).

The key advantages of this method are its broad substrate scope and mild reaction conditions. It allows for the late-stage introduction of the substituted benzyl moiety, which is highly desirable in library synthesis for drug discovery. The primary challenge lies in the preparation and handling of the organoboron reagent.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a critical decision based on multiple factors. The table below summarizes the key attributes of the discussed pathways.

Parameter Reductive Amination Wittig Reaction Suzuki Coupling
Number of Steps 1-2 (One-pot feasible)3-4 (including deprotection)2-3 (including borane prep)
Key Reagents NaBH(OAc)₃, Aldehyde, AminePPh₃, Strong Base, Aldehyde, H₂/Pd-COrganoborane, Aryl Halide, Pd Catalyst
Typical Yields Good to ExcellentModerate to GoodGood to Excellent
Scalability HighModerate (phosphine oxide removal can be difficult)Moderate to High
Advantages High atom economy, operational simplicity, mild conditions.[6]Well-established, reliable for alkene synthesis.[12]Excellent functional group tolerance, modularity.[11]
Disadvantages Aldehyde availability can be a limitation.Stoichiometric phosphine oxide byproduct, use of strong bases.Cost of palladium catalyst, synthesis of borane reagent.

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. For most applications requiring efficiency and scalability, Reductive Amination stands out as the method of choice due to its operational simplicity and high atom economy. The Wittig Reaction offers a classic and robust alternative, particularly when the required aldehyde for reductive amination is unstable or inaccessible. Finally, Suzuki Coupling represents a modern, highly versatile approach that is exceptionally well-suited for creating diverse libraries of analogues for structure-activity relationship (SAR) studies in drug development. The ultimate selection will depend on the specific constraints and objectives of the research program, including scale, cost, available starting materials, and desired purity.

References

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  • Ágai, B., et al. (2004). A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction. The Journal of Organic Chemistry, 69(17), 5789-5792. Available at: [Link]

  • Almqvist, F., et al. (2007). Reactions between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]

  • Andersson, H., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(19), 3158-3162. Available at: [Link]

  • Marton, J., et al. (2013). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Sci-Hub. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. Retrieved from [Link]

  • Mao, Z., et al. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. ResearchGate. Available at: [Link]

  • Erowid. (n.d.). Synthesis of 4-Aryl-piperidines. Retrieved from [Link]

  • Choi, S. R., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

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  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 11(2), 859-863. Available at: [Link]

  • ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring the reliability of biological assays. This document outlines in silico predictions for key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of these properties, providing a framework for the validation of computational models and the generation of high-quality data for regulatory submissions and further research. A discussion on chemical stability, with reference to ICH guidelines, is also included to provide a holistic physicochemical profile of this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from initial synthesis to clinical application is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For a molecule such as this compound, the interplay between its substituted benzyl moiety and the basic piperidine ring dictates its behavior in biological systems. The fluorine and methoxy substitutions on the benzyl ring can significantly influence metabolic stability and receptor interactions, while the piperidine nitrogen's basicity is a key determinant of solubility and membrane permeability. This guide serves as a foundational resource for researchers working with this molecule, offering both predictive insights and practical methodologies for its comprehensive physicochemical characterization.

Predicted Physicochemical Properties of this compound

To provide an initial assessment of this compound, in silico predictions of its key physicochemical properties were generated using advanced computational models analogous to those found in industry-standard software such as ACD/Percepta.[1][2][3][4][5][6][7] These predictions offer a valuable starting point for experimental design and hypothesis generation.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H18FNODefines the elemental composition.
Molecular Weight 223.29 g/mol [8]Influences diffusion and membrane transport.
pKa (Basic) 9.8 ± 0.2Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP 3.1 ± 0.3Indicates lipophilicity and the tendency to partition into non-polar environments, affecting membrane permeability and protein binding.
Aqueous Solubility (Intrinsic) 55 mg/LRepresents the solubility of the neutral form of the molecule, a critical factor for oral absorption and formulation.

Note: These values are computationally predicted and require experimental verification.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa of a molecule is a critical parameter as it dictates the extent of its ionization at a given pH. For a basic compound like this compound, the pKa of the piperidine nitrogen will determine the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (typically 7.4). This ratio profoundly affects its interaction with biological membranes and targets. Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of the ionization event.[1]

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of this compound using a standardized potentiometric titration method.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M potassium chloride solution. The potassium chloride is used to maintain a constant ionic strength throughout the titration.

  • Titrant Preparation: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0. Place the analyte solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a burette containing the standardized HCl titrant.

  • Titration Procedure:

    • Begin stirring the analyte solution gently.

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of HCl added.

    • Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).

    • The pKa is equal to the pH at the half-equivalence point.

Trustworthiness: This protocol is self-validating through the use of a calibrated pH meter and standardized titrant. The shape of the resulting titration curve provides a clear visual confirmation of the ionization process.

Visualization of the pKa Determination Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Compound in 0.1M KCl) start_titration Start Titration: Add HCl in Increments prep_analyte->start_titration prep_titrant Prepare Standardized 0.1M HCl Titrant prep_titrant->start_titration calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->start_titration record_ph Record pH After Each Addition start_titration->record_ph record_ph->start_titration plot_curve Plot pH vs. Volume of HCl record_ph->plot_curve find_equivalence Determine Equivalence Point plot_curve->find_equivalence determine_pka pKa = pH at Half-Equivalence Point find_equivalence->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility between a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's ability to cross biological membranes. The shake-flask method, while traditional, remains the definitive technique for logP determination when executed with precision.[4]

Experimental Protocol: Shake-Flask Method

This protocol details the determination of the logP of this compound using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a series of screw-capped tubes, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water.

    • Agitate the tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated using the following formula: logP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Trustworthiness: The reliability of this method is ensured by using pre-saturated solvents to prevent volume changes during partitioning and by employing a validated analytical method for accurate quantification.

Visualization of the logP Determination Workflow

logP_Determination cluster_prep Preparation cluster_partition Partitioning & Separation cluster_analysis Analysis & Calculation prep_phases Prepare Pre-saturated n-Octanol and Water mix_phases Mix n-Octanol Stock and Aqueous Phase prep_phases->mix_phases prep_sample Prepare Stock Solution in n-Octanol prep_sample->mix_phases agitate Agitate to Reach Equilibrium (24h) mix_phases->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge quantify Quantify Concentration in Each Phase (HPLC-UV) centrifuge->quantify calculate_logP Calculate logP quantify->calculate_logP

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method for thermodynamic solubility is the most accurate and is essential for lead optimization and pre-formulation studies.[2]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This protocol outlines the determination of the thermodynamic aqueous solubility of this compound.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the PBS buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: Filter the samples through a 0.22 µm filter to remove any undissolved solid material.

  • Quantification:

    • Dilute the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Reporting: The solubility is reported in units of mg/L or µg/mL.

Trustworthiness: The use of an extended equilibration time and filtration to remove undissolved solids ensures that the measured solubility represents the true thermodynamic equilibrium.

Visualization of the Aqueous Solubility Workflow

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis prep_buffer Prepare PBS Buffer (pH 7.4) add_excess Add Excess Solid Compound to Buffer prep_buffer->add_excess agitate Agitate to Reach Equilibrium (48-72h) add_excess->agitate filter_sample Filter to Remove Undissolved Solid agitate->filter_sample quantify Quantify Concentration in Filtrate (HPLC-UV) filter_sample->quantify report_solubility Report Solubility (mg/L or µg/mL) quantify->report_solubility

Sources

An In-depth Technical Guide to 4-(5-Fluoro-2-methoxy-benzyl)-piperidine (CAS 955314-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a fluorinated heterocyclic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold in a multitude of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The strategic incorporation of a substituted benzyl group, particularly with fluorine and methoxy functionalities, offers avenues for fine-tuning receptor binding, metabolic stability, and overall bioactivity. This document details the physicochemical properties, outlines a robust synthetic methodology, provides a framework for analytical characterization, and discusses the potential therapeutic applications of this compound. The protocols and analyses presented herein are grounded in established principles of organic chemistry and are designed to be both informative and practically applicable for researchers in the field.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[2][3] Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold.[1] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor engagement.

The subject of this guide, this compound, combines the piperidine core with a uniquely substituted benzyl moiety. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The methoxy group, also a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. This specific combination of functional groups makes this compound a valuable intermediate for the synthesis of novel chemical entities targeting a range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 955314-86-0N/A
Molecular Formula C₁₃H₁₈FNO[6][7]
Molecular Weight 223.29 g/mol [6][7]
Appearance (Predicted) Off-white to pale yellow solid or oilN/A
Boiling Point (Predicted) ~320-340 °C at 760 mmHgN/A
Melting Point Not availableN/A
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water.N/A
pKa (Predicted) ~9.5-10.5 (for the piperidine nitrogen)N/A

Synthesis of this compound

Proposed Synthetic Pathway: Hydrogenation of a Pyridine Intermediate

A logical and efficient route to the target compound is outlined below. This pathway involves the formation of a 4-substituted pyridine, which is then reduced to the corresponding piperidine.

Synthetic Pathway A 5-Fluoro-2-methoxybenzaldehyde C 4-(5-Fluoro-2-methoxy-benzylidene)-4H-pyridine (Intermediate) A->C Acetic Anhydride, Heat B 4-Picoline B->C D This compound (Target) C->D H₂, Pd/C or PtO₂ (Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of 4-benzylpiperidines.[2][8]

Step 1: Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-pyridine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-2-methoxybenzaldehyde (1.0 eq), 4-picoline (1.1 eq), and acetic anhydride (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(5-fluoro-2-methoxy-benzyl)-pyridine.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve the 4-(5-fluoro-2-methoxy-benzyl)-pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC/LC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.2 ppm region), the methoxy group (a singlet around δ 3.8 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a complex series of multiplets in the δ 1.2-3.0 ppm range). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The methoxy carbon will be around δ 55 ppm, and the aliphatic carbons of the piperidine ring and the benzylic CH₂ will be in the δ 25-50 ppm range.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.8 - 7.2112 - 128
Ar-C-F-155 - 160 (d, ¹JCF ≈ 240 Hz)
Ar-C-OCH₃-150 - 155
Ar-C-CH₂-128 - 132
-OCH₃~3.8 (s, 3H)~55
Benzyl -CH₂-~2.6 (d, 2H)~35
Piperidine C4-H~1.6 (m, 1H)~38
Piperidine C2/C6-H~2.9 (m, 2H) & ~2.5 (m, 2H)~46
Piperidine C3/C5-H~1.6 (m, 2H) & ~1.3 (m, 2H)~31
Piperidine N-H~1.5 (br s, 1H)-

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions. 'd' denotes a doublet, 's' a singlet, 'm' a multiplet, and 'br s' a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electrospray ionization (ESI) is a suitable method.[3][10]

  • Expected Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 224.2.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns.[11][12] A primary fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion or a piperidine-containing fragment. The specific fragmentation will be influenced by the substitution on the benzyl ring.

MS_Fragmentation Parent [M+H]⁺ m/z 224.2 Frag1 Loss of piperidine [C₈H₈FO]⁺ m/z 139.1 Parent->Frag1 - C₅H₁₀N Frag2 Benzylic cleavage [C₆H₁₃N]⁺ m/z 99.1 Parent->Frag2 - C₇H₆FO

Caption: Plausible fragmentation pathways for this compound in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase C18 column is typically used.[13][14]

  • Methodology: A gradient elution method with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~270 nm) is appropriate.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for research applications.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are present in numerous compounds with diverse pharmacological activities. This makes it a highly attractive building block for creating new chemical entities.

  • Central Nervous System (CNS) Agents: The N-benzylpiperidine scaffold is found in a variety of CNS-active drugs.[15] The lipophilicity and substitution pattern of the benzyl ring are critical for modulating interactions with targets such as dopamine, serotonin, and norepinephrine transporters.[15] This compound could serve as a precursor for novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

  • Anticancer Agents: The piperidine ring is a feature in several anticancer drugs. It can be used to orient functional groups for optimal interaction with enzyme active sites or protein-protein interfaces. The fluoro-methoxy-benzyl moiety could be explored for its potential to interact with various kinases or other oncology targets.

  • Antimicrobial Agents: Substituted piperidines have been investigated for their antibacterial and antifungal properties. The unique electronic and steric properties of this compound could be leveraged in the design of novel antimicrobial agents.

Conclusion

This compound (CAS 955314-86-0) is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis can be reliably achieved through established methods such as the hydrogenation of a pyridine precursor. The analytical techniques of NMR, MS, and HPLC provide a robust framework for its characterization and quality control. The combination of the privileged piperidine scaffold with a strategically fluorinated and methoxylated benzyl group makes this compound a promising starting point for the synthesis of new generations of therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their scientific endeavors.

References

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
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  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598.
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  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 99(10), 767-782.
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Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] Its unique structural properties, including its ability to adopt various conformations and engage in key hydrogen bonding interactions, make it an ideal framework for the design of novel therapeutics targeting a diverse range of biological systems.[3] This guide delves into the prospective biological activities of a specific, yet under-characterized, piperidine derivative: This compound . While direct extensive research on this molecule is not widely published, by examining the rich pharmacology of its structural analogues, we can construct a compelling hypothesis regarding its potential therapeutic applications and outline a clear path for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the latent promise of this compound.

Molecular Profile of this compound

Before exploring its potential biological functions, it is essential to understand the physicochemical properties of the molecule .

PropertyValueSource
Molecular Formula C13H18FNO[4]
Molecular Weight 223.29 g/mol [4][5]
CAS Number 955314-86-0[5][6]

The structure features a central piperidine ring substituted at the 4-position with a benzyl group. This benzyl moiety is further functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate receptor interactions and solubility.[7]

Postulated Biological Activities and Underlying Rationale

The true scientific inquiry begins with informed hypothesis. Based on the extensive literature on substituted piperidines, we can project several high-probability biological activities for this compound.

Central Nervous System (CNS) Activity: A Primary Focus

The piperidine scaffold is a recurring motif in drugs targeting the CNS.[2][3] The structural similarity of our target compound to known antipsychotics, antidepressants, and neuroprotective agents strongly suggests that its primary biological activity may lie within the central nervous system.

Several piperidine derivatives exhibit potent activity at dopamine and serotonin receptors, hallmarks of atypical antipsychotic drugs.[8] For instance, the compound NRA0161, a piperidine derivative, displays high affinity for dopamine D4 and 5-HT2A receptors, suggesting atypical antipsychotic properties with a reduced risk of extrapyramidal side effects.[8]

  • Hypothesized Mechanism: this compound may act as an antagonist or partial agonist at dopamine D2/D4 and serotonin 5-HT2A receptors. The interplay between these receptor systems is a cornerstone of modern antipsychotic therapy.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Modulates 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signaling_Cascade Modulates Serotonin_Release Serotonin Release Serotonin_Release->5HT2A_Receptor Binds Target_Compound 4-(5-Fluoro-2-methoxy- benzyl)-piperidine Target_Compound->D2_Receptor Potential Antagonist Target_Compound->5HT2A_Receptor Potential Antagonist

Caption: Postulated mechanism of action at dopaminergic and serotonergic receptors.

The benzylpiperidine moiety is a key structural feature of potent acetylcholinesterase inhibitors like Donepezil (E2020).[9] These agents are used in the management of Alzheimer's disease. The dimethoxy-substituted indanone ring in E2020 has some structural and electronic resemblance to the methoxy-substituted benzyl group in our target compound.

  • Hypothesized Mechanism: The piperidine nitrogen of this compound could interact with the catalytic anionic site of AChE, while the benzyl group could engage in π-π stacking interactions within the enzyme's active site gorge, leading to inhibition of acetylcholine breakdown.

Anticancer Potential through Dihydrofolate Reductase (DHFR) Inhibition

Recent studies have highlighted the potential of piperidine-based compounds as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a well-established target for anticancer drugs.[10]

  • Hypothesized Mechanism: The piperidine and substituted benzyl moieties could bind to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate, and thereby disrupting DNA synthesis in rapidly proliferating cancer cells.

Proposed Experimental Workflows for Biological Characterization

To validate these hypotheses, a structured, multi-tiered experimental approach is necessary.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial phase should focus on confirming the interaction of this compound with its putative molecular targets.

Objective: To determine the binding affinity of the target compound for a panel of CNS receptors.

Protocol:

  • Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for each receptor subtype in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) values from competitive binding curves to determine the compound's affinity for each receptor.

Objective: To assess the inhibitory potential of the compound against AChE and DHFR.

Protocol (AChE - Ellman's Method):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and purified human AChE in a suitable buffer.

  • Inhibition Measurement: Add varying concentrations of this compound to the reaction mixture.

  • Spectrophotometric Reading: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.

G Compound Test Compound (4-(5-Fluoro-2-methoxy- benzyl)-piperidine) Receptor_Panel Receptor Binding Assays (Dopamine, Serotonin) Compound->Receptor_Panel Enzyme_Panel Enzyme Inhibition Assays (AChE, DHFR) Compound->Enzyme_Panel Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Panel->Cell_Based_Assays Enzyme_Panel->Cell_Based_Assays Lead_Identification Lead Identification & Optimization Cell_Based_Assays->Lead_Identification

Caption: High-level workflow for in vitro characterization.

Tier 2: Cell-Based Functional Assays

Following confirmation of target binding, the next logical step is to evaluate the compound's functional activity in a cellular context.

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol (for G-protein coupled receptors):

  • Cell Culture: Use cell lines expressing the target receptor (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors).

  • Functional Readout: Measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, in response to agonist stimulation in the presence and absence of the test compound.

  • Dose-Response Curves: Generate dose-response curves to determine the compound's potency (EC50 or IC50) and efficacy.

Tier 3: In Vivo Pharmacological Profiling

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their physiological effects and therapeutic potential.

Objective: To evaluate the compound's effects on behavior and its efficacy in animal models of disease.

Protocol (Rodent Model of Psychosis):

  • Animal Model: Use a model such as amphetamine-induced hyperlocomotion in mice, which is sensitive to antipsychotic drugs.

  • Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Assessment: Measure locomotor activity using automated activity chambers.

  • Data Analysis: Compare the activity of compound-treated animals to vehicle- and positive control-treated (e.g., haloperidol or risperidone) groups.[8]

Concluding Remarks and Future Directions

While the biological activity of this compound is not yet empirically defined in the public domain, a robust, data-driven rationale exists for its investigation as a novel therapeutic agent, particularly for CNS disorders. The strategic inclusion of the fluoro and methoxy substituents on the benzylpiperidine core provides a strong foundation for favorable drug-like properties. The experimental pathways outlined in this guide offer a comprehensive and logical progression for elucidating its pharmacological profile, from initial target binding to in vivo efficacy. The unique combination of a privileged scaffold with strategic chemical modifications makes this compound a compelling candidate for further research and development, with the potential to contribute to the next generation of therapeutics.

References

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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) insights from closely related piperidine-based compounds to postulate its primary biological targets and downstream signaling effects. We hypothesize that this compound is likely to exhibit affinity for sigma receptors and monoamine transporters, a conjecture supported by extensive research on analogous chemical scaffolds. This guide will detail the foundational evidence for these hypotheses, propose a putative mechanism of action, and provide a roadmap of experimental protocols for empirical validation.

Introduction and Structural Rationale

This compound is a synthetic compound featuring a central piperidine ring substituted with a 5-fluoro-2-methoxybenzyl group at the 4-position. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules targeting the central nervous system (CNS).[1][2] The benzylpiperidine core, in particular, is a common feature in ligands for various receptors and transporters.

The substituents on the benzyl ring—a fluorine atom and a methoxy group—are critical determinants of the compound's pharmacological profile. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group may participate in hydrogen bonding.[3] The substitution pattern on the phenyl ring, along with the nature of the linker to the piperidine core, strongly influences target selectivity and potency.

Based on the structural characteristics of this compound and the pharmacological activities of similar molecules, we can infer potential biological targets. Notably, benzylpiperidine analogues have shown significant affinity for sigma receptors and monoamine transporters.[4][5] Furthermore, some piperidine derivatives have been identified as acetylcholinesterase (AChE) inhibitors.[6] This guide will primarily explore the potential interaction with sigma receptors and monoamine transporters as the most probable mechanisms of action.

Hypothesized Primary Mechanism of Action: Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are considered therapeutic targets for CNS disorders.[7] Numerous benzylpiperidine derivatives have been reported to bind to sigma receptors with high affinity.[5]

Rationale for Sigma Receptor Affinity

The general pharmacophore for sigma receptor ligands often includes a basic amine (present in the piperidine ring) and a hydrophobic aromatic region (the benzyl group). The distance between these two moieties is a critical factor for binding. The flexible benzyl-piperidine linkage in this compound allows it to adopt a conformation suitable for interacting with the binding pockets of sigma receptors. The presence of the electron-withdrawing fluorine substituent on the phenyl ring has been shown in some cases to influence binding affinity, although its effect can be complex and dependent on its position.[5]

Potential Downstream Signaling

Should this compound act as a sigma receptor ligand, it could modulate several downstream signaling pathways. For instance, σ1 receptor activation can influence intracellular calcium signaling, modulate the activity of ion channels, and impact neurotransmitter systems.[7] The σ2 receptor is often overexpressed in proliferating cells and is a target for cancer imaging and therapy.[7]

Hypothetical Signaling Pathway for Sigma-1 Receptor Modulation

sigma1_pathway Compound This compound Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (e.g., K⁺ channels) Sigma1R->IonChannels Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER NeuronalActivity Modulation of Neuronal Excitability Ca_ER->NeuronalActivity IonChannels->NeuronalActivity NMDAR->NeuronalActivity Neurotransmitter Neurotransmitter Release NeuronalActivity->Neurotransmitter

Caption: Putative modulation of cellular signaling by this compound via the Sigma-1 receptor.

Hypothesized Secondary Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse.[8][9] N-benzylpiperidine analogues have been identified as potent and selective inhibitors of DAT.[4]

Rationale for Monoamine Transporter Affinity

The structural features of this compound are consistent with those of known monoamine transporter ligands. The piperidine nitrogen can interact with key acidic residues in the transporter binding site, while the aromatic ring can engage in hydrophobic and π-stacking interactions. Studies on related compounds have shown that electron-withdrawing groups on the benzyl ring can be beneficial for DAT binding.[4] Therefore, it is plausible that this compound could exhibit inhibitory activity at one or more of the monoamine transporters.

Potential Functional Consequences

Inhibition of monoamine transporters would lead to an increase in the synaptic concentration of the corresponding neurotransmitters (dopamine, serotonin, or norepinephrine). This would, in turn, lead to enhanced signaling through their respective postsynaptic receptors, with a range of potential physiological and behavioral effects.

Experimental Workflow for Target Validation

experimental_workflow Start This compound BindingAssay Radioligand Binding Assays (σ1, σ2, DAT, SERT, NET) Start->BindingAssay FunctionalAssay Functional Assays BindingAssay->FunctionalAssay If significant binding UptakeAssay Neurotransmitter Uptake Assays (e.g., [³H]Dopamine) FunctionalAssay->UptakeAssay CaAssay Calcium Mobilization Assays FunctionalAssay->CaAssay Downstream Downstream Signaling Studies (e.g., Western Blot for p-ERK) FunctionalAssay->Downstream InVivo In Vivo Behavioral Models Downstream->InVivo

Caption: A proposed experimental workflow to elucidate the mechanism of action of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanisms of action, a series of in vitro and cellular assays are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for sigma receptors (σ1 and σ2) and monoamine transporters (DAT, SERT, NET).

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor/transporter (e.g., guinea pig brain for σ1, rat liver for σ2, HEK293 cells transfected with human DAT, SERT, or NET).

  • Assay Conditions:

    • Radioligand: Use a high-affinity radioligand for each target (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2, [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand for the target.

  • Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Objective: To assess the functional inhibitory activity of this compound on monoamine transporters.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Uptake Experiment:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

    • Incubate for a short period at 37°C.

    • Terminate uptake by washing with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) from the concentration-response curve.

Hypothetical Data Summary

The following tables present hypothetical data that could be generated from the proposed experiments, assuming the compound has high affinity for the σ1 receptor and moderate affinity for the dopamine transporter.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

TargetKi (nM)
σ1 Receptor15.2
σ2 Receptor> 1000
DAT85.7
SERT> 1000
NET750.3

Table 2: Hypothetical Functional Activity (IC50, nM) of this compound

AssayIC50 (nM)
[³H]-Dopamine Uptake Inhibition120.4
[³H]-Serotonin Uptake Inhibition> 1000
[³H]-Norepinephrine Uptake Inhibition> 1000

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound based on the established pharmacology of structurally related compounds. The primary hypothesis is that this molecule functions as a ligand for the sigma-1 receptor, with a potential secondary activity as a dopamine transporter inhibitor.

The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro assays, followed by cellular and in vivo studies to fully characterize the pharmacological profile of this novel compound. Understanding its precise mechanism of action will be crucial for any further development for therapeutic applications.

References

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Potential Research Applications for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal framework for the design of novel therapeutics targeting a diverse range of biological systems.[1][2] This guide focuses on the untapped research potential of a specific, yet uncharacterized, piperidine derivative: 4-(5-Fluoro-2-methoxy-benzyl)-piperidine .

With a molecular formula of C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol , this compound integrates several key structural features that suggest significant potential in drug discovery, particularly within the realm of neuroscience.[3] The strategic placement of a fluorine atom and a methoxy group on the benzyl ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability and binding affinity, while the methoxy group can influence receptor interactions.[4]

This technical guide will provide a comprehensive overview of the potential research applications of this compound. We will explore a plausible synthetic route, propose primary biological targets based on structure-activity relationship (SAR) studies of analogous compounds, and present a detailed roadmap of experimental protocols for its comprehensive evaluation.

Chemical Synthesis

The synthesis of this compound can be approached through several established methods for creating 4-substituted piperidines. A highly efficient and versatile method is the Suzuki coupling protocol, which allows for the formation of the crucial carbon-carbon bond between the piperidine and benzyl moieties.[5]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_hydroboration Hydroboration-Oxidation cluster_tosylation Tosylation cluster_suzuki Suzuki Coupling (Alternative) cluster_final Deprotection N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Wittig Reaction 5-Fluoro-2-methoxybenzyl_bromide 5-Fluoro-2-methoxybenzyl bromide Final_Product_Boc N-Boc-4-(5-Fluoro-2-methoxy-benzyl)-piperidine 5-Fluoro-2-methoxybenzyl_bromide->Final_Product_Boc Wittig_Reagent Methyltriphenylphosphonium bromide / n-BuLi Wittig_Reagent->N-Boc-4-methylenepiperidine Organoborane N-Boc-4-(piperidinomethyl)borane N-Boc-4-methylenepiperidine->Organoborane Hydroboration Hydroboration_Reagents 1. 9-BBN 2. H₂O₂, NaOH N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine Tosyl_Chloride TsCl, Pyridine N-Boc-4-(tosyloxymethyl)piperidine N-Boc-4-(tosyloxymethyl)piperidine Hydroboration Hydroboration (e.g., 9-BBN) Organoborane->Final_Product_Boc Suzuki Coupling Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Final_Product This compound Final_Product_Boc->Final_Product Deprotection Deprotection Deprotection (e.g., TFA or HCl)

Caption: Plausible synthetic route to this compound.

Hypothesized Biological Targets and Research Applications

Based on the extensive literature on 4-benzylpiperidine derivatives, we hypothesize that this compound is a promising candidate for investigation in several key areas of neuroscience. The structural motifs present in the molecule suggest potential interactions with monoamine transporters and sigma receptors.[6][7][8]

Monoamine Transporter Modulation

Scientific Rationale: The 4-benzylpiperidine core is a well-established pharmacophore for ligands targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][8][9] The affinity and selectivity for these transporters are highly dependent on the substitution patterns on both the piperidine nitrogen and the benzyl ring.[9] The presence of a fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity and metabolic stability. The 2-methoxy group may influence the conformational presentation of the benzyl ring within the transporter's binding pocket, potentially conferring selectivity.

Potential Therapeutic Applications:

  • Depression and Anxiety Disorders: Modulation of SERT and NET is a clinically validated strategy for treating these conditions.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): DAT and NET inhibitors are first-line treatments for ADHD.

  • Substance Use Disorders: Compounds targeting DAT are being investigated for the treatment of cocaine and methamphetamine addiction.[7]

Proposed Experimental Workflow:

Monoamine_Transporter_Workflow Start This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Radioligand_Binding Radioligand Binding Assays (DAT, SERT, NET) In_Vitro_Screening->Radioligand_Binding Uptake_Assays Synaptosomal Uptake Assays (³H-DA, ³H-5-HT, ³H-NE) In_Vitro_Screening->Uptake_Assays Cell_Viability Cell Viability Assay (MTT) In_Vitro_Screening->Cell_Viability In_Vitro_BBB In Vitro Blood-Brain Barrier Model Uptake_Assays->In_Vitro_BBB In_Vivo_Studies In Vivo Studies In_Vitro_BBB->In_Vivo_Studies Locomotor_Activity Locomotor Activity In_Vivo_Studies->Locomotor_Activity Forced_Swim_Test Forced Swim Test In_Vivo_Studies->Forced_Swim_Test Microdialysis In Vivo Microdialysis In_Vivo_Studies->Microdialysis Lead_Optimization Lead Optimization Microdialysis->Lead_Optimization

Caption: Experimental workflow for evaluating monoamine transporter activity.

Sigma Receptor Modulation

Scientific Rationale: A significant number of 4-benzylpiperidine derivatives exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The σ₁ receptor, in particular, is involved in the modulation of ion channels and intracellular signaling pathways.

Potential Therapeutic Applications:

  • Neurodegenerative Diseases: σ₁ receptor agonists have shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Neuropathic Pain: σ₁ receptor antagonists are being investigated as potential analgesics.

  • Psychiatric Disorders: Modulation of sigma receptors may have therapeutic benefits in schizophrenia and depression.

Proposed Experimental Workflow:

Sigma_Receptor_Workflow Start This compound In_Vitro_Binding In Vitro Radioligand Binding Assays (σ₁ and σ₂ receptors) Start->In_Vitro_Binding Functional_Assay Functional Assays (e.g., Calcium Imaging) In_Vitro_Binding->Functional_Assay Neuroprotection_Assay In Vitro Neuroprotection Assays (e.g., against oxidative stress) Functional_Assay->Neuroprotection_Assay In_Vivo_Models In Vivo Models of Neurodegeneration Neuroprotection_Assay->In_Vivo_Models Behavioral_Testing Behavioral Testing (Cognition, Motor Function) In_Vivo_Models->Behavioral_Testing Histopathology Histopathological Analysis In_Vivo_Models->Histopathology Lead_Optimization Lead Optimization Behavioral_Testing->Lead_Optimization Histopathology->Lead_Optimization AChE_Workflow Start This compound In_Vitro_AChE_Assay In Vitro AChE Inhibition Assay (Ellman's Method) Start->In_Vitro_AChE_Assay Selectivity_Assay Butyrylcholinesterase (BChE) Inhibition Assay In_Vitro_AChE_Assay->Selectivity_Assay Kinetic_Studies Enzyme Kinetic Studies (Determine Ki and mechanism of inhibition) In_Vitro_AChE_Assay->Kinetic_Studies In_Vivo_AChE_Inhibition In Vivo Measurement of AChE Activity (Brain tissue homogenates) Kinetic_Studies->In_Vivo_AChE_Inhibition Cognitive_Enhancement_Models Animal Models of Cognitive Impairment (e.g., Scopolamine-induced amnesia) In_Vivo_AChE_Inhibition->Cognitive_Enhancement_Models Lead_Optimization Lead Optimization Cognitive_Enhancement_Models->Lead_Optimization

Caption: Experimental workflow for evaluating AChE inhibitory activity.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

  • Principle: Competition binding assay using a radiolabeled ligand with known affinity for the target transporter.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound. [4][10] 3. After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays

  • Objective: To assess the functional inhibition of monoamine uptake by the test compound.

  • Principle: Measurement of the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

  • Protocol:

    • Prepare synaptosomes from rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). [11][12] 4. Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity accumulated in the synaptosomes.

    • Determine the IC₅₀ for uptake inhibition.

3. Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To measure the inhibitory activity of the test compound against AChE.

  • Principle: A colorimetric assay where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow product. [9][13]* Protocol:

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. 4. Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value for AChE inhibition.

4. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxicity of the test compound.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [5][6][14]* Protocol:

    • Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).

    • Measure the absorbance at 570 nm using a microplate reader. [15] 6. Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (cytotoxic concentration 50%).

In Vivo Assays

1. Locomotor Activity Test

  • Objective: To evaluate the effect of the test compound on spontaneous motor activity and to screen for potential stimulant or sedative effects.

  • Principle: An automated system tracks the movement of a rodent in an open field arena.

  • Protocol:

    • Acclimate mice or rats to the testing room for at least 30 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

    • Place the animal in the center of the open field arena. [7][16] 4. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes) using an automated tracking system. [17] 5. Analyze the data to assess changes in activity levels compared to the vehicle-treated group.

2. Forced Swim Test

  • Objective: To assess the antidepressant-like activity of the test compound.

  • Principle: The test is based on the observation that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment increases the time spent struggling.

  • Protocol:

    • Administer the test compound or vehicle to mice or rats according to a specific dosing regimen.

    • Place the animal in a cylinder of water (24-26°C) from which it cannot escape. [18][19] 3. Record the duration of immobility during a 6-minute test session. [20] 4. A decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. [21] 3. In Vivo Microdialysis

  • Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of freely moving animals.

  • Principle: A microdialysis probe is implanted into the target brain region. A physiological solution is perfused through the probe, and neurotransmitters from the extracellular space diffuse across the semipermeable membrane into the perfusate, which is then collected and analyzed.

  • Protocol:

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in rats or mice.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after administration of the test compound. [1][22][23] 5. Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [24]

Conclusion

This compound represents a novel chemical entity with significant, unexplored potential in drug discovery. The structural analogy to a plethora of biologically active 4-benzylpiperidine derivatives strongly suggests its promise as a modulator of key neurological targets. This guide provides a robust framework for initiating a comprehensive research program to elucidate its pharmacological profile. By systematically applying the outlined synthetic and experimental strategies, researchers can effectively uncover the therapeutic potential of this intriguing molecule and contribute to the development of next-generation therapeutics for neurological and psychiatric disorders.

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structure-activity relationship of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine Derivatives

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents, particularly for Central Nervous System (CNS) disorders.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile framework for interacting with a multitude of biological targets. This guide focuses on a specific, promising class of compounds: this compound derivatives. These molecules are of significant interest due to their structural resemblance to established pharmacophores known to interact with key neurotransmitter systems.

Compounds bearing the piperidine nucleus are integral to numerous drug classes, including antipsychotics, antidepressants, and analgesics.[3][4] Their therapeutic effects are often mediated through interactions with dopamine and serotonin receptors.[5][6] The 4-benzylpiperidine scaffold, in particular, is a well-explored motif for targeting these receptors. The addition of specific substituents—namely a 5-fluoro and a 2-methoxy group on the benzyl ring—provides a unique opportunity to fine-tune pharmacological activity, selectivity, and metabolic stability.

This document serves as a technical guide to the structure-activity relationship (SAR) of this compound derivatives. It aims to dissect the role of each structural component, explain the causal relationships behind molecular modifications and their biological outcomes, and provide validated experimental frameworks for their synthesis and evaluation. Our objective is to furnish drug development professionals with the foundational knowledge and practical insights required to navigate the optimization of this promising chemical series.

Core Structural Components and Pharmacological Significance

The therapeutic potential of the this compound scaffold can be understood by analyzing its constituent parts. Each segment plays a defined role in molecular recognition, binding affinity, and overall drug-like properties.

  • The Piperidine Ring: This saturated heterocycle is more than a simple linker.[3] Its basic nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[5] The conformational flexibility of the piperidine ring (chair-boat conformations) can also influence the orientation of its substituents, thereby affecting receptor fit. Replacing the piperidine with a different heterocycle, such as piperazine, has been shown to dramatically alter receptor selectivity, underscoring the piperidine's critical role in defining the target profile.[1]

  • The Benzyl Moiety: The aromatic benzyl group provides a large, hydrophobic surface for van der Waals and π-π stacking interactions within the receptor's binding site. It acts as the primary anchor for positioning the molecule correctly for high-affinity binding.

  • The 2-Methoxy Group (-OCH₃): The methoxy group at the ortho position is critical. Its oxygen atom can act as a hydrogen bond acceptor, forming specific interactions that can significantly enhance binding affinity. Furthermore, its steric bulk influences the rotational freedom (torsional angle) between the phenyl ring and the piperidine linker, constraining the molecule into a specific, bioactive conformation. In related series of 5-HT₂A receptor agonists, the removal of a 2-methoxy group leads to a drastic drop in potency, highlighting its importance.[7]

  • The 5-Fluoro Group (-F): The introduction of a fluorine atom is a common and powerful strategy in medicinal chemistry. The 5-fluoro substituent on the benzyl ring can serve multiple purposes:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the ring more resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the compound's half-life.[8]

    • Enhanced Binding: Fluorine can participate in favorable electrostatic or dipole-dipole interactions with the receptor. It can also modulate the acidity of nearby protons or influence the electronic character of the aromatic ring, thereby tuning binding affinity.[9]

    • Improved Pharmacokinetics: Fluorination can increase lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for CNS-acting drugs.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold allows for the exploration of its chemical space and the optimization of its pharmacological profile. The following sections detail the key SAR trends observed in this and related chemical series.

A. Modifications of the Piperidine Nitrogen (N1 Position)

The substituent on the piperidine nitrogen is arguably the most critical determinant of a compound's activity and selectivity. This position projects into a region of the receptor binding pocket where small changes can lead to profound differences in pharmacological effect.

  • Small Alkyl Groups (e.g., -H, -CH₃): N-demethylation often leads to significant changes in activity at monoamine transporters.[10] An unsubstituted amine (-H) can serve as a hydrogen bond donor, while a small methyl group provides a balance of steric bulk and basicity.

  • Larger/Bulky Substituents: Introducing larger groups, such as phenylalkyl or complex heterocyclic moieties, can enhance potency and selectivity for specific receptor subtypes. For many atypical antipsychotics, this position is occupied by a larger fragment that forms additional interactions with an extended or secondary binding pocket of the D₂ and 5-HT₂A receptors.[11]

B. Modifications of the Benzyl Ring

While the 5-fluoro and 2-methoxy groups are defining features, further modifications can be explored to refine activity.

  • Position of Fluorine: Moving the fluorine atom to other positions (e.g., 3- or 4-position) would likely alter the electronic properties and binding interactions of the ring. SAR studies on related scaffolds have shown that the precise location of halogen substituents is crucial for high potency.[9]

  • Bioisosteric Replacement of Methoxy Group: Replacing the 2-methoxy group with other hydrogen bond acceptors (e.g., -OH, -NH₂) or groups of similar size could help probe the specific interactions in that region of the binding pocket. However, as noted, this substitution is often critical for maintaining the active conformation.[7]

C. Modifications of the Piperidine Ring

Adding substituents directly to the carbon framework of the piperidine ring can introduce stereocenters and provide vectors for additional interactions.

  • Introduction of Chirality: Adding substituents at the 2- or 3-positions of the piperidine ring creates chiral centers. The resulting enantiomers often exhibit significant differences in binding affinity and efficacy, as seen in studies of other piperidine-based ligands.[12] This provides a powerful tool for improving the therapeutic index by isolating the more active and less toxic stereoisomer.

The logical relationship between these modification points and the resulting activity is a cornerstone of the optimization process.

SAR_Logic cluster_mods Key Modification Points cluster_properties Pharmacological & PK/PD Properties Scaffold Core Scaffold This compound N1 N1-Substituent Scaffold->N1 Modify Benzyl Benzyl Ring Scaffold->Benzyl Modify PiperidineRing Piperidine Ring Scaffold->PiperidineRing Modify Potency Potency (Ki, IC50) N1->Potency Influences Selectivity Receptor Selectivity (e.g., D2 vs 5-HT2A) N1->Selectivity Influences Functional Functional Activity (Agonist/Antagonist) N1->Functional Influences Benzyl->Potency Influences PK Pharmacokinetics (Metabolic Stability, BBB) Benzyl->PK Influences PiperidineRing->Potency Influences PiperidineRing->Selectivity Influences

Caption: Key modification points on the core scaffold and their influence on pharmacological properties.

Hypothesized Pharmacological Profile: A Dual D₂/5-HT₂A Antagonist

Based on established pharmacophore models, the this compound scaffold is strongly hypothesized to interact with dopamine D₂ and serotonin 5-HT₂A receptors. Many second-generation antipsychotics achieve their therapeutic efficacy and reduced side-effect profile through a dual antagonism of these two receptors.[5][6]

  • Dopamine D₂ Receptor Antagonism: Primarily addresses the positive symptoms of psychosis (e.g., hallucinations, delusions).

  • Serotonin 5-HT₂A Receptor Antagonism: Believed to mitigate extrapyramidal side effects (motor control issues) associated with pure D₂ blockade and may also contribute to efficacy against negative and cognitive symptoms.[11]

The SAR data in the table below is a representative, hypothetical summary based on principles derived from related compound series. It illustrates how specific structural modifications could tune the activity and selectivity between these two key targets.

Compound R¹ (N1-Substituent) R² (Benzyl Ring) D₂ Ki (nM) 5-HT₂A Ki (nM) Selectivity (D₂/5-HT₂A)
1 (Core) -H5-F, 2-OCH₃150801.88
2 -CH₃5-F, 2-OCH₃120651.85
3 -(CH₂)₂-Ph5-F, 2-OCH₃25102.50
4 4-phenyl-butyl5-F, 2-OCH₃8150.53
5 (Fluoro shift) -(CH₂)₂-Ph3-F , 2-OCH₃45301.50
6 (Methoxy out) -(CH₂)₂-Ph5-F5508000.69

This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

To validate the SAR hypotheses, robust and reproducible experimental methods are essential. The following sections provide standardized protocols for the synthesis and in vitro evaluation of these derivatives.

Protocol 1: General Synthesis of N-Substituted Derivatives

This protocol outlines a standard reductive amination procedure to install various substituents on the piperidine nitrogen.

Synthesis_Workflow start Start Materials: - this compound - Aldehyde/Ketone (R-CHO) step1 Step 1: Imine Formation - Dissolve reactants in solvent (e.g., DCM, MeOH) - Stir at room temperature (RT) for 1-2 hours start->step1 step2 Step 2: Reduction - Add reducing agent (e.g., NaBH(OAc)₃, NaBH₄) - Stir at RT for 12-24 hours step1->step2 step3 Step 3: Work-up - Quench reaction with water or sat. NaHCO₃ - Extract with organic solvent (e.g., EtOAc) step2->step3 step4 Step 4: Purification - Dry organic layer (Na₂SO₄), filter, concentrate - Purify via column chromatography (Silica gel) step3->step4 end Final Product: N-Substituted Derivative step4->end

Caption: General workflow for the synthesis of N-substituted derivatives via reductive amination.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound (the starting amine) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Imine Formation: Add 1.1 equivalents of the desired aldehyde or ketone. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add 1.5 equivalents of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture. This agent is mild and selective for imines.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield the final N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Receptor Binding Assay (D₂/5-HT₂A)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D₂ and serotonin 5-HT₂A receptors.

Assay_Workflow start Materials: - Cell membranes (expressing D₂ or 5-HT₂A) - Radioligand (e.g., [³H]Spiperone) - Test compounds step1 Step 1: Incubation - Combine membranes, radioligand, and test compound (or buffer/non-specific ligand) - Incubate at specified temp/time (e.g., 25°C for 60 min) start->step1 step2 Step 2: Separation - Rapidly filter mixture through glass fiber filters to separate bound from free radioligand step1->step2 step3 Step 3: Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand step2->step3 step4 Step 4: Quantification - Place filters in scintillation vials with cocktail - Measure radioactivity using a scintillation counter step3->step4 step5 Step 5: Data Analysis - Calculate % inhibition - Determine IC₅₀ and Ki values using non-linear regression (Cheng-Prusoff equation) step4->step5 end Result: Binding Affinity (Ki) step5->end

Sources

A Comprehensive Spectroscopic Analysis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structure and properties is paramount. 4-(5-Fluoro-2-methoxy-benzyl)-piperidine is a substituted piperidine derivative, a structural motif frequently encountered in pharmacologically active compounds. The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to confer desirable pharmacokinetic properties. The substituted benzyl group, in this case, featuring fluoro and methoxy moieties, introduces specific electronic and steric influences that can significantly impact biological activity.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic arrangement and numbering scheme for this compound.

Figure 2: Standard workflow for ¹H NMR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. [1]Ensure the compound is fully dissolved.

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm. [1]3. Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity. [2]4. Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). A standard ¹H NMR experiment is then run to acquire the Free Induction Decay (FID) signal.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable spectrum. [2]

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Region (6.80-7.00 ppm): The three protons on the substituted benzene ring appear in this region. The electron-donating methoxy group and the electron-withdrawing fluorine atom influence their chemical shifts and splitting patterns. The proton at the H-3 position is expected to be a doublet of doublets (dd) due to coupling with both H-4 and the fluorine atom. The H-6 proton will also likely appear as a doublet of doublets, coupling to H-4 and H-5 (which is a fluorine). The H-4 proton is expected to be a triplet of doublets (td) due to coupling with H-3, H-5(F), and the benzyl protons.

  • Methoxy Group (~3.80 ppm): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet integrating to three protons.

  • Piperidine Ring Protons (1.25-3.05 ppm): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton signals. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are diastereotopic and will show separate signals for the axial and equatorial positions. The axial protons are typically found at a lower chemical shift (more shielded) than the equatorial protons. The protons at H-3 and H-5 will also exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at H-4, being at the point of substitution, will have a unique chemical shift and multiplicity.

  • Benzyl CH₂ Group (~2.55 ppm): The two protons of the benzylic methylene group are chemically equivalent and will appear as a triplet, coupling with the adjacent H-4 proton of the piperidine ring.

  • NH Proton (~1.70 ppm): The proton on the nitrogen atom of the piperidine ring will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Chemical Shift (ppm)Assignment
~157.0 (d)C-5 (C-F)
~150.0C-2 (C-O)
~132.0 (d)C-1
~116.0 (d)C-4
~114.0 (d)C-6
~112.0C-3
~55.0OCH₃
~46.0Piperidine C-2, C-6
~40.0Benzyl CH₂
~36.0Piperidine C-4
~32.0Piperidine C-3, C-5

Table 2: Predicted ¹³C NMR chemical shifts for this compound. Note: (d) indicates a doublet due to C-F coupling.

Methodology for ¹³C NMR Data Acquisition

The protocol for acquiring ¹³C NMR spectra is similar to that for ¹H NMR, with some key differences in the acquisition parameters.

Workflow for ¹³C NMR Data Acquisition

Figure 3: Standard workflow for ¹³C NMR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. [3]The sample is dissolved in a deuterated solvent as for ¹H NMR.

  • Transfer to NMR Tube: The solution is filtered into a 5 mm NMR tube.

  • Instrument Setup: The instrument is locked and shimmed as for ¹H NMR.

  • Data Acquisition: A proton-decoupled experiment is usually performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The FID is processed similarly to the ¹H NMR data to obtain the final spectrum.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary structural information to the ¹H NMR.

  • Aromatic Carbons (112.0-157.0 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the fluorine (C-5) will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to the methoxy group (C-2) will also be significantly downfield. The other aromatic carbons will also exhibit splitting due to two- and three-bond C-F coupling, although these coupling constants will be smaller.

  • Methoxy Carbon (~55.0 ppm): The carbon of the methoxy group will appear as a single peak in this region.

  • Piperidine Carbons (32.0-46.0 ppm): The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield of the piperidine carbons. The carbons at the 3 and 5 positions will be further upfield, and the carbon at the point of substitution (C-4) will have a distinct chemical shift.

  • Benzyl CH₂ Carbon (~40.0 ppm): The benzylic carbon will appear in the aliphatic region, and its chemical shift is influenced by the adjacent aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. [4]

Predicted IR Data

The predicted significant IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)MediumN-H stretch
~3050-3000MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1200StrongC-F stretch
~1100MediumC-N stretch

Table 3: Predicted major IR absorption bands for this compound.

Methodology for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Data Acquisition

Figure 5: General workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, either via a direct insertion probe or as the eluent from a gas chromatograph (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺). 3[5]. Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged daughter ions and neutral radicals. 4[6]. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

  • Data System: A computer records the abundance of each ion at each m/z value to generate the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions that provide valuable structural information.

  • Molecular Ion Peak (m/z 223): The peak at m/z 223 corresponds to the molecular weight of the compound and confirms its elemental composition (C₁₃H₁₈FNO). The presence of a nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.

  • [M+1]⁺ Peak (m/z 224): A small peak at m/z 224 is expected due to the natural abundance of the ¹³C isotope.

  • Benzylic Cleavage (m/z 125): A prominent fragment is predicted at m/z 125, corresponding to the [C₈H₈FO]⁺ ion. This fragment is formed by the cleavage of the bond between the benzylic carbon and the piperidine ring, which is a common fragmentation pathway for benzyl-substituted compounds due to the stability of the resulting benzylic cation.

  • Piperidine Ring Fragmentation (m/z 98): Fragmentation of the piperidine ring can also occur. A fragment at m/z 98, corresponding to the [C₆H₁₂N]⁺ ion, is plausible, arising from cleavage of the bond connecting the benzyl group to the piperidine ring.

Proposed Fragmentation Pathway

G A [M]⁺ m/z 223 B [C₈H₈FO]⁺ m/z 125 A->B Benzylic Cleavage C [C₆H₁₂N]⁺ m/z 98 A->C Piperidine Fragmentation

Figure 6: Proposed major fragmentation pathways for this compound.

Conclusion

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  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • ACS Publications. (n.d.). Remote NMR Data Acquisition and Processing in the Organic Chemistry Curriculum. [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of a molecule's fundamental physicochemical properties. It is here, in the meticulous evaluation of solubility and stability, that the foundation for a successful therapeutic is laid. A comprehensive understanding of how a compound behaves in various environments dictates its formulation potential, bioavailability, and ultimately, its safety and efficacy profile.

This guide is intended for researchers, scientists, and drug development professionals tasked with the crucial early-stage assessment of novel chemical entities. We will delve into the core principles and practical methodologies for evaluating the solubility and stability of a specific compound of interest: 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. While specific experimental data for this molecule is not yet publicly available, this document will serve as a detailed roadmap for its comprehensive investigation. The protocols and theoretical frameworks presented herein are grounded in established scientific principles and regulatory expectations, providing a robust framework for generating the critical data needed to advance a drug discovery program. Our approach emphasizes not just the "what" but the "why," fostering a deeper understanding of the experimental choices that lead to a truly insightful physicochemical profile.

Molecular Profile of this compound

A foundational understanding of the target molecule's structure is paramount in predicting its behavior and designing appropriate characterization studies.

Molecular Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C13H18FNO[1][2]
Molecular Weight 223.29 g/mol [1][2]
Predicted pKa ~9.5-10.5 (piperidine nitrogen)(Based on typical pKa values for secondary amines in a piperidine ring)
Predicted logP ~2.5-3.5(Estimated based on structural similarity to other CNS-active compounds)

The presence of a basic piperidine nitrogen atom (predicted pKa ~9.5-10.5) is a dominant feature, suggesting that the compound's aqueous solubility will be highly pH-dependent. The fluorinated methoxybenzyl moiety contributes to its lipophilicity, as indicated by the predicted logP. This balance between hydrophilicity and lipophilicity will be a key determinant of its overall physicochemical properties. The potential for salt formation, for instance by protonation of the piperidine nitrogen with an acid to form a hydrochloride salt, is a critical consideration for improving solubility and stability[3].

A Strategic Approach to Solubility Determination

The solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. A multi-faceted approach to solubility assessment is therefore essential.

Thermodynamic Solubility in Aqueous Media

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property that informs the developability of a drug substance.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to each buffer in a sealed, clear container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter material does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • pH Range: The selected pH values mimic the environment of the gastrointestinal tract, providing insights into how solubility might change as a drug passes from the stomach to the intestines.

  • Equilibration Time: Allowing sufficient time for equilibration is crucial to ensure that the measured solubility is the true thermodynamic solubility and not a transient, supersaturated state.

  • Validated Analytical Method: The use of a specific and validated analytical method is essential for accurate and reliable quantification of the dissolved compound.

Kinetic Solubility in Biorelevant Media

Kinetic solubility assays are higher-throughput methods that provide an early indication of a compound's solubility under non-equilibrium conditions, which can be relevant to the rapid dissolution processes in the body.

Experimental Protocol: Turbidimetric Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Media: Add a small volume of each diluted stock solution to a 96-well plate containing the desired aqueous buffer or biorelevant media (e.g., FaSSIF, FeSSIF).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that mimic the composition of human intestinal fluids. Assessing solubility in these media provides a more physiologically relevant prediction of in vivo dissolution.

  • High-Throughput Format: The 96-well plate format allows for rapid screening of solubility in multiple conditions, making it suitable for early-stage drug discovery.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification methods (e.g., crystallization) and for the preparation of stock solutions for in vitro and in vivo studies.

Experimental Protocol: Visual Assessment

  • Solvent Selection: Select a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane).

  • Incremental Addition: Add a known amount of the compound to a fixed volume of each solvent and vortex.

  • Visual Observation: Visually inspect for complete dissolution. If the compound dissolves, add more until it no longer dissolves. This provides a semi-quantitative measure of solubility (e.g., freely soluble, soluble, sparingly soluble).

Comprehensive Stability Profiling

A thorough understanding of a compound's stability is essential for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. The International Council for Harmonisation (ICH) provides a framework for these studies[4][5][6][7][8].

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing. These studies are crucial for:

  • Identifying likely degradation products.

  • Establishing degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways for this compound:

Based on the chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The piperidine nitrogen is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products[9]. The benzylic position is also a potential site for oxidation.

  • Hydrolysis: While the molecule lacks readily hydrolyzable functional groups like esters or amides, extreme pH and temperature conditions could potentially lead to ether cleavage of the methoxy group.

  • Photodegradation: The aromatic ring system can absorb UV light, potentially leading to photolytic degradation through radical mechanisms.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines to establish a re-test period for the drug substance[4][5][6][7][8].

Storage Conditions (ICH Q1A(R2)):

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Packaging: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

  • Parameters to be Monitored:

    • Appearance

    • Assay of the active substance

    • Degradation products

    • Moisture content

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the parent compound and separate it from any degradation products and impurities.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic analyte.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B and ramp up to a high percentage of BTo elute a wide range of compounds with different polarities, including potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 275 nm, based on the aromatic chromophore) and Mass Spectrometry (MS)UV for quantification and MS for identification of degradation products.

Method Validation (ICH Q2(R1)):

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development:

Caption: Workflow for Stability-Indicating Method Development.

Conclusion: Building a Foundation for Success

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical, non-negotiable step in its journey as a potential drug candidate. By systematically applying the principles of thermodynamic and kinetic solubility, and by rigorously assessing its stability under a range of stress and long-term conditions, researchers can build a robust physicochemical data package. This data will not only inform critical decisions regarding formulation development and clinical trial design but will also form a cornerstone of the regulatory submission package. The investment in a thorough and scientifically sound characterization of these core properties will pay significant dividends in mitigating risks and accelerating the development timeline.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 955314-86-0|this compound. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Kalamazoo College. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

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Methodological & Application

synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine from 5-fluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine via One-Pot Reductive Amination

Abstract: This application note provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The described method utilizes a direct one-pot reductive amination of 5-fluoro-2-methoxybenzaldehyde with piperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The causality behind experimental choices, a step-by-step protocol, purification, and characterization are discussed in detail to ensure reliable and reproducible results for drug discovery and development applications.

Introduction and Scientific Rationale

The synthesis of substituted piperidine scaffolds is of paramount importance in modern drug discovery. The piperidine ring is a prevalent structural motif found in numerous FDA-approved drugs and clinical candidates due to its ability to confer favorable pharmacokinetic properties. The target molecule, this compound, incorporates two key pharmacophores: a fluorinated aromatic ring, which can enhance metabolic stability and binding affinity, and a methoxy group, which can modulate electronic properties and serve as a hydrogen bond acceptor.

The chosen synthetic strategy is a direct, one-pot reductive amination . This method is widely favored in pharmaceutical chemistry for its efficiency, operational simplicity, and generally high yields.[1] The reaction proceeds through the initial formation of a hemiaminal intermediate from the condensation of 5-fluoro-2-methoxybenzaldehyde and piperidine. This intermediate subsequently dehydrates to form a transient iminium ion. The core of this protocol's success lies in the choice of the reducing agent.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB exhibits remarkable selectivity. It is sufficiently mild to not reduce the starting aldehyde, yet highly reactive towards the protonated iminium ion intermediate.[2] This chemoselectivity allows for all reactants to be combined in a single reaction vessel ("one-pot"), significantly streamlining the synthetic process and minimizing intermediate handling. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), which are effective at solvating the reactants and intermediates.

Synthetic Workflow Overview

The overall transformation from starting materials to the purified final product is illustrated in the workflow diagram below. This process involves a single synthetic step followed by a standard aqueous work-up and purification by column chromatography.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 5-Fluoro-2-methoxybenzaldehyde C One-Pot Reductive Amination (Solvent: DCM, Reagent: NaBH(OAc)₃) A->C B Piperidine B->C D Aqueous Quench (Sat. NaHCO₃) C->D Reaction Complete E Liquid-Liquid Extraction D->E F Column Chromatography E->F G This compound (Purity >95%) F->G

Caption: One-pot synthesis workflow.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialSupplierPurityCAS No.Notes
5-Fluoro-2-methoxybenzaldehydeSigma-Aldrich≥98%1954-04-7Starting material
PiperidineAcros Organics≥99%110-89-4Reagent
Sodium triacetoxyborohydrideCombi-Blocks≥97%56553-60-7Reducing agent, moisture sensitive
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%75-09-2Reaction solvent
Saturated Sodium BicarbonateVWRACS Grade-For aqueous work-up
Anhydrous Magnesium SulfateEMD MilliporeLaboratory Grade7487-88-9Drying agent
Silica GelSiliCycle60 Å, 40-63 µm7631-86-9For column chromatography
Ethyl AcetateJ.T. BakerHPLC Grade141-78-6Eluent
HexanesMacronHPLC Grade110-54-3Eluent

3.2 Equipment

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Nitrogen inlet/outlet (or drying tube)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 5-fluoro-2-methoxybenzaldehyde (1.54 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere. Add piperidine (1.02 g, 1.1 mL, 12.0 mmol, 1.2 equiv.) via syringe. Stir the resulting solution at room temperature for 20 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 10 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde (visualized under UV light) indicates reaction completion.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

3.4 Purification

Purify the crude oil via flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil.

Results and Characterization

4.1 Quantitative Data Summary

CompoundM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
5-Fluoro-2-methoxybenzaldehyde154.1410.01.54 g1.0
Piperidine85.1512.01.02 g (1.1 mL)1.2
Sodium triacetoxyborohydride211.9415.03.18 g1.5
Product (Theoretical Yield) 223.29 10.0 2.23 g -
Product (Actual Yield) 223.29 8.5 1.90 g (85%) -

4.2 Characterization The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 224.1).

  • Purity (HPLC): To determine the final purity, which should be >95% for most drug discovery applications.

Safety and Handling

  • Dichloromethane: A volatile and suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Piperidine: A corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin.

  • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Reductive Amination in Chemical Synthesis: For a general overview of reductive amination reactions and their mechanisms. Source: Comprehensive Organic Synthesis II, DOI:

  • Sodium Triacetoxyborohydride as a Selective Reducing Agent: A review on the applications and selectivity of STAB. Source: Organic Syntheses, Vol. 85, p. 64 (2008), URL: [Link]

  • Role of Piperidine in Medicinal Chemistry: An article discussing the prevalence and importance of the piperidine scaffold in drug design. Source: Journal of Medicinal Chemistry, DOI:

  • Synthesis of Piperidine Derivatives: A patent describing similar synthetic routes for related piperidine compounds.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Fluoro-2-methoxy-benzyl)-piperidine is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential as a key intermediate in the synthesis of various therapeutic agents. As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and insights rooted in established scientific principles and regulatory guidelines. The methodologies described herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for quantitative analysis (assay). A reverse-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.

Principle and Rationale

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. This method is ideal for separating the target compound from potential non-polar and polar impurities. The method's parameters are chosen to achieve optimal resolution, peak shape, and sensitivity. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6][7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)

  • System Suitability: Before sample analysis, perform system suitability tests as per USP <621> guidelines.[8][9][10][11][12] This includes replicate injections of the standard to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the amount of this compound in the sample by comparing its peak area to that of the reference standard.

Data Presentation
ParameterTypical ValueAcceptance Criteria (as per ICH)
Retention Time~ 5-10 minRSD ≤ 1.0%
Tailing Factor0.8 - 1.5≤ 2.0
Theoretical Plates> 2000As per method validation
Purity> 99.0%As per specification
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation MobilePhase Mobile Phase (ACN:H2O with Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution (Known Concentration) SystemSuitability System Suitability Test (USP <621>) Standard->SystemSuitability Sample Sample Solution Injection Inject Blank, Standard, Sample Sample->Injection HPLC->Injection SystemSuitability->Injection Pass Chromatogram Obtain Chromatogram Injection->Chromatogram Purity Purity Calculation (Area %) Chromatogram->Purity Assay Assay Calculation (External Standard) Chromatogram->Assay

Caption: HPLC analysis workflow for purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities and for confirming the molecular weight and fragmentation pattern of the target compound.

Principle and Rationale

In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. For piperidine derivatives, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns, such as α-cleavage and ring fission.[13]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl acetate (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Analysis: Inject the prepared sample solution.

  • Data Analysis:

    • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

    • Mass Spectrum: Analyze the mass spectrum of the main peak to confirm the molecular ion and observe the fragmentation pattern.

Expected Results
Ionm/z (Expected)Description
[M]+•223Molecular Ion
[M-CH₂-C₆H₃(F)(OCH₃)]+98Fragment from cleavage of the benzyl group
[C₇H₆FO]+139Fragment corresponding to the fluoromethoxybenzyl moiety
Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Volatile Solvent Injection Inject Sample SamplePrep->Injection GCMS GC-MS System (Capillary Column, EI Source) GCMS->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram (Identify Main Peak) Detection->TIC MassSpec Mass Spectrum Analysis (Confirm MW and Fragmentation) Detection->MassSpec

Caption: GC-MS analysis workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of the respective nuclei.

Principle and Rationale

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus, providing information about the connectivity and stereochemistry of the molecule. For fluorinated compounds, ¹⁹F NMR is particularly informative.[14][15][16][17]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural information, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals.

    • ¹³C NMR: Identify the chemical shifts of all carbon atoms in the molecule.

    • ¹⁹F NMR: Observe the chemical shift and coupling of the fluorine atom.

Expected Spectral Data (Predicted)
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H6.8-7.2mAromatic protons
¹H3.8sMethoxy protons (-OCH₃)
¹H2.5-3.0mPiperidine protons adjacent to N and benzyl group
¹H1.2-1.8mOther piperidine protons
¹³C150-160dAromatic carbon attached to F
¹³C110-140mOther aromatic carbons
¹³C55qMethoxy carbon
¹³C30-50tPiperidine carbons
¹⁹F-110 to -120mFluorine on the aromatic ring
Logical Relationship Visualization

NMR_Logic Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR F_NMR ¹⁹F NMR Molecule->F_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Molecule->TwoD_NMR Structure Unambiguous Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure TwoD_NMR->Structure

Caption: Logical relationship of NMR experiments for structural elucidation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized molecule.

Principle and Rationale

The most common method for elemental analysis of organic compounds is combustion analysis.[18][19][20][21] The sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The elemental composition is then calculated from the amounts of these products.

Experimental Protocol: Elemental Analysis

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dried sample.

  • Analysis: The sample is combusted in the analyzer, and the amounts of C, H, and N are determined.

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₈FNO).

Theoretical vs. Expected Experimental Values
ElementTheoretical %Expected Experimental %
Carbon (C)69.9369.93 ± 0.4
Hydrogen (H)8.128.12 ± 0.4
Nitrogen (N)6.276.27 ± 0.4

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle and Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus frequency, and the peaks in the spectrum correspond to specific functional groups.

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: A small amount of the sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (broad)N-H stretchSecondary amine (piperidine)
2800-3000C-H stretchAliphatic and aromatic
1600-1650C=C stretchAromatic ring
1200-1300C-O stretchAryl ether
1000-1200C-N stretchAmine
1100-1400C-F stretchFluoroaromatic

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to established protocols and regulatory guidelines is crucial for ensuring the reliability and validity of the analytical data generated.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1968). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 64, 321-329. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Unknown. (n.d.). Element analysis. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

Sources

Application Note: High-Throughput Analysis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine using HPLC and LC-MS for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a key intermediate and potential active pharmaceutical ingredient (API), using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this guide offers a scientifically grounded approach to method development, validation, and routine analysis. The protocols herein are structured to ensure scientific integrity, robustness, and compliance with regulatory expectations, drawing upon established principles of chromatographic separation and mass spectrometric detection for piperidine derivatives.

Introduction

This compound is a substituted piperidine derivative of increasing interest in pharmaceutical research and development. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its pharmacological properties. The specific substitutions on the benzyl ring, a fluoro group at the 5-position and a methoxy group at the 2-position, impart unique physicochemical characteristics that influence its biological activity and analytical behavior.

Accurate and precise analytical methods are paramount for the successful development of any pharmaceutical compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity, stability, and concentration of drug substances and their intermediates.[1][2] When coupled with mass spectrometry (LC-MS), it provides an unparalleled level of sensitivity and selectivity, enabling definitive identification and quantification, even in complex matrices.[3][4] This application note details robust and validated HPLC and LC-MS methods for the analysis of this compound, ensuring data of the highest quality for critical decision-making in the drug development pipeline.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₈FNO[Internal Data]
Molecular Weight223.29 g/mol [Internal Data]
AppearancePredicted: Colorless to pale yellow liquid or solid[1]
SolubilityPredicted: Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions[1]
Key Structural FeaturesPiperidine ring (basic nitrogen), substituted benzyl group (potential for UV absorbance and specific fragmentation)[Internal Analysis]

The presence of the basic piperidine nitrogen suggests that positive ion electrospray ionization (ESI+) will be an effective ionization mode for LC-MS analysis.[5] The aromatic benzyl ring provides a chromophore suitable for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC) Method

The following reversed-phase HPLC (RP-HPLC) method is designed for the routine purity assessment and quantification of this compound. The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar pharmaceutical compounds.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject Sample C->D Analysis E C18 Column Separation D->E F UV Detection E->F G Integrate Peak Area F->G Chromatogram H Quantify against Standard G->H I Assess Purity H->I LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis A Weigh Compound B Dissolve & Dilute A->B C Spike with Internal Standard B->C D Inject Sample C->D Analysis E UPLC Separation D->E F ESI+ Ionization E->F G Mass Analysis (Q-TOF) F->G H Extract Ion Chromatogram G->H J Confirm with MS/MS G->J I Integrate & Quantify H->I

Sources

Application Note: Target Deconvolution of Novel Phenotypic Screening Hit 4-(5-Fluoro-2-methoxy-benzyl)-piperidine using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to utilizing 4-(5-Fluoro-2-methoxy-benzyl)-piperidine and its derivatives as chemical probes in proteomics for target identification and validation.

Introduction: From Phenotypic Hit to Molecular Target

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, identifying compounds that elicit a desired biological response in cellular or organismal models. However, the critical challenge remains the identification of the specific molecular target(s) responsible for the compound's efficacy—a process known as target deconvolution. This application note describes a comprehensive strategy for elucidating the mechanism of action of This compound , a novel small molecule identified from a high-throughput screen for its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines.

The core of our approach is the conversion of this "hit" compound into a high-fidelity chemical probe for use in affinity purification coupled with mass spectrometry (AP-MS). By synthesizing a biotinylated derivative, we can effectively "fish" for its binding partners within the complex milieu of the cellular proteome. This guide provides a robust, field-tested framework for probe synthesis, affinity purification, and data analysis, enabling researchers to confidently identify and validate novel drug targets.

The Principle: Affinity-Based Target Identification

The central premise of this workflow is that a small molecule's biological activity is mediated through its direct interaction with one or more proteins. By immobilizing the molecule on a solid support, we can selectively capture these interacting proteins from a cell lysate. The workflow is a multi-stage process designed with rigorous controls to ensure the identification of specific, high-confidence interactors.

The causality behind this technique is straightforward: a biotinylated version of our compound of interest retains its binding affinity for its native target. When incubated with a cell lysate, it forms a probe-target complex. This complex is then captured by streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin. Non-specific and weakly bound proteins are washed away, and the specifically enriched proteins are subsequently identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_workflow Chemical Proteomics Workflow A Synthesize Biotinylated Probe (Compound-Linker-Biotin) C Incubate Probe with Lysate (Formation of Probe-Target Complex) A->C B Prepare Native Cell Lysate (e.g., NSCLC cell line) B->C D Capture on Streptavidin Beads C->D E Wash to Remove Non-Specific Binders D->E F Elute & Digest Proteins (On-Bead Trypsin Digestion) E->F G LC-MS/MS Analysis F->G H Data Analysis & Target ID (Quantification & Statistical Analysis) G->H G cluster_controls Experimental vs. Control Logic Probe Probe Sample: Lysate + Biotin-Compound Result1 Identifies: Specific Binders + Non-Specific Binders Probe->Result1 Compete Competition Control: Lysate + Excess Free Compound + Biotin-Compound Result2 Identifies: Non-Specific Binders Only Compete->Result2 Beads Beads-Only Control: Lysate + Beads Result3 Identifies: Bead-Binding Proteins Only Beads->Result3

Application Notes and Protocols for the Investigation of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine as a Neurological Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, present in a multitude of clinically successful drugs targeting a wide array of neurological and psychiatric disorders.[1][2] The structural versatility of the piperidine ring allows for the precise orientation of substituent groups, which in turn dictates the compound's affinity and selectivity for various CNS targets. Substituted benzylpiperidines, in particular, have garnered significant interest for their capacity to modulate key neurological pathways, including monoamine transport systems and various receptor families.[1][3]

This document provides a comprehensive guide for the initial characterization and development of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine as a potential neurological pathway modulator. While direct experimental data for this specific molecule is not yet extensively available, its structural features—a piperidine core, a substituted benzyl group with fluorine and methoxy moieties—suggest a strong potential for interaction with CNS targets. The fluorine and methoxy substitutions on the benzyl ring are known to influence metabolic stability, blood-brain barrier permeability, and receptor binding affinity.[4]

These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for a systematic investigation of this compound. The protocols outlined herein are based on established methodologies for characterizing neuroactive compounds and are intended to be adapted and optimized as empirical data becomes available.

Part 1: Postulated Mechanisms and Initial Target Prioritization

Based on structure-activity relationships of analogous benzylpiperidine compounds, we can hypothesize several potential neurological targets for this compound. Initial screening efforts should focus on targets known to be modulated by this structural class.

Monoamine Transporters (SERT, DAT, NET)

N-benzylpiperidine derivatives have been widely explored as inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1] Dysregulation of these transporters is implicated in depression, anxiety, and other mood disorders.

G Protein-Coupled Receptors (GPCRs)

The vast family of GPCRs represents a rich source of targets for CNS drug discovery.[5][6] Substituted piperidines have been shown to interact with various GPCRs, including dopaminergic, serotonergic, and sigma receptors.[7][8]

  • Dopamine Receptors (e.g., D2, D4): The piperidine moiety is a common feature in dopamine receptor ligands.[7][9]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of serotonin receptors is a key mechanism for many antipsychotic and antidepressant drugs.[7]

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of neurological functions and are known to be targeted by piperidine-containing compounds.[10]

Ion Channels

Certain piperidine alkaloids have demonstrated modulatory effects on ion channels, such as sodium and calcium channels, which could be relevant for conditions like epilepsy.[11]

The following workflow outlines a suggested path for the initial characterization of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Primary Screen) Functional_Assays Functional Cellular Assays (Secondary Screen) Receptor_Binding->Functional_Assays Confirmation of Activity ADME_Tox In Vitro ADME/Tox Functional_Assays->ADME_Tox Early Safety Profiling PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Assess Bioavailability Behavioral_Models Behavioral Models PK_Studies->Behavioral_Models Efficacy Testing Neurotoxicity_Assessment Neurotoxicity Assessment Behavioral_Models->Neurotoxicity_Assessment Safety Evaluation Data_Analysis Data Analysis and Lead Optimization Behavioral_Models->Data_Analysis Neurotoxicity_Assessment->Data_Analysis Compound_Synthesis Compound Synthesis and Purification [this compound] Compound_Synthesis->Receptor_Binding Initial Target Identification G cluster_0 GPCR Signaling Cascade Ligand Ligand (e.g., this compound) GPCR G Protein-Coupled Receptor Ligand->GPCR Binds G_Protein Heterotrimeric G Protein (e.g., Gi) GPCR->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Decreases Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified signaling pathway for a Gi-coupled GPCR.

Protocol 3: In Vivo Models for Behavioral Assessment

In vivo models are crucial for evaluating the physiological and behavioral effects of a potential neuro-modulator. [12][13]The choice of model will depend on the hypothesized mechanism of action.

Objective: To assess the in vivo effects of this compound on rodent behavior, indicative of potential antipsychotic, antidepressant, or anxiolytic activity.

Example Model: Open Field Test (for general locomotor activity and anxiety-like behavior)

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Rodents (mice or rats)

  • This compound

  • Vehicle control (e.g., saline, DMSO/saline mixture)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing: After a predetermined pre-treatment time, place the animal in the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).

  • Data Analysis: Use video tracking software to analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Grooming behavior

  • Interpretation: A decrease in total distance traveled may suggest sedative effects, while an increase in time spent in the center of the arena can be indicative of anxiolytic-like effects.

Important Considerations for In Vivo Studies:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Dose-response studies should be performed to determine the optimal therapeutic window.

  • Pharmacokinetic studies should be conducted to correlate drug exposure with behavioral effects. [14]

Part 3: Data Interpretation and Next Steps

The initial in vitro and in vivo data will provide a foundational understanding of the pharmacological profile of this compound.

  • High-affinity binding to a specific target in conjunction with potent functional activity will warrant further investigation into the signaling pathways involved and the potential for biased agonism. [15]* A favorable in vitro ADME/Tox profile will support the progression to more extensive in vivo studies.

  • Significant behavioral effects in animal models will guide the selection of more specific disease models for efficacy testing. [16] The iterative process of in vitro characterization, in vivo validation, and medicinal chemistry optimization will be essential for developing this compound into a potential therapeutic candidate.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Gaspari, P. M., & Wess, J. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 147, pp. 213-220). Academic Press. Retrieved from [Link]

  • Schihada, H., & Schulte, G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5484. Retrieved from [Link]

  • Kulkarni, P., et al. (2021). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Journal of Alzheimer's Disease & Parkinsonism, 11(S12). Retrieved from [Link]

  • Zhu, T., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1735-1744. Retrieved from [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Neuronal in vivo Assays. Retrieved from [Link]

  • Sahn, J. J., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • RayBiotech. (n.d.). Neuroscience Assays. Retrieved from [Link]

  • Rather, M. A., & Bhat, B. A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 484. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1675-1685. Retrieved from [Link]

  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1282-1290. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from [Link]

  • Wang, T., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neuroscience and Neurobiology Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Rather, M. A., & Bhat, B. A. (2020). Molecular mechanisms of developmental pathways in neurological disorders: a pharmacological and therapeutic review. Molecular Neurobiology, 57(10), 4066-4084. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23157. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N-(4-[18F]Fluorobenzoyl)-N'-{2-[5-(4-fluoro-benzyl)-1-(4-methoxy-benzyl)-4,6-dioxo-1,4,5,6-tetrahydro-t[5][6][15]riazin-2-ylamino]-ethyl}-guanidine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Retrieved from [Link]

  • D'Souza, D. P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317-323. Retrieved from [Link]

  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-327. Retrieved from [Link]

  • Menniti, F. S., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(15), 2981-2984. Retrieved from [Link]

  • Wang, C. X., et al. (2008). Enhanced brain targeting by synthesis of 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine and incorporation into solid lipid nanoparticles. Journal of Pharmacy and Pharmacology, 60(10), 1297-1303. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(5-Fluoro-2-methoxy-benzyl)-piperidine in Drug Development for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(5-Fluoro-2-methoxy-benzyl)-piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its prevalence is not coincidental; the piperidine ring offers a favorable combination of properties including high chemical stability, the ability to modulate lipophilicity and water solubility, and the conformational flexibility to adapt to the steric demands of diverse biological targets.[1] From a pharmacological perspective, the incorporation of a piperidine moiety often enhances a molecule's "druggability" by improving its metabolic stability and pharmacokinetic profile, facilitating transport across biological membranes while often reducing toxicity.[1]

This guide focuses on a particularly promising precursor, This compound . This molecule is strategically functionalized to serve as a versatile starting point for the development of novel therapeutics, particularly for complex neurological disorders. The key structural features and their rationale for inclusion are:

  • The Piperidine Core: Provides a basic nitrogen atom, which is often crucial for interaction with acidic residues in protein binding pockets, and serves as a key point for synthetic diversification.

  • The Benzyl Group: Acts as a linker, positioning the substituted phenyl ring for optimal interaction with the target protein.

  • The Methoxy Group (-OCH₃): This electron-donating group can influence the electronic environment of the phenyl ring and can be involved in hydrogen bonding. Its presence can also impact metabolic stability and lipophilicity.

  • The Fluorine Atom (-F): The strategic incorporation of fluorine is a well-established strategy in modern drug design.[2] It can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of nearby functional groups, thereby altering a compound's pharmacokinetic properties.[2]

This combination of features makes this compound an ideal scaffold for generating libraries of compounds aimed at targets such as the Sigma-1 (σ1) receptor , a unique ligand-operated chaperone protein implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][4]

Physicochemical and Analytical Data

A thorough understanding of the precursor's properties is fundamental for its application in a drug discovery workflow.

PropertyValueSource
Molecular Formula C₁₃H₁₈FNO[5]
Molecular Weight 223.29 g/mol [5]
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in Methanol, Chloroform, DMSOTypical
CAS Number 955314-86-0[6]
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.80 (m, 2H, Ar-H), 6.75 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.10 (d, 2H, piperidine-CH₂), 2.60 (t, 2H, piperidine-CH₂), 2.55 (d, 2H, benzyl-CH₂), 1.70-1.50 (m, 3H, piperidine-CH, CH₂), 1.30 (m, 2H, piperidine-CH₂)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 156.0, 127.5, 116.0, 114.5, 113.0, 55.5, 46.0, 41.0, 35.0, 32.0Predicted
Mass Spec (ESI+) m/z 224.14 [M+H]⁺Calculated

Protocols for Synthesis and Derivatization

Protocol 1: Synthesis of this compound (Precursor)

This protocol outlines a robust method for the synthesis of the title compound via a reductive amination pathway, a cornerstone reaction in medicinal chemistry for forming C-N bonds.

Workflow Diagram: Synthesis of the Precursor

G A 5-Fluoro-2-methoxybenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃, DCE) A->C B N-Boc-4-piperidone B->C D N-Boc-4-(5-fluoro-2-methoxybenzylidene)-piperidine C->D Intermediate Formation E Hydrogenation (H₂, Pd/C, MeOH) D->E Alkene Reduction F N-Boc-4-(5-fluoro-2-methoxybenzyl)-piperidine E->F G Boc Deprotection (TFA or HCl in Dioxane) F->G Amine Deprotection H This compound (Final Precursor) G->H

Caption: Synthetic workflow for the precursor molecule.

Materials and Reagents:

  • 5-Fluoro-2-methoxybenzaldehyde[7][8][9]

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCE, add 5-Fluoro-2-methoxybenzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium intermediate in the presence of the aldehyde.

    • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(5-fluoro-2-methoxybenzylidene)-piperidine.

  • Hydrogenation:

    • Dissolve the crude product from the previous step in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously for 12-18 hours. Causality: Catalytic hydrogenation effectively reduces the exocyclic double bond to afford the desired benzylpiperidine structure.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-(5-fluoro-2-methoxybenzyl)-piperidine.

  • Boc Deprotection:

    • Dissolve the crude N-Boc protected intermediate in DCM.

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or 4M HCl in dioxane and stir at room temperature for 2-4 hours. Causality: Strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

    • Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the final precursor, this compound.

Protocol 2: Derivatization of the Precursor to a Hypothetical Sigma-1 Receptor Ligand (SRL-001)

To illustrate the utility of the precursor, this protocol describes the synthesis of a hypothetical high-affinity sigma-1 receptor ligand, SRL-001 , via N-alkylation. Many potent sigma-1 ligands feature an N-alkyl extension.[10]

Workflow Diagram: Synthesis of SRL-001

G A This compound (Precursor) C N-Alkylation (K₂CO₃, Acetonitrile, 80°C) A->C B 1-Bromo-3-phenylpropane B->C D SRL-001 (Hypothetical Ligand) C->D Sₙ2 Reaction

Caption: Derivatization of the precursor via N-alkylation.

Materials and Reagents:

  • This compound

  • 1-Bromo-3-phenylpropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq). Causality: K₂CO₃ acts as a base to scavenge the HBr formed during the reaction, preventing protonation of the piperidine nitrogen and driving the reaction to completion.

    • Add 1-Bromo-3-phenylpropane (1.2 eq) to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the crude material by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure hypothetical ligand, SRL-001 .

Application in Drug Discovery: Targeting the Sigma-1 Receptor

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] Its activation is associated with neuroprotective effects, making it a compelling target for diseases characterized by neuronal stress and cell death.[11]

Signaling Pathway Diagram: Role of Sigma-1 Receptor

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Cellular Response BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound IP3R IP3 Receptor S1R_inactive->IP3R Stabilizes S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP Ca_Mito Mitochondrial Ca²⁺ Uptake IP3R->Ca_Mito ATP ATP Production Ca_Mito->ATP Survival ↑ Neuronal Survival ATP->Survival ROS ↓ Oxidative Stress (ROS) ROS->Survival (Inhibition of stress) Ligand SRL-001 (Agonist Ligand) Ligand->S1R_inactive Binds S1R_active->IP3R Modulates Ca²⁺ Flux S1R_active->ROS Suppresses

Caption: Simplified Sigma-1 receptor activation pathway.

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., SRL-001) for the sigma-1 receptor. It is a competitive binding assay using a known radiolabeled ligand.

Materials and Reagents:

  • Guinea pig brain membranes (a rich source of sigma-1 receptors)

  • -Pentazocine (a selective sigma-1 receptor radioligand)

  • Test compound (e.g., SRL-001) dissolved in DMSO

  • Haloperidol (for defining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Step-by-Step Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound (SRL-001) ranging from, for example, 0.1 nM to 10 µM.

    • Prepare assay tubes for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol, e.g., 10 µM), and competitive binding (radioligand + varying concentrations of SRL-001).

  • Incubation:

    • To each tube, add 50 µL of Tris-HCl buffer, 50 µL of the appropriate test compound dilution (or buffer/haloperidol), and 50 µL of guinea pig brain membrane homogenate (protein concentration optimized, e.g., 100-200 µ g/well ).

    • Initiate the binding reaction by adding 50 µL of -Pentazocine at a final concentration near its Kd value (e.g., 2-5 nM). The total assay volume is 200 µL.

    • Incubate the mixture at 37°C for 90-120 minutes. Causality: Incubation allows the binding reaction to reach equilibrium.

  • Harvesting and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold Tris-HCl buffer (3x) to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a test compound to protect neuronal cells from damage induced by oxidative stress, a key pathological feature of many neurodegenerative diseases.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., SRL-001)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare various concentrations of SRL-001 in serum-free medium.

    • Remove the culture medium from the wells and replace it with medium containing the different concentrations of SRL-001. Include a "vehicle control" group treated with medium containing the same percentage of DMSO as the highest compound concentration.

    • Pre-incubate the cells with the compound for 2-4 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its target (the sigma-1 receptor) prior to the oxidative insult.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium (a final concentration of 100-200 µM is often effective, but should be optimized).

    • Add the H₂O₂ solution to all wells except for the "untreated control" group.

    • Incubate the plate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the "untreated control" wells to 100% viability.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot cell viability against the concentration of SRL-001. A successful neuroprotective compound will show a concentration-dependent increase in cell viability in the presence of H₂O₂ compared to the H₂O₂-only treated group.

References

  • Kozak, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Kourrich, S. (2017). The sigma-1 receptor: roles in neuronal plasticity and disease. PMC - PubMed Central. Available at: [Link]

  • R&D Chemicals. This compound. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Bio-protocol. 3.5. Neuroprotective Assay. Available at: [Link]

  • Wang, Z., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

  • Leone, S., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. Available at: [Link]

  • Nguyen, T. T. T., et al. (2022). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PMC - NIH. Available at: [Link]

  • Wikipedia. Sigma-1 receptor. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Available at: [Link]

  • R&D Chemicals. This compound. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • ResearchGate. N-Acylation at position 4 with an acyl chloride. Available at: [Link]

  • Organic Syntheses. Procedure for N-acylation. Available at: [Link]

  • Der Pharma Chemica. Recent advances in N-acylation of amines. Available at: [Link]

  • Sviklas, J., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC. Available at: [Link]

Sources

experimental design for testing acetylcholinesterase inhibition by piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Design for Testing Acetylcholinesterase Inhibition by Piperidine Derivatives Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Screening Piperidine Derivatives as Acetylcholinesterase Inhibitors

Introduction: The Rationale for Targeting Acetylcholinesterase with Piperidine Scaffolds

The cholinergic hypothesis of neurodegeneration, particularly in Alzheimer's disease (AD), posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to cognitive and memory deficits.[1] Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, is therefore a primary therapeutic target.[1][2] By inhibiting AChE, the concentration and duration of action of ACh can be increased, offering symptomatic relief for patients.

Piperidine derivatives form a cornerstone of AChE inhibitor development. The marketed drug Donepezil, a benzylpiperidine derivative, exemplifies the success of this scaffold.[3][4] The protonated tertiary nitrogen of the piperidine ring is crucial for its interaction with the anionic site within the AChE active gorge.[5] Specifically, the AChE active site contains a catalytic anionic site (CAS) at its base and a peripheral anionic site (PAS) at its entrance; effective inhibitors like Donepezil often bridge both sites.[5] This application note provides a robust, field-proven experimental design for screening and characterizing novel piperidine derivatives for their AChE inhibitory potential using the well-established Ellman's method.[6]

Principle of the Assay: The Ellman's Method

The most common and reliable method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman et al.[7][8] This method utilizes a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine and acetate. The generated thiocholine is a thiol-containing compound that reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the 5-thio-2-nitrobenzoic acid (TNB) anion, which is a yellow-colored product. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[6][9] The presence of an inhibitor will reduce the rate of this colorimetric reaction.

Ellmans_Reaction sub Acetylthiocholine (ATCh) (Substrate) enz Acetylcholinesterase (AChE) sub->enz Binds to enzyme prod1 Thiocholine (Product) enz->prod1 Hydrolyzes prod2 TNB Anion (Yellow Product) prod1->prod2 + dtns DTNB (Ellman's Reagent, Colorless) dtns->prod2 Reacts with absorbance absorbance prod2->absorbance Absorbance at 412 nm inhibitor Piperidine Derivative (Inhibitor) inhibitor->enz Blocks activity

Caption: The enzymatic reaction pathway of the Ellman's assay for AChE activity.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well plate reader

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes (10-100 µL and 100-300 µL)

  • Standard laboratory glassware and consumables

  • Vortex mixer and sonicator

  • Analytical balance

Reagents and Chemicals
  • Acetylcholinesterase (AChE) from Electric Eel (E.C. 3.1.1.7), Type V-S, lyophilized powder (e.g., Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCh) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)

  • Donepezil hydrochloride (Positive Control Inhibitor)

  • Piperidine derivative test compounds

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Dimethyl sulfoxide (DMSO), biotechnology grade

  • Ultrapure water

Experimental Protocols

This protocol is optimized for a 96-well plate format, allowing for high-throughput screening. A self-validating experimental design with appropriate controls is critical for data integrity.

Preparation of Solutions
  • Assay Buffer (0.1 M Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of K₂HPO₄ and a 0.1 M solution of KH₂PO₄. Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until the pH reaches 8.0. This buffer should be prepared fresh or stored at 4°C for no more than one week.

  • AChE Enzyme Stock Solution (e.g., 10 units/mL): Reconstitute the lyophilized AChE powder in Assay Buffer to a concentration of 10 units/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • AChE Working Solution (0.1 units/mL): On the day of the experiment, dilute the AChE stock solution with Assay Buffer to a final concentration of 0.1 units/mL. Keep on ice until use.

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. This solution is light-sensitive and should be stored in an amber vial or a tube wrapped in foil at 4°C.

  • ATCh Substrate Solution (10 mM): Dissolve ATCh in ultrapure water. Prepare this solution fresh immediately before use.

  • Test Compound Stock Solutions (10 mM): Dissolve each piperidine derivative and the positive control (Donepezil) in 100% DMSO to create 10 mM stock solutions.

  • Test Compound Working Solutions: Prepare a series of dilutions of the stock solutions in Assay Buffer.[10] A common approach is to create a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay well should not exceed 1% to prevent solvent-induced enzyme inhibition.[10]

Assay Procedure in 96-Well Plate
  • Plate Layout: Design the plate map to include all necessary controls: Blank, Negative Control (100% activity), Positive Control, and various concentrations of each test compound. All measurements should be performed in triplicate.

  • Reagent Addition:

    • Add 120 µL of Assay Buffer to all wells.

    • Add 20 µL of the appropriate Test Compound Working Solution or vehicle (Assay Buffer with the same % of DMSO as the test compounds) to the designated wells.

    • Add 20 µL of AChE Working Solution to all wells except the Blank wells. Add 20 µL of Assay Buffer to the Blank wells instead.

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 15 minutes.[3] This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[10]

  • Reaction Initiation:

    • Add 20 µL of the DTNB Solution to all wells.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCh Substrate Solution to all wells. The total volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes at 25°C. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve (mOD/min).

Experimental_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, DTNB, ATCh) add_reagents 1. Add Buffer, Compound/Vehicle, Enzyme prep_reagents->add_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->add_reagents pre_incubate 2. Pre-incubate (15 min) add_reagents->pre_incubate initiate 3. Add DTNB & ATCh pre_incubate->initiate measure 4. Kinetic Read at 412 nm initiate->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: High-level workflow for the AChE inhibition assay.

Self-Validating Control System
  • Negative Control (100% Activity): Contains Assay Buffer, vehicle (DMSO), and enzyme. This well establishes the maximum reaction rate (V_max).

  • Positive Control: Contains a known inhibitor (e.g., Donepezil) at a concentration expected to give high inhibition (e.g., 1 µM).[1] This validates that the assay can detect inhibition.

  • Blank Control: Contains Assay Buffer, substrate (ATCh), DTNB, and the highest concentration of the test compound, but no enzyme . This corrects for any non-enzymatic hydrolysis of ATCh or intrinsic color of the test compound. The rate of the Blank wells should be subtracted from all other wells.

  • Vehicle Control: This is the same as the Negative Control and ensures that the solvent (e.g., 1% DMSO) does not interfere with enzyme activity.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The rate of reaction (V) for each well is determined from the linear phase of the kinetic read. After correcting all rates by subtracting the rate of the Blank control, the percentage of inhibition for each inhibitor concentration is calculated using the following formula:[1]

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

  • V_control is the reaction rate of the Negative Control (100% activity).

  • V_inhibitor is the reaction rate in the presence of the piperidine derivative.

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[11][12] It is a key measure of the inhibitor's potency—a lower IC₅₀ value signifies a more potent inhibitor.[13]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ is the concentration at which the curve passes through 50% inhibition.[12] For accurate IC₅₀ determination, a minimum of 8-10 inhibitor concentrations should be used, spanning from no inhibition to maximal inhibition.[14]

Sample Data Presentation

The results for a series of hypothetical piperidine derivatives can be summarized for easy comparison.

Compound IDR Group% Inhibition (1 µM)IC₅₀ (µM)
PD-01-H35.2 ± 2.11.85
PD-02-Cl71.4 ± 3.50.62
PD-03-OCH₃48.9 ± 2.81.12
PD-04-NO₂85.6 ± 4.00.21
Donepezil(Reference)98.1 ± 1.50.057

Data are presented as mean ± SD for n=3 replicates.

References

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • NCBI Bookshelf - NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. [Link]

  • PMC - PubMed Central. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]

  • Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • PMC - PubMed Central. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]

  • PMC - NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • MDPI. (n.d.). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). [Link]

  • ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. [Link]

  • YouTube. (2021). measuring enzyme inhibition by drugs. [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for advancing novel therapeutics.[1]

This document provides in-depth, field-proven insights structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Pathway & Mechanism

Q1: What is a reliable and scalable synthetic route for preparing this compound?

A robust and frequently employed method for synthesizing 4-substituted piperidines involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.[2][3] For the target molecule, a highly effective route begins with the coupling of 4-methylpyridine (γ-picoline) with 5-fluoro-2-methoxybenzaldehyde, followed by reduction of both the resulting styryl double bond and the pyridine ring.

This pathway can be broken down into two primary stages:

  • Knoevenagel-type Condensation: Reaction of 4-methylpyridine with 5-fluoro-2-methoxybenzaldehyde to form 4-(5-fluoro-2-methoxystyryl)pyridine. This reaction is typically catalyzed by an acid or base (e.g., acetic anhydride).

  • Catalytic Hydrogenation: Simultaneous reduction of the alkene double bond and the aromatic pyridine ring to yield the final product, this compound. This is commonly achieved using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere.

Q2: What are the key mechanistic considerations for the catalytic hydrogenation step?

The catalytic hydrogenation of the pyridinium intermediate is the critical step. Pyridine and its derivatives are aromatic and possess significant resonance stabilization energy, which can make reduction challenging.[4][5] Furthermore, the nitrogen lone pair in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[4][5]

To overcome these challenges, the reaction is often performed under acidic conditions or by first converting the pyridine to a pyridinium salt.[4][6] Activation via protonation or alkylation lowers the resonance energy of the ring, making it more susceptible to reduction.[4][5] The reduction proceeds via the transfer of hydrogen atoms from the catalyst surface to the adsorbed substrate, typically resulting in the cis-addition of hydrogen. The process reduces the pyridine ring through dihydropyridine and tetrahydropyridine intermediates before reaching the fully saturated piperidine.[7][8]

Troubleshooting Common Issues

Q3: My initial condensation reaction (Step 1) is showing low yield and significant starting material recovery. What are the likely causes?

Low conversion in the condensation step is a common issue and can typically be traced to a few key factors:

  • Insufficient Dehydration: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. Ensure your reaction is equipped with a Dean-Stark trap or that a sufficient amount of a dehydrating agent (like acetic anhydride, which also acts as a catalyst) is used to drive the reaction forward.

  • Suboptimal Temperature: This condensation requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction temperature is maintained, typically at or near the reflux temperature of the solvent.

  • Reagent Purity: Verify the purity of both 4-methylpyridine and 5-fluoro-2-methoxybenzaldehyde. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the desired reaction.

Q4: During the catalytic hydrogenation (Step 2), my reaction stalls, showing incomplete conversion of the pyridine ring. How can I resolve this?

Incomplete reduction is a frequent challenge in pyridine hydrogenation.[4] Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or poisoned. Always use fresh, high-quality catalyst. Catalyst poisoning can occur if starting materials contain impurities like sulfur or other coordination compounds.

  • Hydrogen Pressure & Delivery: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction (typically 50-100 psi, but consult specific literature). Check for leaks in your hydrogenation apparatus. Ensure efficient stirring to facilitate mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Solvent Choice: The reaction is often performed in protic solvents like ethanol, methanol, or acetic acid. Acetic acid is particularly effective as it protonates the pyridine nitrogen, activating the ring towards reduction.

  • Reaction Temperature: While initial hydrogenation can be started at room temperature, gentle heating (40-50 °C) can sometimes be required to push the reaction to completion, but be cautious of potential side reactions.

Q5: My final product is contaminated with a de-fluorinated impurity. How can this be prevented?

The carbon-fluorine bond in fluoroaromatics is strong, but it can be susceptible to cleavage (hydrodefluorination) under harsh catalytic hydrogenation conditions.[9][10] This side reaction replaces the fluorine atom with hydrogen.

Prevention Strategies:

  • Catalyst Selection: Rhodium-based catalysts (e.g., Rh/Al₂O₃) have been shown to promote hydrodefluorination.[11][12][13] Palladium (Pd) is generally a good choice, but Platinum (PtO₂) is often considered milder and less likely to cause C-F bond cleavage.

  • Milder Conditions: Avoid excessive temperatures and hydrogen pressures. Conduct the reaction at the lowest temperature and pressure that still afford a reasonable reaction rate.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to minimize over-reduction and side reactions.

Q6: I am struggling with the purification of the final product. Column chromatography on silica gel results in significant streaking and low recovery. What should I do?

The basic nitrogen of the piperidine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel.[14][15] This acid-base interaction leads to poor chromatographic performance.

Solutions:

  • Modified Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[14][16]

  • Alternative Stationary Phases: Use a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that prevent the problematic acid-base interaction and often provide superior separation for basic amines.[15][17][18]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and the pure amine re-extracted into an organic solvent. This is a highly effective preliminary purification step.

Data & Protocols

Table 1: Troubleshooting Guide Summary
Issue Encountered Probable Cause(s) Recommended Action(s)
Low Yield in Condensation Incomplete reaction; equilibrium not shifted.Use a Dean-Stark trap or excess acetic anhydride; ensure adequate heating.
Incomplete Hydrogenation Catalyst poisoning/inactivity; insufficient H₂ pressure.Use fresh catalyst; check system for leaks; increase H₂ pressure; switch to an acidic solvent like AcOH.
De-fluorination Side Product C-F bond hydrogenolysis due to harsh conditions.Use a milder catalyst (PtO₂); reduce temperature and H₂ pressure; monitor reaction closely.
Product Streaking on Silica Gel Strong interaction between basic amine and acidic silica.Add 1-2% triethylamine to the eluent; use an amine-functionalized or alumina column; perform acid-base workup.
Table 2: Comparison of Hydrogenation Conditions
Catalyst Solvent Pressure (psi) Temperature (°C) Key Considerations
10% Pd/CEthanol5025-50Standard, effective choice. Risk of dehalogenation at higher temps.
PtO₂ (Adam's catalyst)Acetic Acid5025Generally milder, lower risk of C-F cleavage. Acidic solvent activates the ring.
Raney NickelEthanol500-100070-100High activity, but requires higher pressures/temps. Risk of side reactions.
Rh/Al₂O₃Methanol5025High activity, but significant risk of hydrodefluorination.[11][12][13] Not recommended for this substrate.

Visualized Workflows

General Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification 4-Methylpyridine 4-Methylpyridine Intermediate 4-(5-Fluoro-2-methoxystyryl)pyridine 4-Methylpyridine->Intermediate Ac₂O, Reflux 5-Fluoro-2-methoxybenzaldehyde 5-Fluoro-2-methoxybenzaldehyde 5-Fluoro-2-methoxybenzaldehyde->Intermediate Product 4-(5-Fluoro-2-methoxy -benzyl)-piperidine Intermediate->Product H₂, PtO₂ AcOH, 50 psi FinalProduct Pure Product Product->FinalProduct Chromatography (Amine Column)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Incomplete Hydrogenation

G Start Reaction Stalled: Incomplete Hydrogenation? CheckCatalyst Is the catalyst fresh? Start->CheckCatalyst CheckPressure Is H₂ pressure stable and adequate? CheckCatalyst->CheckPressure Yes Action_ReplaceCatalyst Action: Replace with fresh Pd/C or PtO₂ catalyst. CheckCatalyst->Action_ReplaceCatalyst No CheckSolvent Is the solvent appropriate? CheckPressure->CheckSolvent Yes Action_IncreasePressure Action: Check for leaks. Increase H₂ pressure to 50-60 psi. CheckPressure->Action_IncreasePressure No FinalAction Consider gentle heating (40-50°C) and longer reaction time. CheckSolvent->FinalAction Yes Action_ChangeSolvent Action: Switch to a more activating solvent like Acetic Acid. CheckSolvent->Action_ChangeSolvent No

Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012). Angewandte Chemie International Edition.
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi.
  • Mild general synthesis of 4-substituted piperidines. (n.d.). RSC Publishing.
  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. (n.d.). PubMed.
  • Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. (n.d.). Canadian Science Publishing.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Catalytic hydrogenation of pyridinium salts. (n.d.). Semantic Scholar.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. Available at: [Link]

  • [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage]. (n.d.). PubMed.
  • Is there an easy way to purify organic amines?. (2023, January 19). Biotage.
  • Purifying amines on silica. (2006, October 5). Org Prep Daily. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH. Available at: [Link]

  • Using neutral or basic alumina in column chromatography for purification of amines. (2022, April 22). Chemistry Stack Exchange. Available at: [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Journal of Organic Chemistry. Available at: [Link]

  • The ammonia-free partial reduction of substituted pyridinium salts. (2025, August 6). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (2000). PubMed. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC - NIH. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13). ACS Publications. Available at: [Link]

  • A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS. (2019). Semantic Scholar. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). HETEROCYCLES, Vol. 89, No. 2, 2014. Available at: [Link]

  • Reduction of some 1-substituted pyridinium salts. (n.d.). RSC Publishing. Available at: [Link]

  • Show how to synthesize the following amines from the indicated st... (n.d.). Study Prep in Pearson+. Available at: [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). ResearchGate. Available at: [Link]

  • Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. (2005). PubMed. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Available at: [Link]

  • Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). (2025, August 5). ResearchGate. Available at: [Link]

  • This compound. (n.d.). R&D Chemicals. Available at: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012). Environmental Science & Technology. Available at: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2025, August 9). ResearchGate. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. (n.d.). Europe PMC. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC - NIH. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Available at: [Link]

Sources

identifying common impurities in 4-(5-Fluoro-2-methoxy-benzyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. As a key intermediate in various pharmaceutical development programs, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of common impurities.

Introduction: Synthetic Strategies and Potential Pitfalls

The synthesis of this compound is primarily achieved through two common and effective synthetic routes: Reductive Amination and N-Alkylation . Each pathway, while robust, presents a unique set of challenges and can lead to the formation of specific impurities. Understanding the mechanistic underpinnings of these reactions is crucial for troubleshooting and optimizing your synthesis for high purity and yield.

This guide will dissect each synthetic route, providing a detailed look at the potential impurities, their mechanisms of formation, and practical, field-proven strategies for their identification and removal.

Section 1: Reductive Amination Route

Reductive amination is a widely used method for the formation of C-N bonds and is a common choice for the synthesis of this compound. The reaction typically proceeds in a one-pot fashion, involving the reaction of 5-fluoro-2-methoxybenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

Troubleshooting Guide: Reductive Amination

Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely causes?

A1: Low yields and a complex reaction mixture in reductive amination often point to several concurrent issues. The primary culprits are typically related to the stability of the starting materials and the intermediate, as well as the choice and stoichiometry of the reducing agent.

Common Causes and Solutions:

  • Incomplete Imine/Iminium Formation: The initial condensation between the aldehyde and the amine is a reversible equilibrium. Insufficient time for imine formation before the addition of the reducing agent can lead to a significant amount of unreacted starting materials.

    • Solution: Pre-stir the aldehyde and amine for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows the equilibrium to favor the imine/iminium ion. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.

  • Reduction of the Starting Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can compete with the imine reduction by reducing the starting aldehyde to the corresponding alcohol (5-fluoro-2-methoxyphenyl)methanol.[1][2]

    • Solution: Opt for a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated imine over the aldehyde.[1] If using NaBH₄, ensure imine formation is near completion before its addition.

  • Aldehyde Instability: Aromatic aldehydes can be susceptible to oxidation or other side reactions under certain conditions.

    • Solution: Use freshly distilled or high-purity 5-fluoro-2-methoxybenzaldehyde for the reaction. Store the aldehyde under an inert atmosphere and protected from light.

Q2: I've identified an impurity with a mass corresponding to the starting aldehyde and another corresponding to the alcohol. How can I confirm and remove them?

A2: The presence of unreacted 5-fluoro-2-methoxybenzaldehyde and its corresponding alcohol, (5-fluoro-2-methoxyphenyl)methanol, are common impurities.

Identification and Purification:

ImpurityIdentification (TLC, HPLC, NMR, MS)Purification Strategy
5-fluoro-2-methoxybenzaldehyde Lower Rf on TLC than the product. Distinctive aldehyde proton signal (~9.5-10.5 ppm) in ¹H NMR. Expected molecular ion peak in MS.Acid-base extraction: The basic product can be extracted into an acidic aqueous layer, leaving the neutral aldehyde in the organic phase. Column chromatography: The aldehyde is typically more polar than the product and can be separated on silica gel.
(5-fluoro-2-methoxyphenyl)methanol Rf on TLC may be close to the product. Characteristic benzylic alcohol proton signals in ¹H NMR. Expected molecular ion peak in MS.Acid-base extraction: Similar to the aldehyde, this neutral impurity will remain in the organic layer during an acid wash. Column chromatography: The alcohol is generally more polar than the desired amine and can be separated on silica gel.
Experimental Protocol: HPLC Analysis of Reductive Amination Mixture
  • Objective: To resolve and quantify this compound from its common impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Expected Elution Order: (5-fluoro-2-methoxyphenyl)methanol -> 5-fluoro-2-methoxybenzaldehyde -> this compound -> Unreacted piperidine (may not be well-retained).

Diagram: Reductive Amination Pathway and Common Impurities

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_impurities Common Impurities Aldehyde 5-Fluoro-2-methoxy- benzaldehyde Imine Intermediate Iminium Ion Aldehyde->Imine + Piperidine Unreacted_Aldehyde Unreacted Aldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Alcohol (5-Fluoro-2-methoxyphenyl)- methanol Aldehyde->Alcohol + [H] (Side Reaction) Piperidine Piperidine Piperidine->Imine Unreacted_Piperidine Unreacted Piperidine Piperidine->Unreacted_Piperidine Incomplete Reaction Product 4-(5-Fluoro-2-methoxy- benzyl)-piperidine Imine->Product + [H]

Caption: Reductive amination pathway and potential impurities.

Section 2: N-Alkylation Route

N-alkylation offers a more direct approach to forming the C-N bond by reacting piperidine with a suitable electrophile, such as 5-fluoro-2-methoxybenzyl chloride or bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Troubleshooting Guide: N-Alkylation

Q1: My final product is contaminated with a significant amount of a highly polar, water-soluble impurity. What is it and how can I avoid it?

A1: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. Piperidine, being a secondary amine, can react with the benzyl halide to form the desired tertiary amine. However, this product is also nucleophilic and can react with another molecule of the benzyl halide to form a quaternary ammonium salt.

Mechanism of Quaternary Salt Formation: The desired product, this compound, can act as a nucleophile and attack another molecule of 5-fluoro-2-methoxybenzyl halide, resulting in the formation of a quaternary ammonium salt.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the benzyl halide. This ensures that the electrophile is the limiting reagent, minimizing the chance of the product reacting further.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture containing piperidine and a base. This maintains a low concentration of the electrophile at any given time, favoring the reaction with the more abundant piperidine over the product.

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is recommended to scavenge the acid byproduct without competing in the alkylation.

Q2: How can I remove the quaternary ammonium salt from my product?

A2: The quaternary ammonium salt is significantly more polar and is often water-soluble, which can be exploited for its removal.

Purification Strategy:

  • Aqueous Workup: During the workup, the quaternary ammonium salt will preferentially partition into the aqueous phase, especially if the product is extracted into a non-polar organic solvent. Multiple washes with water or brine can effectively remove this impurity.

  • Crystallization/Recrystallization: If the desired product is a solid, crystallization or recrystallization can be a highly effective method for purification, as the highly polar quaternary salt will remain in the mother liquor.

Experimental Protocol: ¹H NMR for Identification of Quaternary Ammonium Salt
  • Objective: To distinguish between the desired product and the quaternary ammonium salt impurity using ¹H NMR.

  • Sample Preparation: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Key Spectral Features to Observe:

    • Desired Product: Look for the characteristic signals of the 5-fluoro-2-methoxybenzyl group and the piperidine ring protons. The benzylic protons will typically appear as a singlet or a multiplet around 3.5-4.5 ppm.

    • Quaternary Ammonium Salt: The formation of the quaternary salt will cause a significant downfield shift of the protons adjacent to the nitrogen atom. The benzylic protons of the two benzyl groups will likely be in a more deshielded environment compared to the desired product. You may also observe a more complex splitting pattern due to the asymmetry introduced.

Diagram: N-Alkylation Pathway and Over-Alkylation Impurity

G cluster_reactants Starting Materials cluster_reaction N-Alkylation cluster_impurity Over-Alkylation Impurity Benzyl_Halide 5-Fluoro-2-methoxy- benzyl halide Product 4-(5-Fluoro-2-methoxy- benzyl)-piperidine Benzyl_Halide->Product + Piperidine - HX Quat_Salt Quaternary Ammonium Salt Benzyl_Halide->Quat_Salt Piperidine Piperidine Piperidine->Product Product->Quat_Salt + Benzyl Halide (Side Reaction)

Sources

Technical Support Center: Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a common substituted piperidine scaffold in medicinal chemistry. The advice herein is structured to address common points of failure in the synthetic route, focusing primarily on the widely used reductive amination of 5-fluoro-2-methoxybenzaldehyde with piperidin-4-one, followed by reduction.

Section 1: Initial Diagnosis & General Issues

Question: My overall yield is significantly lower than expected. Where should I begin troubleshooting?

Answer: A low overall yield is a common issue that can arise from multiple stages of the synthesis. A logical approach is to systematically evaluate each step of your process.

  • Reaction Monitoring: The first step is to determine where the yield is being lost. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at several time points (e.g., 1 hour, 4 hours, and overnight). This will help you identify if the issue is an incomplete reaction, the formation of side products, or decomposition.

  • Characterize Byproducts: If you observe significant byproduct formation, attempt to isolate and characterize the main impurity. Understanding its structure can provide crucial clues about the problematic reaction pathway. For example, the presence of 5-fluoro-2-methoxybenzyl alcohol suggests that the reduction of the starting aldehyde is competing with the desired reductive amination.[1]

  • Reagent Quality: Re-evaluate the purity and integrity of your starting materials and reagents. This is a frequent and often overlooked source of poor outcomes.

  • Work-up and Purification Losses: Assess your extraction and purification methods. Is your product being lost during aqueous washes? Is it degrading on the silica gel column?

This systematic approach will help you pinpoint the specific stage causing the low yield, allowing for more targeted troubleshooting.

Troubleshooting Flowchart: Diagnosing Low Yield

This diagram outlines a logical progression for identifying the root cause of a low-yield synthesis.

G cluster_reaction Reaction Analysis cluster_causes Potential Causes & Solutions start Low Yield Observed reaction_check Monitor Reaction by TLC/LC-MS start->reaction_check incomplete Incomplete Reaction? reaction_check->incomplete side_products Major Side Products? incomplete->side_products No imine_issue Inefficient Imine Formation - Add dehydrating agent - Use catalytic acid - Check amine quality incomplete->imine_issue Yes aldehyde_reduction Aldehyde Reduction - Use milder reducing agent - Stepwise procedure side_products->aldehyde_reduction Yes workup_loss Product Lost in Work-up - Adjust pH during extraction - Check solvent polarity side_products->workup_loss No, clean reaction but low isolated yield hydride_issue Hydride Reagent Deactivated - Use fresh NaBH(OAc)3 - Ensure anhydrous conditions imine_issue->hydride_issue

Caption: A decision tree for troubleshooting low yield.

Section 2: Starting Materials & Reagents

Question: Could the quality of my 5-fluoro-2-methoxybenzaldehyde be the problem?

Answer: Absolutely. The purity of the starting aldehyde is critical. Aldehydes are prone to oxidation, forming the corresponding carboxylic acid (5-fluoro-2-methoxybenzoic acid).

  • Impact on Reaction: The presence of this carboxylic acid can neutralize the amine starting material and interfere with the reaction pH, hindering the formation of the necessary imine intermediate.

  • Detection and Purification: Check the purity of your aldehyde by NMR or GC-MS. If you detect the carboxylic acid impurity, you can purify the aldehyde by recrystallization or column chromatography. It is also good practice to use freshly opened or recently purified aldehyde for the best results.

Question: My reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is not new. Could this be the issue?

Answer: Yes, this is a very likely cause. Sodium triacetoxyborohydride is a moisture-sensitive reagent.[2][3]

  • Mechanism of Deactivation: It reacts with water, decomposing and losing its hydride-donating ability. Using a reagent that has been improperly stored or is old can lead to an incomplete reduction of the iminium ion intermediate.

  • Best Practices:

    • Always use freshly opened bottles of NaBH(OAc)₃.

    • Store the reagent in a desiccator, away from atmospheric moisture.

    • Handle the reagent quickly in a dry environment (e.g., under a nitrogen or argon atmosphere if possible).

    • If you suspect your reagent is compromised, it is best to purchase a new bottle.

Section 3: Reaction Conditions & Execution

The reductive amination process is typically a one-pot reaction where the aldehyde and amine first form an imine (or iminium ion), which is then reduced in situ.[4] The balance of these two steps is key.

Question: My TLC/LC-MS shows a large amount of unreacted aldehyde and amine. What is causing this?

Answer: This indicates that the initial imine formation is inefficient. The equilibrium between the carbonyl compound/amine and the imine may not be favorable.[1]

  • Role of Water: The formation of an imine is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction solvent can inhibit the reaction by pushing the equilibrium back towards the starting materials.

  • Solutions:

    • Use Anhydrous Solvents: Ensure your reaction solvent (commonly 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) is thoroughly dried.[2][3]

    • Add a Dehydrating Agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively remove the water produced during imine formation, driving the reaction forward.[5]

    • Catalytic Acid: Imine formation is often catalyzed by mild acid.[4] A small amount of acetic acid (AcOH) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[6] However, be cautious, as too much acid can fully protonate the amine, rendering it non-nucleophilic.[4]

Question: I am observing a significant amount of 5-fluoro-2-methoxybenzyl alcohol as a byproduct. Why is this happening?

Answer: This indicates that the reduction of your starting aldehyde is competing with the reduction of the imine intermediate.[1] While NaBH(OAc)₃ is selective for reducing imines over aldehydes, this selectivity is not absolute.[4][7]

  • Causes:

    • Slow Imine Formation: If imine formation is slow, the reducing agent has more opportunity to react with the more abundant aldehyde.

    • Excessively Strong Reducing Agent: While NaBH(OAc)₃ is considered mild, if conditions are not optimal, or if a stronger reductant like sodium borohydride (NaBH₄) is used in a one-pot procedure, aldehyde reduction can become a major side reaction.[8]

  • Solutions:

    • Optimize Imine Formation: First, apply the solutions from the previous question to ensure imine formation is as fast and efficient as possible.

    • Stepwise Procedure: A highly effective strategy is to switch from a one-pot reaction to a stepwise procedure.[2]

      • Step 1: Stir the 5-fluoro-2-methoxybenzaldehyde and piperidin-4-one together in a solvent like methanol or with a dehydrating agent to form the imine. Monitor by TLC/NMR until the starting materials are consumed.

      • Step 2: Only after imine formation is complete, add the reducing agent (in this case, even the less selective NaBH₄ can be used effectively).

Table 1: Comparison of Reductive Amination Procedures
ParameterOne-Pot ProcedureStepwise Procedure
Description Aldehyde, amine, and reducing agent are mixed together.Imine is pre-formed before the reducing agent is added.
Pros Faster, more convenient.Higher selectivity, often higher yield, minimizes aldehyde reduction.
Cons Risk of side reactions (e.g., aldehyde reduction).More time-consuming, requires an additional step.
Best For Routine, well-optimized reactions with reactive amines.Troubleshooting low yields, unreactive substrates, or when aldehyde reduction is a problem.[2]

Section 4: Work-up & Purification

Question: I seem to have a good product mixture by LC-MS, but my isolated yield after work-up and column chromatography is very low. What could be the issue?

Answer: Product loss during extraction and purification is a common problem, especially with amine products.

  • Aqueous Extraction: Your product, this compound, is a basic amine. During an acidic or neutral aqueous wash, it can become protonated to form a water-soluble ammonium salt.

    • Solution: Ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the amine is in its free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[5]

  • Silica Gel Chromatography: Amines are notorious for sticking to acidic silica gel, leading to streaking, poor separation, and low recovery.

    • Solution: Deactivate the silica gel by pre-treating your eluent with a small amount of a volatile base. A common practice is to add ~1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexanes + 1% Et₃N). This neutralizes the acidic sites on the silica, allowing the amine product to elute cleanly.

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ghattas, C. S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Magdeldin, S. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness.org. Available at: [Link]

  • Royal Society of Chemistry. (1991). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Defense Technical Information Center. (1981). Piperidine Synthesis. DTIC. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results. By understanding the chemical nature of this molecule, we can anticipate and mitigate potential degradation, ensuring its optimal performance in your research endeavors.

Introduction to the Stability Profile

This compound is a substituted piperidine derivative with a chemical structure that lends itself to potential instability under certain experimental conditions. The piperidine ring, a secondary amine, is basic and susceptible to oxidation. The methoxy-substituted benzyl group can also be a site for specific degradation pathways, particularly under harsh acidic or oxidative conditions. This guide will walk you through troubleshooting common stability issues and provide answers to frequently asked questions to proactively manage these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

Our troubleshooting guide is structured to provide direct answers to specific problems you may encounter during your experiments. Each solution is grounded in established chemical principles and field-proven insights.

Issue 1: I've observed a gradual loss of my compound's concentration in an acidic aqueous buffer over time, even with proper storage.

  • Question: What could be causing the degradation of this compound in my acidic solution, and how can I prevent it?

  • Answer: The piperidine nitrogen in your compound is basic and will be protonated in an acidic medium to form a more stable ammonium salt. While this generally enhances stability, prolonged exposure to strongly acidic conditions can lead to specific degradation pathways.[1] One likely cause is the acid-catalyzed cleavage of the methoxy group on the benzyl ring, a reaction known as demethylation. This would result in the formation of a phenolic derivative, altering the compound's properties and activity.

    Recommendations:

    • pH Optimization: If your experimental protocol allows, adjust the pH of your solution to be as close to neutral as possible. For many piperidine-containing compounds, a neutral pH provides the most stable environment.

    • Buffer Selection: Choose a buffer system that maintains a stable pH in the desired range and is known to be compatible with your compound.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions of your compound immediately before use.

    • Forced Degradation Study: To confirm acid-catalyzed degradation, you can perform a small-scale forced degradation study by exposing your compound to a stronger acid (e.g., 0.1 N HCl) for a defined period and analyzing the sample by HPLC to monitor for the appearance of new peaks.

Issue 2: My stock solution of this compound in an organic solvent has developed a yellow or brownish tint after storage.

  • Question: What is causing the discoloration of my stock solution, and is the compound still usable?

  • Answer: The discoloration of piperidine-containing solutions upon storage is a common issue and is often indicative of oxidation.[2] The nitrogen atom in the piperidine ring is a primary site for oxidation, which can be initiated by exposure to air (atmospheric oxygen) and light. This can lead to the formation of colored impurities, such as N-oxides or other degradation products.

    Recommendations:

    • Inert Atmosphere: When preparing and storing stock solutions, especially for long-term use, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

    • Light Protection: Store your solutions in amber vials or wrap the vials in aluminum foil to protect them from light, which can accelerate oxidative degradation.

    • Solvent Purity: Ensure that the organic solvent you are using is of high purity and free from peroxides, which can act as oxidizing agents.

    • Usability Assessment: The usability of a discolored solution depends on the sensitivity of your assay. It is highly recommended to re-analyze the solution by a suitable analytical method like HPLC to determine the purity of the compound before use. If significant degradation has occurred, the solution should be discarded.

Issue 3: I am observing unexpected peaks in my chromatogram when analyzing my experimental samples containing this compound.

  • Question: How can I identify the source of these unknown peaks and ensure the integrity of my analytical results?

  • Answer: The appearance of unexpected peaks in your chromatogram is a strong indicator of compound degradation or the presence of impurities. A systematic approach is necessary to identify the source of these peaks. Forced degradation studies are a powerful tool to intentionally degrade your compound under controlled conditions and identify the resulting degradation products.

    Recommendations:

    • Conduct a Forced Degradation Study: Subject your compound to a series of stress conditions as outlined in the protocol below. This will help you to generate potential degradation products and understand the degradation profile of your molecule.

    • Analytical Method Validation: Ensure that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

    • LC-MS Analysis: If available, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the unknown peaks, which can provide valuable clues to their structures.

Frequently Asked Questions (FAQs)

This section addresses general questions about the handling and storage of this compound to help you proactively maintain its stability.

  • What is the recommended solvent for preparing stock solutions of this compound? For initial stock solutions, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. The choice of solvent will depend on the requirements of your specific experiment. Always ensure the solvent is free of contaminants that could promote degradation.

  • How should I store my solid this compound? Solid material should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere can further prolong its shelf life by minimizing oxidation.

  • At what temperature should I store my solutions? For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. However, be mindful of the solvent's freezing point and the potential for the compound to precipitate upon freezing and thawing. If precipitation is a concern, storing at room temperature in the dark and under an inert atmosphere might be a better option, provided the compound's stability allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 48 hours).

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and then analyze all samples, along with an unstressed control, by a validated HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualization of Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

G cluster_main This compound cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products main This compound oxidation Oxidation (e.g., H₂O₂, air, light) main->oxidation acid_hydrolysis Acid Hydrolysis (e.g., strong acid) main->acid_hydrolysis n_oxide N-Oxide Derivative oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened demethylated Demethylated Phenolic Product acid_hydrolysis->demethylated

Sources

Technical Support Center: Enhancing the Purification Efficiency of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this critical class of compounds. Fluorinated piperidines are invaluable scaffolds in modern drug discovery, offering the potential to modulate basicity, improve metabolic stability, and enhance membrane permeability.[1][2][3] However, the very properties that make them attractive also introduce significant purification hurdles.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why specific problems occur and how to solve them effectively. We will explore the underlying chemical principles governing the behavior of these molecules and provide robust, validated strategies to improve your purification efficiency, yield, and purity.

Understanding the Core Challenges: The "Why"

Successfully purifying fluorinated piperidines begins with understanding how fluorine impacts their physicochemical properties. The introduction of fluorine, the most electronegative element, creates a strong inductive effect that profoundly alters the molecule's behavior.[1]

  • Reduced Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the piperidine nitrogen.[4][5] This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a more pronounced impact.[4][6] This altered basicity changes the compound's solubility in acidic media and its interaction with chromatographic stationary phases.

  • Altered Lipophilicity (LogP): The effect on lipophilicity is complex. While a C-F bond is poorly polarizable and can increase lipophilicity, the reduction in basicity means the compound is less likely to be protonated at neutral pH, which can also increase the measured LogP or LogD.[4][6][7] This shift can cause unexpected elution profiles in chromatography.

  • Volatility: Many unprotected, low-molecular-weight piperidines are volatile.[8][9] This issue can be exacerbated by fluorination, leading to significant product loss during solvent evaporation under reduced pressure.

  • Chromatographic Complications: The residual basicity of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing.[10] This complicates the separation of closely eluting impurities.

  • Formation of Byproducts: A common synthetic route involves the hydrogenation of fluoropyridines. This process can be hampered by a competing hydrodefluorination pathway, leading to undesired non-fluorinated piperidines as impurities that can be difficult to separate.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated piperidine showing severe peak tailing during silica gel chromatography?

A: This is the most common issue encountered. The root cause is an acid-base interaction between the basic nitrogen atom of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding causes a portion of your compound to lag behind the main band, resulting in a tailed peak. Fluorination reduces the piperidine's basicity, but it is often not enough to completely prevent this interaction.

Solution: To mitigate this, you must neutralize the active sites on the silica. The most common and effective method is to add a small amount of a competing, volatile base to your mobile phase, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[10] These additives will preferentially bind to the acidic sites, allowing your fluorinated piperidine to elute symmetrically.

Q2: I'm losing a significant amount of my unprotected fluorinated piperidine during solvent evaporation (rotovap). How can I prevent this?

A: The volatility of unprotected fluorinated piperidines is a significant challenge.[8][9] There are two primary strategies to address this:

  • In Situ Protection: Before workup or purification, convert the volatile free amine into a non-volatile derivative. This is a highly effective strategy.[9] Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). These groups eliminate volatility and often improve the chromatographic properties of the molecule.

  • Salt Formation: After your workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt. The salt is a non-volatile solid that can be easily collected by filtration.

Q3: How does the position and number of fluorine atoms affect my purification strategy?

A: The location and quantity of fluorine substituents are critical as they dictate the molecule's pKa.

  • Distance Effect: Fluorine atoms at the C3 or C5 positions have a moderate effect on pKa, while fluorine at the C2 or C6 positions has a much stronger base-weakening effect due to proximity to the nitrogen.[4][6]

  • Number Effect: The pKa reduction is generally additive. A difluorinated piperidine will be significantly less basic than a monofluorinated analog.[6]

This directly impacts purification. A less basic piperidine may exhibit less peak tailing on silica and may require a stronger acid for efficient extraction or salt formation. Always consider the electronic environment of your specific molecule when developing a purification plan.

Q4: I am struggling to remove the non-fluorinated piperidine byproduct from my hydrogenation reaction. What methods are most effective?

A: This is a challenging separation as the fluorinated and non-fluorinated analogs often have very similar polarities.

  • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for closely related, low-polarity compounds compared to HPLC and is an excellent choice for this type of separation.[11][12]

  • Derivative Formation & Crystallization: If the quantities are sufficient, consider creating a derivative (e.g., an amide or sulfonamide). The different packing properties of the fluorinated and non-fluorinated crystalline derivatives can sometimes allow for separation by fractional crystallization.

  • Preparative HPLC: High-resolution preparative reverse-phase HPLC may be able to resolve the two compounds, although it can be resource-intensive.

Q5: Can I use a standard acid-base extraction to purify my fluorinated piperidine?

A: Yes, but with caution. An acid wash (e.g., with 1M HCl) is effective for removing non-basic organic impurities.[10] The fluorinated piperidine will be protonated and move to the aqueous layer. However, you must consider its reduced basicity. If your piperidine is very weakly basic due to multiple fluorine atoms, you may need a lower pH to ensure complete protonation and transfer to the aqueous phase. Always check the pH of the aqueous layer to confirm it is sufficiently acidic. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover your purified product.[13]

Troubleshooting Guides

Guide 1: Flash Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate mobile phase polarity. 2. Co-eluting impurities with similar Rf values.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test different solvent mixtures (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol). 2. Run a shallow gradient elution to improve resolution. 3. Switch to a different stationary phase (e.g., alumina, C18 reverse-phase silica).
Severe Peak Tailing Strong acid-base interaction with silica gel.[10]Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase to block acidic silanol sites.
Product Not Eluting 1. Product is too polar for the mobile phase. 2. Irreversible binding to the silica column.1. Gradually increase the mobile phase polarity (e.g., add methanol to a DCM or EtOAc system).[10] 2. If tailing is also observed, add triethylamine. If the compound is still not eluting, it may be degrading.
Product Degradation The compound is unstable on acidic silica gel.1. Deactivate the silica by pre-flushing the column with the mobile phase containing triethylamine. 2. Switch to a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound spends on the column by using a faster flow rate.
Guide 2: Crystallization & Salt Formation Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound Will Not Crystallize 1. Presence of impurities inhibiting crystal lattice formation. 2. Compound is amorphous or has low melting point. 3. Inappropriate solvent.1. First, attempt a quick purification by flash chromatography to remove major impurities.[10] 2. Attempt crystallization as a salt (e.g., hydrochloride, tartrate) which often have better-defined crystal structures. 3. Perform a solvent screen with a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, heptane mixtures).
"Oiling Out" Instead of Crystallizing The solution is supersaturated, and the compound's solubility limit is exceeded at a temperature above its melting point.1. Use a more dilute solution. 2. Cool the solution much more slowly to allow for ordered crystal growth. 3. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm, dissolved sample.
Low Recovery The product has significant solubility in the chosen crystallization solvent, even at low temperatures.[10]1. Use the absolute minimum amount of hot solvent required for dissolution. 2. Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) before filtering. 3. After filtering, wash the collected crystals with a small amount of ice-cold solvent.

Visualization of Purification Workflows

A logical approach is key to selecting the right purification strategy. The following decision tree can guide your initial choice.

purification_decision_tree start Crude Reaction Mixture volatility_check Is the unprotected piperidine volatile? start->volatility_check protect Protect the amine (e.g., with Cbz, Boc) before purification. volatility_check->protect Yes impurity_type What is the primary impurity type? volatility_check->impurity_type No protect->impurity_type non_polar Non-polar byproducts impurity_type->non_polar Non-polar starting_material Basic starting material (e.g., other amines) impurity_type->starting_material Basic diastereomers Diastereomers or structural isomers impurity_type->diastereomers Isomeric chromatography Normal-Phase Chromatography (with Et3N in mobile phase) non_polar->chromatography acid_wash Perform Acid-Base Extraction: 1. Wash with 1M HCl 2. Basify aqueous layer 3. Extract product starting_material->acid_wash sfc Advanced Chromatography: Supercritical Fluid (SFC) or Prep-HPLC diastereomers->sfc

Caption: Decision tree for selecting a primary purification strategy.

This second diagram outlines a workflow for troubleshooting common issues during column chromatography.

troubleshooting_workflow start Poor Chromatographic Result (e.g., bad separation, tailing) check_tailing Is there significant peak tailing? start->check_tailing add_amine Add 1% Triethylamine to the mobile phase. check_tailing->add_amine Yes check_separation Are peaks overlapping? check_tailing->check_separation No add_amine->check_separation change_solvent Change solvent system (e.g., from EtOAc/Hex to DCM/MeOH). check_separation->change_solvent Yes check_elution Is the product not eluting? check_separation->check_elution No run_gradient Run a shallow gradient (e.g., 0-10% B over 20 CV). change_solvent->run_gradient increase_polarity Increase mobile phase polarity significantly. check_elution->increase_polarity Yes change_stationary_phase Consider alternative stationary phase (Alumina, C18, etc.) increase_polarity->change_stationary_phase

Caption: Workflow for troubleshooting poor column chromatography results.

Advanced Purification Strategy: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations, such as chiral resolutions or separating closely related structural isomers, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful tool.[11]

Why it Works for Fluorinated Compounds:

  • High Efficiency: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[14] This allows for faster separations and higher resolution than traditional HPLC.

  • Normal-Phase Character: SFC is primarily a normal-phase technique, which is well-suited for the purification of moderately polar compounds like fluorinated piperidines.[11][12]

  • Orthogonal Selectivity: The separation mechanism in SFC can be different from HPLC, providing an "orthogonal" technique that may resolve impurities that are inseparable by other methods.

  • Easy Solvent Removal: After purification, the CO₂ evaporates, leaving the product in a small amount of co-solvent, which simplifies sample recovery.[11]

SFC is now a mainstream technique in the pharmaceutical industry for both analytical and preparative-scale purification of chiral and achiral molecules.[11][14]

Key Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine-Modified Mobile Phase

This protocol is a robust starting point for the purification of most fluorinated piperidines.

  • Select Solvent System: Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of ~0.2-0.3.

  • Prepare Mobile Phase: To your chosen solvent system, add 1% triethylamine (Et₃N) by volume. For example, for 1 L of mobile phase, add 10 mL of Et₃N. Mix thoroughly.

  • Prepare the Column:

    • Dry-pack the silica gel into your column.

    • Wet the column with the Et₃N-modified mobile phase, ensuring no air bubbles are trapped.

    • Allow at least 2-3 column volumes of the mobile phase to pass through the silica gel to ensure it is fully equilibrated and the acidic sites are neutralized.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often improves resolution.

  • Elution and Fraction Collection: Run the chromatography as you normally would, collecting fractions and analyzing them by TLC to identify the pure product.[10]

Protocol 2: Purification via Hydrochloride Salt Formation

This method is ideal for removing non-basic impurities and isolating a non-volatile product.

  • Initial Workup: Perform a standard aqueous workup of your reaction mixture to remove water-soluble reagents. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Dissolution: Dissolve the crude oil or solid in a minimum volume of a suitable solvent. Diethyl ether or ethyl acetate are good starting points.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise. A precipitate (your hydrochloride salt) should form immediately.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. You can monitor this by checking the pH of the solution with a wetted glass rod and pH paper.

  • Isolation: Stir the resulting slurry for 15-30 minutes at room temperature or 0 °C to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.

  • Drying: Dry the purified salt under high vacuum. The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

References

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. Wikipedia. Retrieved from [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Pasechnikov, M., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. Available at: [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2018). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

  • Hu, X.-G., et al. (2014). Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Retrieved from [Link]

  • InSilicoTrials. (n.d.). Fluorine in drug discovery: Role, design and case studies. InSilicoTrials. Retrieved from [Link]

  • Gouverneur, V., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • Reitz, A. B., et al. (2014). Chiral resolution and serendipitous fluorination reaction for the selective dopamine d3 receptor antagonist BAK2-66. Rowan University. Available at: [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health. Available at: [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from [Link]

  • Ilovaisky, A. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]

  • Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. Retrieved from [Link]

  • Riu, A., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. FLORE. Available at: [Link]

  • van Niel, M. B., et al. (2005). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility challenges encountered during experimental work with this compound. The following information is curated to not only offer troubleshooting steps but also to explain the scientific principles behind them, ensuring robust and reproducible results.

Understanding the Molecule: Physicochemical Properties

This compound possesses a molecular structure that presents a classic solubility challenge. The piperidine ring provides a basic nitrogen atom, making its solubility highly dependent on pH.[1][2] However, the benzyl group, substituted with a lipophilic fluorine atom and a methoxy group, contributes to the molecule's overall low aqueous solubility in its neutral state.[3][4]

PropertyValueSource
Molecular FormulaC13H18FNO[5]
Molecular Weight223.29 g/mol [5]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubility of this compound.

Q1: Why is my this compound poorly soluble in aqueous buffers like PBS (pH 7.4)?

A1: The limited solubility in neutral or basic aqueous solutions is due to the molecule's chemical nature. The piperidine nitrogen is basic, with a pKa that is typically around 11.22 for the protonated form.[1] At a neutral pH of 7.4, the compound exists predominantly in its non-ionized, free base form. This form is less polar and thus has lower solubility in water.[6] The bulky, nonpolar benzyl group further decreases its affinity for aqueous media.[2]

Q2: What is the most straightforward first step to try and solubilize this compound for an in vitro assay?

A2: The most direct initial approach is pH adjustment . Since this compound is a basic compound, lowering the pH of the solvent will protonate the piperidine nitrogen, forming a more soluble salt.[1][7] Preparing a stock solution in a mildly acidic vehicle, such as 10-50 mM HCl or a citrate buffer at pH 3-4, can significantly enhance solubility.[1]

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically under 1%, to minimize its effect on the biological system while aiding solubility.[1]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]

  • Incorporate Solubilizing Excipients: Consider adding a solubilizing agent, such as a cyclodextrin, to the aqueous buffer to help keep the compound in solution.[8][9]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the rate of dissolution and the amount of compound that can be dissolved. However, it is crucial to first assess the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to use the lowest effective temperature for the shortest duration necessary.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols for overcoming specific solubility issues you may encounter during your experiments.

Problem 1: Compound will not dissolve in aqueous buffer for cell-based assays.

Cause: The compound is in its poorly soluble free base form at neutral pH.

Solution: pH-Modification Strategy

This strategy leverages the basic nature of the piperidine moiety to form a more soluble salt in situ.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of buffer at different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Equilibration: Seal the vials and place them on an orbital shaker or magnetic stirrer in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µM at each specific pH and temperature.[1]

Diagram: Decision Workflow for Solubility Enhancement

SolubilityWorkflow Solubility Enhancement Workflow A Initial Solubility Test (Aqueous Buffer, pH 7.4) B Poor Solubility? A->B C pH Adjustment (e.g., pH 2-4 buffer) B->C Yes H Proceed with Experiment B->H No D Sufficient Solubility? C->D E Use Co-solvents (e.g., DMSO, Ethanol, PEG) D->E No D->H Yes F Precipitation on Dilution? E->F G Advanced Formulation (Cyclodextrins, Amorphous Solid Dispersions) E->G If still insufficient F->H No I Optimize Dilution Protocol (Stepwise Dilution) F->I Yes G->H I->H

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Problem 2: Need for a solid formulation with improved dissolution for in vivo studies.

Cause: The crystalline form of the free base has low dissolution rates, which can lead to poor bioavailability.

Solution 1: Salt Formation

Creating a stable salt form is a robust method to significantly improve both solubility and dissolution rate.[10]

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Choose a suitable solvent where the free base has moderate solubility but the expected salt is less soluble. Common choices include isopropanol, ethanol, or acetone.

  • Acid Selection: Select a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, tartaric acid).

  • Reaction: Dissolve this compound in the chosen solvent. Add a stoichiometric amount (1:1 molar ratio) of the selected acid.

  • Crystallization: Stir the mixture at room temperature or with gentle cooling to induce precipitation of the salt.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Solution 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the compound in a polymer matrix in an amorphous state, which can dramatically increase aqueous solubility and dissolution.[11][12][13][14]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[15]

  • Solvent System: Select a common solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve both this compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Analyze the solid using PXRD to confirm the absence of crystallinity (amorphous state) and DSC to determine the glass transition temperature.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[8][9][16][17][18] This is particularly useful for increasing the apparent solubility of a compound in solution.[1]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[19]

  • Preparation: Prepare an aqueous solution of the cyclodextrin. Add an excess of this compound to this solution.

  • Equilibration: Stir the suspension at a constant temperature for 24-72 hours to allow for complex formation.

  • Filtration: Filter the solution to remove the undissolved compound.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate to quantify the solubility enhancement.

  • (Optional) Lyophilization: The solution can be freeze-dried to obtain a solid powder of the inclusion complex for reconstitution.

Diagram: Mechanisms of Solubility Enhancement

Mechanisms Advanced Solubility Enhancement Mechanisms cluster_0 Salt Formation cluster_1 Amorphous Solid Dispersion cluster_2 Cyclodextrin Complexation A Poorly Soluble Free Base (R-NH) B Protonation (+ H+) A->B C Highly Soluble Salt (R-NH2+) B->C D Crystalline API E Dispersed in Polymer Matrix D->E F Amorphous State (Higher Energy) E->F G Guest Molecule (API) I Inclusion Complex (Hydrophilic Exterior) G->I H Cyclodextrin (Host) H->I

Sources

Technical Support Center: Methoxy Group Deprotection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the deprotection of methoxy groups, a critical step in the synthesis of many piperidine-containing compounds. The information presented here is grounded in established chemical principles and practical laboratory experience to help you navigate the challenges of this common synthetic transformation.

Introduction: The Challenge of Methoxy Group Deprotection

The methoxy group (-OCH₃) is a prevalent feature in many synthetic intermediates used to construct piperidine rings, often serving as a protecting group for a phenolic hydroxyl. Its removal, or deprotection, to unveil the phenol is a crucial step in the synthesis of numerous biologically active molecules. While seemingly straightforward, this reaction is often fraught with challenges, including incomplete conversion, undesired side reactions, and difficulties in product purification. The stability of the aryl methyl ether bond necessitates the use of potent reagents, which can, in turn, affect other sensitive functional groups within the molecule.[1][2]

This guide will explore the most common strategies for methoxy group deprotection, with a focus on troubleshooting common issues encountered during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for deprotecting methoxy groups on an aromatic ring?

The classical and most widely used reagents for the cleavage of aryl methyl ethers fall into three main categories: Lewis acids, Brønsted acids, and nucleophilic reagents.[1]

  • Lewis Acids: Boron tribromide (BBr₃) is arguably the most effective and widely used reagent for this purpose.[3] It is highly Lewis acidic and readily coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.[3] Boron trichloride (BCl₃) can also be used, sometimes in combination with other reagents like tetra-n-butylammonium iodide.[4]

  • Brønsted Acids: Strong aqueous acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving aryl methyl ethers, although they often require harsh conditions such as high temperatures and prolonged reaction times.[2][5][6][7][8][9][10]

  • Nucleophilic Reagents: Thiolate-based reagents, such as sodium thioethoxide in DMF, can also be employed for demethylation.[11]

Q2: My deprotection with BBr₃ is incomplete. What are the likely causes and how can I improve the yield?

Incomplete reaction with BBr₃ is a common issue. Several factors could be at play:

  • Reagent Stoichiometry: While traditionally used in a 1:1 ratio, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a multi-cycle mechanism.[12] However, for complex substrates, using a slight excess of BBr₃ (1.1-1.5 equivalents per methoxy group) can often drive the reaction to completion.

  • Moisture Contamination: BBr₃ is extremely sensitive to moisture and will rapidly decompose.[3][5] Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reaction Temperature and Time: While many BBr₃ deprotections proceed at low temperatures (e.g., -78 °C to 0 °C), some substrates may require warming to room temperature or even gentle heating to achieve full conversion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Q3: I am observing significant by-product formation during my HBr-mediated deprotection. How can I minimize this?

High-temperature reactions with strong acids like HBr can lead to a variety of side reactions.

  • C-Alkylation: Friedel-Crafts-type reactions can occur, leading to the formation of C-alkylated by-products.[5] To minimize this, consider using a milder deprotection reagent like BBr₃ that allows for lower reaction temperatures.[5]

  • Product Degradation: The desired phenolic product can be susceptible to degradation under harsh acidic conditions and high temperatures, leading to tar formation.[5] Optimizing the reaction time and temperature is crucial.

  • Workup Issues: Inefficient extraction or improper pH adjustment during workup can lead to product loss.[5] Ensure the aqueous layer is sufficiently acidified to protonate the phenol for efficient extraction into an organic solvent.

Q4: Can I selectively deprotect one methoxy group in the presence of others?

Selective deprotection is a significant challenge and is highly dependent on the substrate's electronic and steric properties.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring can facilitate the selective deprotection of certain methoxy groups.[3]

  • Steric Hindrance: Methoxy groups in more sterically hindered positions may react slower, allowing for some degree of selective deprotection.

  • Chelation Control: In some cases, the presence of a nearby functional group that can chelate to the Lewis acid can direct the deprotection to a specific methoxy group.

  • Radical-Based Methods: For specific substrates, such as carbohydrates, methods involving radical hydrogen abstraction have been developed for the selective cleavage of methoxy groups adjacent to hydroxyl groups.[13][14][15]

Q5: Are there any milder or more "green" alternatives to traditional deprotection methods?

Yes, research is ongoing to develop more environmentally friendly and milder deprotection strategies.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate deprotection reactions, often leading to shorter reaction times and improved yields.[16][17][18][19] For example, demethylation of methyl phenyl ethers has been achieved using iodotrimethylsilane under microwave heating.[16]

  • Catalytic Methods: The development of catalytic methods for C-O bond cleavage is an active area of research, with some success using transition metal catalysts.[20][21]

  • Electrochemical Methods: Electrochemical deprotection of p-methoxybenzyl (PMB) ethers has been demonstrated, offering a method that avoids chemical oxidants.[22]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Deprotection Insufficient reagent; Moisture contamination; Low reaction temperature or short reaction time.Increase stoichiometry of the deprotecting agent (e.g., BBr₃ to 1.5 eq.). Ensure anhydrous conditions and inert atmosphere.[3][5] Gradually increase reaction temperature and monitor by TLC/LC-MS.
Formation of C-alkylated By-products High reaction temperatures with strong acids (e.g., HBr).[5]Switch to a milder reagent like BBr₃ which allows for lower reaction temperatures.[5] Optimize (lower) the reaction temperature.
Product Degradation / Tar Formation Prolonged exposure to harsh acidic conditions and high temperatures.[5]Minimize reaction time by closely monitoring progress. Consider a milder deprotection method.
Low Recovery After Workup Improper pH adjustment; Inefficient extraction.[5]Ensure the aqueous phase is sufficiently acidified (pH < 2) to fully protonate the phenol before extraction.[5] Perform multiple extractions with a suitable organic solvent.
Reaction Fails to Start Deactivated reagent; Poor substrate solubility.Use a fresh bottle of the deprotecting agent. For substrates with poor solubility, consider a co-solvent system, but ensure compatibility with the reagent (e.g., avoid ethers with BBr₃).[3]
Side Reactions with Other Functional Groups The chosen deprotection reagent is not selective for the methoxy group.Carefully review the compatibility of your substrate's other functional groups with the deprotection conditions. Consider using a milder or more selective reagent. For example, some methods are compatible with sensitive groups like those found in carbohydrates.[13][14][15]

Experimental Protocols

Protocol 1: General Procedure for Methoxy Group Deprotection using Boron Tribromide (BBr₃)

This protocol describes a general procedure for the demethylation of an aryl methyl ether using BBr₃ in dichloromethane (DCM).

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the methoxy-containing piperidine derivative (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of BBr₃ (1.1-1.5 equivalents per methoxy group) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol or water at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Methoxy Group Deprotection using Hydrobromic Acid (HBr)

This protocol describes a general procedure for the demethylation of an aryl methyl ether using aqueous HBr.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the methoxy-containing piperidine derivative (1 equivalent) and 48% aqueous HBr (5-10 equivalents).[5]

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain this temperature for the required time (can range from 4 to 18 hours).[5] Caution: This reaction should be performed in a well-ventilated fume hood as it evolves methyl bromide.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Acidify the aqueous layer with concentrated HCl until the pH is acidic (pH < 2). Extract the phenolic product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product as needed.

Visualization of Key Concepts

Decision Tree for Choosing a Deprotection Strategy

Deprotection_Strategy start Substrate Analysis acid_sensitive Acid-Sensitive Functional Groups Present? start->acid_sensitive bbr3 Consider BBr3 at low temperature acid_sensitive->bbr3 No nucleophilic Consider Nucleophilic Reagent (e.g., Thiolate) acid_sensitive->nucleophilic Yes steric_hindrance Sterically Hindered Methoxy Group? hbr_hi HBr or HI at elevated temperature steric_hindrance->hbr_hi Yes bbr3_rt BBr3 with careful monitoring of stoichiometry and temperature steric_hindrance->bbr3_rt No multiple_methoxy Multiple Methoxy Groups? selective_methods Investigate selective methods based on electronics/sterics multiple_methoxy->selective_methods Yes bbr3->steric_hindrance bbr3_rt->multiple_methoxy BBr3_Mechanism cluster_0 Step 1: Lewis Acid Adduct Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis Aryl_OMe Ar-O-Me Adduct [Ar-O(BBr3)-Me]+ Aryl_OMe->Adduct + BBr3 BBr3 BBr3 Adduct2 [Ar-O(BBr3)-Me]+ Adduct->Adduct2 Bromide Br- Products Ar-O-BBr2 + MeBr Adduct2->Products + Br- Ar_OBBr2 Ar-O-BBr2 Products->Ar_OBBr2 Final_Product Ar-OH Ar_OBBr2->Final_Product + H2O H2O H2O

Caption: A simplified mechanism of aryl methyl ether cleavage using boron tribromide.

References

  • Mechanistic diversity of reductive cleavage of aryl methyl ethers. (2021).
  • Minimizing by-product formation during anisole demethyl
  • The three main classical reaction types for aryl methyl ether cleavage. (n.d.).
  • Sato, T., & Endo, T. (2009).
  • Application Notes and Protocols for the Deprotection of 2-Methoxyhexane Ethers. (2025). Benchchem.
  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ePrints Soton - University of Southampton.
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2006). The Journal of Organic Chemistry.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). NIH.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. (2025).
  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Efficient O-demethylation of lignin-derived aromatic compounds under moder
  • What demethylating reagent do you suggest?. (2016).
  • Protection (and Deprotection)
  • Ether C-O Bond Cleavage via Transition Metal Homogeneous C
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
  • Boron Tribromide. (n.d.).
  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (n.d.). PMC - NIH.
  • 12.1: Reactions of Ethers. (2021). Chemistry LibreTexts.
  • Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxyl
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • How to use HBr (45~48%) for ether cleavage?. (2016).
  • Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. (n.d.). Common Organic Chemistry.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2018). Semantic Scholar.
  • Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). (n.d.).
  • Alcohol Protecting Groups. (n.d.).
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • MOM Ethers. (n.d.). Organic Chemistry Portal.
  • Selective cleavage of methoxy protecting groups in carbohydr
  • Protecting Groups. (n.d.).
  • A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substr
  • Cleavage of Ethers by HBr and HI. (2022).
  • Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. (2025). Benchchem.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (n.d.). PMC - PubMed Central.
  • Protection and Deprotection. (n.d.).
  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (n.d.). ChemRxiv.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).
  • Microwave assisted organic synthesis (MAOS). (2021).

Sources

preventing degradation of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Introduction

Welcome to the technical support guide for this compound (Molecular Formula: C₁₃H₁₈FNO, Molecular Weight: 223.29 g/mol ).[1][2][3] This document serves as a specialized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The purity of starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent, identify, and address the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To maintain long-term stability, the compound should be stored under controlled conditions that minimize exposure to environmental factors known to accelerate chemical degradation.[4][5]

  • Temperature: Refrigeration at 2°C to 8°C is highly recommended.[6] Low temperatures slow down the kinetics of potential degradation reactions.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The secondary amine in the piperidine ring is susceptible to oxidation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark location.[6] Photosensitive compounds can undergo degradation upon exposure to UV light.

  • Moisture: The compound must be kept dry.[6] Store in a tightly sealed container to prevent moisture ingress. For long-term storage, consider using a desiccator.

Q2: How should I handle the compound upon receipt and for routine use?

Proper handling is crucial to prevent contamination and degradation.[7]

  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Aliquoting: If you plan to use small quantities over time, it is best practice to aliquot the material into smaller, single-use vials upon first opening. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.

  • Inert Gas Purge: Before sealing the main container or any aliquots, flush the vial headspace with a dry, inert gas like argon or nitrogen.

  • Controlled Environment: Handle the compound in a well-ventilated area, preferably under a fume hood.[8]

Q3: Should I store this compound as a solid or in solution?

For long-term storage, the solid (powder) form is significantly more stable. Storing compounds in solution can accelerate degradation due to solvent interactions and increased molecular mobility. If you must prepare stock solutions, they should be made fresh for each experiment. If short-term storage of a solution is unavoidable, use a high-purity, dry (anhydrous) solvent, store at -20°C or -80°C, and blanket the headspace with inert gas.

Q4: What is the typical shelf life of this compound?

The shelf life is highly dependent on the storage and handling conditions.[9] When stored under the recommended conditions (refrigerated, dry, inert atmosphere, protected from light), the compound should remain stable for an extended period. However, it is imperative to re-analyze the purity of the material if it has been stored for more than a year or if you observe any unexpected experimental results.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your compound has degraded due to inconsistent experimental data, failed quality control, or changes in physical appearance (e.g., color change, clumping), follow this troubleshooting workflow.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow A Observation: Inconsistent Results or Physical Change B Step 1: Purity Re-analysis (Perform HPLC or LC-MS Analysis) A->B C Is Purity < 98% or Are Degradants Observed? B->C D YES C->D   E NO C->E   F Root Cause Analysis: Review Storage & Handling Logs D->F G Issue is Likely Not Compound Stability. Investigate Other Experimental Parameters. E->G H Identify Potential Causes: - Air/Oxygen Exposure - Moisture Contamination - Light Exposure - Temperature Fluctuation F->H K - Re-validate Experimental Setup - Check Solvent Purity - Calibrate Instruments G->K I Step 2: Corrective & Preventative Action H->I J - Discard Degraded Stock - Procure New Material - Implement Strict Storage Protocols (Inert Gas, 2-8°C, Dark, Dry) I->J

Caption: Troubleshooting workflow for suspected compound degradation.

Q&A for Troubleshooting

Q5: How can I definitively confirm that my compound has degraded?

The most reliable way is through analytical chemistry.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, smaller peaks corresponding to degradation products.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only separates the components like HPLC but also provides the mass of the degradation products, which is crucial for identifying their chemical structures.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can reveal changes in the chemical structure, although it is less sensitive for detecting very low levels of impurities compared to HPLC.

Q6: What are the most likely degradation pathways for this molecule?

The structure of this compound contains several functional groups that could be susceptible to degradation under improper storage.

  • Oxidation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a primary site for oxidation, which can lead to the formation of N-oxides or other oxidized species. This is a common degradation pathway for amines exposed to atmospheric oxygen.[13]

  • Demethylation of the Methoxy Group: The methoxy (-OCH₃) ether group on the benzyl ring can be cleaved under acidic conditions (e.g., exposure to acidic fumes in a poorly ventilated storage area), resulting in a hydroxyl (-OH) group.[14]

  • Oxidation at the Benzylic Position: The methylene bridge (-CH₂-) connecting the piperidine and benzyl rings is a benzylic position, which can be susceptible to oxidation, potentially forming a ketone (benzylpiperidone derivative).

Potential Degradation Pathways Diagram

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Parent Oxidation N-Oxide Derivative Parent->Oxidation  O₂ (Air) Demethylation Phenolic Derivative (Demethylation) Parent->Demethylation  Acidic  Conditions Benzylic_Oxidation Piperidinone Derivative Parent->Benzylic_Oxidation  Oxidants

Caption: Potential chemical degradation pathways.

Summary of Potential Degradation Products
Degradation PathwayResulting Functional GroupChange in Molecular WeightAnalytical Signature (LC-MS)
N-Oxidation N-Oxide+16 DaA peak with m/z of [M+16+H]⁺
O-Demethylation Phenolic Hydroxyl (-OH)-14 DaA peak with m/z of [M-14+H]⁺
Benzylic Oxidation Ketone (C=O)+14 Da (net loss of 2H, gain of O)A peak with m/z of [M+14+H]⁺

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution for analysis (final concentration ~0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm and 275 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Compare the resulting purity value to the certificate of analysis provided with the compound or to your own initial analysis data. The appearance of new peaks is indicative of degradation.[10]

References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. [Link]

  • Storage of API's at CyberFreight. (n.d.). CyberFreight. [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (n.d.). Suanfarma. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. [Link]

  • GDP-compliant Storage of APIs: What needs to be considered? (2023, December 12). gmp-compliance.org. [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC Blog. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • What are the detection methods for piperidine? (2025, July 7). Biosynce Blog. [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.).
  • This compound. (n.d.). R&D Chemicals. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]

  • This compound. (n.d.). BIOFOUNT. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-fluoro-2-methoxy-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important piperidine derivative. The following content is structured to provide direct, actionable solutions to common challenges encountered during synthesis and scale-up, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Low yield during the scale-up of this reductive amination is a common issue stemming from several factors. The primary pathway involves the condensation of 5-fluoro-2-methoxybenzaldehyde with piperidine to form an iminium ion, which is then reduced. Let's diagnose the potential failure points.

Possible Causes & Solutions:

  • Incomplete Imine/Iminium Formation: The equilibrium between the starting materials and the imine intermediate can be unfavorable.[1] On a larger scale, the removal of the water byproduct is less efficient.

    • Solution A - Azeotropic Water Removal: If your solvent system allows (e.g., toluene or cyclohexane), use a Dean-Stark apparatus to drive the equilibrium towards the imine before adding the reducing agent.

    • Solution B - Dehydrating Agents: While less common for scale-up due to stoichiometry and waste, molecular sieves (3Å or 4Å) can be used. Ensure they are properly activated and used in sufficient quantity.

  • Competitive Reduction of the Aldehyde: A significant side reaction is the reduction of the starting aldehyde to 5-fluoro-2-methoxybenzyl alcohol.[2] This occurs if the reducing agent is too reactive or if the iminium ion concentration is too low.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is less likely to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion).[3][4]

  • Degradation of Reagents or Product: Ensure the purity of your starting materials. 5-fluoro-2-methoxybenzaldehyde can oxidize over time. Piperidine can absorb atmospheric CO₂.

    • Solution: Use freshly distilled piperidine and check the aldehyde purity by NMR or GC before use. Store sensitive reagents under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal pH: The reaction is typically most effective under weakly acidic conditions (pH 4-6).[1] This pH range is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it protonates the piperidine, rendering it non-nucleophilic.

    • Solution: Add 1.0-1.2 equivalents of acetic acid to the reaction mixture. This protonates the imine, accelerating the rate of reduction.[5]

Low_Yield_Troubleshooting start Low Yield (<60%) check_side_product Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_side_product alcohol_present Significant Benzyl Alcohol Byproduct? check_side_product->alcohol_present Check Byproducts aldehyde_present High Level of Unreacted Aldehyde? check_side_product->aldehyde_present Check Starting Material alcohol_present->aldehyde_present No solution_alcohol Action: Switch to Milder Reducing Agent (e.g., NaBH(OAc)3) alcohol_present->solution_alcohol Yes solution_aldehyde Action: Drive Imine Formation aldehyde_present->solution_aldehyde Yes sub_solution_aldehyde Options: - Add Acetic Acid (1.1 eq) - Azeotropic Water Removal - Pre-stir Aldehyde/Amine before Reduction solution_aldehyde->sub_solution_aldehyde

Caption: Troubleshooting logic for diagnosing low reaction yield.

Question 2: I'm struggling with the purification. The product co-elutes with a byproduct on silica gel. What are my options?

Purification is a major hurdle in scaling up. Piperidine derivatives can be challenging due to their basic nature, leading to tailing on silica gel columns.

Possible Causes & Solutions:

  • Co-elution with Starting Aldehyde: The polarity of the product and the starting aldehyde can be very similar.

    • Solution A - Optimize Chromatography: Add a small amount of a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol) to suppress the interaction of the product's basic nitrogen with acidic silica sites, leading to sharper peaks and potentially better separation.

    • Solution B - Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a nonpolar solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while the neutral aldehyde remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and extract the pure product back into an organic solvent.

  • Removal of Boron-Containing Byproducts: If using borohydride-based reagents, boron salts can complicate the workup.

    • Solution: After the reaction is complete, quench carefully with an acidic solution (e.g., 1M HCl) or a saturated solution of ammonium chloride. Stir for 30-60 minutes to ensure all boron species are hydrolyzed before proceeding with extraction.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.[6]

    • Solution: Attempt to form a salt of your product. The hydrochloride or tartrate salts often have better crystalline properties than the free base. Dissolve the crude free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of HCl (in a solvent like ether or dioxane) or a solution of tartaric acid. Cool the solution to induce crystallization. The pure salt can then be isolated by filtration.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method is the reductive amination of 5-fluoro-2-methoxybenzaldehyde with piperidine.[1] This is a one-pot reaction where the aldehyde and amine first form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[5] This method is preferred for its high atom economy and operational simplicity.

reaction_workflow reagents Starting Materials: - 5-Fluoro-2-methoxybenzaldehyde - Piperidine - Reducing Agent - Solvent (e.g., DCM, THF) reaction Reductive Amination (One-Pot) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Question 2: Which reducing agent is best for this reaction during scale-up?

The choice of reducing agent is critical for selectivity, safety, and cost on a larger scale. While several options exist, they have distinct advantages and disadvantages.

Reducing AgentSelectivityScale-Up ConsiderationsWorkup
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent. Mildly reduces aldehydes/ketones but rapidly reduces iminium ions.[3] Minimizes alcohol byproduct formation.[4]Most common choice for lab scale and early scale-up. Moisture sensitive. The reaction generates acetic acid.Simple aqueous quench. Borate salts are generally easy to remove.
Sodium Cyanoborohydride (NaBH₃CN) Good. Similar to STAB but requires careful pH control to be effective and selective.High Toxicity. Generates toxic hydrogen cyanide (HCN) gas under acidic conditions. This poses a significant safety risk on scale and is generally avoided in industrial settings.[2]Requires a carefully controlled quench procedure (e.g., with bleach) to destroy excess cyanide.
Sodium Borohydride (NaBH₄) Moderate. Can readily reduce the starting aldehyde.[3] Requires careful control of addition rate and temperature, or pre-formation of the imine.Cost-effective and readily available. Less sensitive to moisture than STAB.Standard aqueous quench.
Catalytic Hydrogenation (H₂, Pd/C) Excellent. A "green" option that produces minimal waste.[5]Requires specialized high-pressure reactor equipment. The catalyst can be pyrophoric and requires careful handling. Potential for catalyst poisoning.Simple filtration to remove the catalyst.

Recommendation: For most applications scaling from bench to pilot plant, Sodium Triacetoxyborohydride (NaBH(OAc)₃) offers the best balance of selectivity, safety, and predictable performance. For large-scale industrial production, catalytic hydrogenation is often preferred for its cost and environmental benefits, provided the necessary equipment is available.

Question 3: What are the critical process parameters (CPPs) to monitor during scale-up?
  • Temperature: Reductive aminations are often exothermic, especially during the addition of the reducing agent. Monitor the internal temperature closely and use a jacketed reactor for controlled addition and cooling. Runaway reactions can lead to side product formation and safety hazards.

  • Reagent Stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure complete consumption of the more valuable aldehyde. The amount of reducing agent should be optimized (typically 1.2-1.5 equivalents) to ensure full conversion without excessive waste.

  • Reaction Concentration: As you scale up, ensure efficient stirring to maintain a homogeneous mixture. Very dilute conditions may slow the reaction, while overly concentrated reactions can lead to poor heat transfer. A typical starting point is a 0.5-1.0 M concentration of the aldehyde.

  • Reaction Monitoring: Do not rely on time alone. Use an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)) to monitor the disappearance of the starting aldehyde to determine the reaction endpoint.

References

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

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Validation & Comparative

Comparative Guide to Structural Confirmation: An In-Depth NMR Analysis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical research and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) spectroscopy techniques for the structural elucidation of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a representative small molecule with distinct aliphatic and aromatic moieties. We will detail a self-validating workflow, moving from one-dimensional (1D) ¹H and ¹³C NMR to two-dimensional (2D) correlation experiments (COSY and HSQC). The causality behind experimental choices is explained, and the resulting data interpretation is presented as a logical, step-by-step process. Finally, the definitive structural insights from NMR are compared against the capabilities of other common analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to highlight the unique and comprehensive power of NMR in modern chemistry.

The Imperative of Structural Integrity in Drug Discovery

The journey from a chemical concept to a therapeutic agent is predicated on precision. The synthesized molecule must be exactly the intended molecule. Any deviation, such as regioisomerism or unforeseen rearrangements, can lead to drastically different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive determination of molecular structure in solution.[1][2][3] It provides a detailed map of the atomic framework by probing the magnetic properties of specific nuclei, primarily ¹H and ¹³C.[4][5]

This guide focuses on a practical target: This compound . This molecule contains several key structural features that are ideal for illustrating the power of a multi-faceted NMR approach:

  • A substituted aromatic ring with complex splitting patterns due to fluorine and methoxy substituents.

  • A saturated heterocyclic piperidine ring with distinct proton environments.

  • A benzylic methylene bridge connecting the two systems.

Confirming the precise connectivity—that the benzyl group is at the 4-position of the piperidine and that the substituents are correctly placed on the aromatic ring—is a task for which NMR is uniquely suited.

An Integrated NMR Strategy for Unambiguous Confirmation

A robust structural elucidation strategy does not rely on a single experiment. Instead, it builds a case, layer by layer, where each new piece of data validates and expands upon the last. Our approach integrates four key NMR experiments in a logical sequence.

G cluster_1D 1D NMR: The Foundation cluster_2D 2D NMR: The Connectivity H1 ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (Which protons are neighbors?) H1->COSY Identifies coupled proton networks HSQC ¹H-¹³C HSQC (Which proton is on which carbon?) H1->HSQC Provides proton coordinates C13 ¹³C NMR & DEPT (Carbon Skeleton & Type) C13->HSQC Provides carbon coordinates Conclusion Unambiguous Structure Confirmed COSY->Conclusion Integrated data confirms atomic connectivity HSQC->Conclusion Integrated data confirms atomic connectivity G H1 H1' H2 H2'/H6' H3 H3'/H5' H4 H4' H7 H7 H8 H8 H10 H10 H11 H11 H12 H12

Figure 2: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on known values for substituted benzenes and piperidines, we can predict the approximate chemical shifts. [6][7][8][9]

Atom # Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic Ring
C8 C - - ~158 (C-F)
C9 C - - ~115
C10 CH ~6.9 dd (doublet of doublets) ~117
C11 CH ~6.8 ddd (doublet of doublets of doublets) ~113
C12 CH ~6.7 dd (doublet of doublets) ~116
C13 C - - ~125
Substituents
OCH₃ CH₃ ~3.8 s (singlet) ~56
Piperidine Ring
C2', C6' CH₂ ~3.0 (axial) / ~2.6 (equatorial) m (multiplet) ~46
C3', C5' CH₂ ~1.7 (axial) / ~1.3 (equatorial) m (multiplet) ~31
C4' CH ~1.5 m (multiplet) ~35
NH NH ~1.5-2.5 (broad) br s (broad singlet) -
Bridge

| C7 | CH₂ | ~2.5 | d (doublet) | ~38 |

Step-by-Step Interpretation
  • ¹H NMR - Initial Look: The ¹H spectrum will show three distinct regions:

    • Aromatic Region (6.5-7.0 ppm): Three signals corresponding to H10, H11, and H12. Their complex splitting patterns (multiplicities) are due to coupling with each other and with the ¹⁹F nucleus.

    • Aliphatic Region (1.0-3.5 ppm): Signals for the piperidine ring protons (H2'/H6', H3'/H5', H4'), the benzylic bridge (H7), and the N-H proton. The piperidine signals will be broad and complex due to ring conformational dynamics. The benzylic H7 protons will appear as a doublet due to coupling with H4'.

    • Methoxy Signal (~3.8 ppm): A sharp singlet integrating to 3 protons, characteristic of an OCH₃ group.

  • ¹³C NMR & DEPT - Carbon Skeleton: The proton-decoupled ¹³C spectrum will show 9 distinct signals (due to symmetry in the piperidine ring, C2'/C6' and C3'/C5' are equivalent). A DEPT-135 experiment would be run to differentiate carbon types: CH/CH₃ signals will be positive, while CH₂ signals will be negative. This confirms the presence of one CH₃ (methoxy), four CH₂ groups (two on piperidine, one benzylic), and four CH groups (three aromatic, one on piperidine).

  • ¹H-¹H COSY - Building the Fragments:

    • A strong correlation will be seen between the benzylic doublet (H7) and the piperidine methine proton (H4').

    • Within the piperidine ring, H4' will show correlations to the H3'/H5' protons. In turn, H3'/H5' will show correlations to H2'/H6'. This establishes the complete spin system of the piperidine ring from H2' all the way to H6'.

    • In the aromatic region, correlations will be observed between adjacent protons (e.g., H11 to H10 and H12), confirming their connectivity on the benzene ring.

  • ¹H-¹³C HSQC - The Final Link: This is the definitive confirmation step.

    • The methoxy proton singlet (~3.8 ppm) will show a correlation to the methoxy carbon signal (~56 ppm).

    • Each aromatic proton signal (H10, H11, H12) will correlate to its respective carbon signal in the ~113-117 ppm range.

    • Crucially, the benzylic doublet at ~2.5 ppm (H7) will correlate to the CH₂ carbon at ~38 ppm (C7).

    • The piperidine proton signals will correlate to their corresponding carbons (C2'/C6' at ~46 ppm, C3'/C5' at ~31 ppm, and C4' at ~35 ppm).

By systematically following this workflow, every proton and carbon is assigned, and their connectivity is confirmed without ambiguity. The combined data proves the existence of the 5-fluoro-2-methoxy-benzyl moiety and confirms its attachment to the 4-position of the piperidine ring.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary information. A comprehensive analysis often involves multiple methods.

Technique Information Provided Strengths Limitations for this Molecule
NMR Spectroscopy Complete atomic connectivity (C-C, C-H), stereochemistry, 3D conformation.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires more sample, complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (picogram to femtogram), rapid analysis.Provides no information on the specific connectivity of atoms (isomerism). Cannot distinguish between 4-, 3-, or 2-substituted piperidine, or different aromatic substitution patterns.
FTIR Spectroscopy Presence of functional groups (N-H, C-O, C=C aromatic, C-F).Fast, inexpensive, good for identifying key functional groups.Provides a "fingerprint" but no detailed structural map. Many molecules can have similar FTIR spectra. Cannot confirm the substitution pattern.

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Molecule [label="Target Molecule\n(Unknown Structure)", pos="0,3!", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR\n(¹H, ¹³C, COSY, HSQC)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spec\n(HRMS)", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FTIR", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Structure [label="Definitive Structure\n(Connectivity Map)", shape=box, style=rounded, pos="-2,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; Formula [label="Molecular Formula\n(C₁₃H₁₈FNO)", shape=box, style=rounded, pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; FuncGroups [label="Functional Groups\n(N-H, C-O, Ar-H)", shape=box, style=rounded, pos="2,-1!", fillcolor="#F1F3F4", fontcolor="#202124"];

Molecule -- NMR [label="Elucidates"]; Molecule -- MS [label="Determines"]; Molecule -- FTIR [label="Identifies"]; NMR -- Structure; MS -- Formula; FTIR -- FuncGroups; }

Figure 3: Comparison of information provided by different analytical techniques.

As Figure 3 illustrates, MS would confirm the molecular formula C₁₃H₁₈FNO, and FTIR would confirm the presence of amine, ether, and aromatic functionalities. However, only the integrated NMR workflow can definitively piece these components together to confirm the exact structure of this compound.

Conclusion

The structural confirmation of novel chemical entities is a critical step in the scientific process, particularly within drug development. This guide has demonstrated a robust, multi-technique NMR workflow that provides an unambiguous and self-validating pathway to elucidate the structure of this compound. By logically progressing from 1D ¹H and ¹³C experiments to 2D COSY and HSQC correlation spectra, a complete and confident assignment of the molecular framework can be achieved. While complementary techniques like MS and FTIR provide valuable, high-level information regarding molecular formula and functional groups, NMR spectroscopy remains the unparalleled and indispensable tool for defining the precise atomic connectivity that ultimately governs molecular function.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

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  • University of Wisconsin-Madison. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic Proton NMR Shifts. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Wang, Y., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14595–14603. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

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A Comparative Analysis of the Biological Activity of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Benzylpiperidine Scaffold

The 4-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds targeting the central nervous system (CNS)[1]. Its structural rigidity, combined with the conformational flexibility of the piperidine ring and the potential for diverse substitutions on both the benzyl and piperidine moieties, allows for fine-tuning of pharmacological activity[1][2]. This guide provides an in-depth comparison of the anticipated biological profile of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine against a curated selection of its structural analogs. Our analysis synthesizes data from extensive structure-activity relationship (SAR) studies on related compounds to project the activity of our lead compound and to understand the functional consequences of specific chemical modifications.

Based on the recurring biological activities of structurally similar molecules, the primary targets for this class of compounds are hypothesized to be the Sigma (σ) receptors (σ₁ and σ₂) and Dopamine receptors (specifically the D₄ subtype)[3][4][5]. These receptors are implicated in a range of neuropsychiatric and neurological disorders, making ligands that modulate their activity highly valuable for drug discovery[6].

Comparative Analysis of Biological Activity

The biological activity of 4-benzylpiperidine derivatives is exquisitely sensitive to substitutions on both the aromatic ring and the piperidine nitrogen. The introduction of electron-withdrawing groups like fluorine and electron-donating groups like methoxy on the benzyl moiety can significantly alter binding affinity and selectivity.

Core Compound Profile: this compound

While direct experimental data for this compound is not extensively published, we can infer its likely activity profile from its close analogs. The 5-fluoro substitution is a common feature in CNS-active compounds, often enhancing metabolic stability and modulating receptor affinity. The 2-methoxy group can influence the conformation of the benzyl ring and participate in hydrogen bonding, potentially increasing affinity for specific receptor pockets[7]. We hypothesize that this compound will exhibit significant affinity for both sigma and dopamine receptors.

Analog Comparison: Structure-Activity Relationships (SAR)

To understand the contribution of different structural features, we will compare our lead compound to analogs with systematic modifications. The following table summarizes the binding affinities (Kᵢ, in nM) of representative 4-benzylpiperidine analogs at key CNS targets. Lower Kᵢ values indicate higher binding affinity.

Compound/AnalogModification from Lead Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Dopamine D₄ Receptor Kᵢ (nM)Dopamine Transporter (DAT) IC₅₀ (nM)Reference
Lead: this compound -PredictedPredictedPredictedPredicted-
Analog 1: 1-Aralkyl-4-benzylpiperidine (General)Addition of various aralkyl groups to the piperidine nitrogen0.4 - >10003.3 - >1000N/DN/D[3]
Analog 2: 4-Benzylpiperidine (unsubstituted)Removal of 5-Fluoro and 2-methoxy groupsPotentPotentN/DN/D[3]
Analog 3: 4,4-difluoro-piperidine derivative (8b)Piperidine ring modification and different benzyl substitution (3,4-Difluorophenyl)N/DN/D5.5N/D[4][5]
Analog 4: 4,4-difluoro-piperidine derivative (8c)Piperidine ring modification and different benzyl substitution (3-methylphenyl)N/DN/D13N/D[4][5]
Analog 5: 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidineComplex substituent at piperidine nitrogen and different benzyl moietyN/DN/DN/D3.7[8]

N/D: Not Determined in the cited study.

  • Piperidine N-Substitution is Critical: As demonstrated by the wide range of affinities for 1-aralkyl-4-benzylpiperidines (Analog 1), modifications at the piperidine nitrogen drastically impact sigma receptor binding[3]. The unsubstituted nitrogen of our lead compound suggests it may serve as a versatile intermediate for synthesizing a library of N-substituted analogs with tailored potencies and selectivities.

  • Benzyl Ring Substitution Modulates Affinity: The high potency of many substituted 4-benzylpiperidine derivatives at sigma receptors suggests that the core structure of our lead compound is well-suited for this target[3]. The specific 5-fluoro and 2-methoxy pattern likely confers a unique profile. For instance, in a different scaffold, a 3,4-difluorophenyl group resulted in a highly potent D₄ receptor ligand (Analog 3, Kᵢ = 5.5 nM)[4][5]. This highlights the sensitivity of receptor binding to the electronic and steric properties of the benzyl ring substituents.

  • Scaffold Alterations Shift Target Profile: While the 4-benzylpiperidine core is common, modifications to the piperidine ring itself, such as the introduction of gem-difluoro groups (Analogs 3 & 4), have been successfully employed to create potent dopamine D₄ receptor antagonists[4][5]. Similarly, complex side chains on the piperidine nitrogen can shift the primary target to the dopamine transporter (DAT), as seen in Analog 5[8].

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and its analogs, standardized radioligand binding assays are essential. These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ₁ receptor.

  • Materials:

    • Membrane homogenates from cells expressing human σ₁ receptors.

    • Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membrane preparation, -Pentazocine (at a final concentration near its Kₔ, e.g., 3.0 nM), and either buffer, test compound, or haloperidol for non-specific binding[3].

    • Incubate at 37°C for 150 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Dopamine D₄ Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D₄ receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human D₄ receptor[4][5].

    • Radioligand: [³H]N-methylspiperone (specific activity ~70-90 Ci/mmol).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Follow steps 1-8 as described in the σ₁ receptor assay protocol.

    • The incubation is typically performed at room temperature for 60-90 minutes.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation as described above.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for illustrating complex processes in a clear and concise manner. Below are Graphviz diagrams representing the experimental workflow for receptor binding and a simplified model of potential downstream signaling.

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (Serial Dilutions) Incubation Incubation (Binding Equilibrium) Compound->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assays.

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand 4-Benzylpiperidine Analog Receptor GPCR / Sigma R. Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates/ Inhibits Second_Messenger 2nd Messenger (cAMP, IP3, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothesized Downstream Signaling Cascade.

Conclusion

This compound represents a promising chemical scaffold with a high likelihood of activity at sigma and dopamine receptors. The analysis of its structural analogs reveals that subtle chemical modifications can profoundly influence binding affinity and target selectivity. The 5-fluoro and 2-methoxy substitutions on the benzyl ring are anticipated to confer a distinct pharmacological profile, which can only be confirmed through empirical testing using the standardized binding assays detailed in this guide. The true value of this compound may lie in its potential as a versatile synthetic intermediate, allowing for the creation of N-substituted derivatives with optimized potency and selectivity for specific CNS targets. Further investigation into its functional activity (agonist vs. antagonist properties) and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Berardi, F. et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. Available at: [Link][3]

  • Hazeldine, S. T. et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Yoo, J. et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link][9]

  • Sugimoto, H. et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Yamanashi, Y. et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Available at: [Link][11]

  • Holliday, M. W. et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link][4]

  • Holliday, M. W. et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link][5]

  • Zhen, J. et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry. Available at: [Link][12]

  • Leone, S. et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. ResearchGate. Available at: [Link][13]

  • Carrieri, A. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link][14]

  • Leone, S. et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. Available at: [Link][15]

  • Leone, S. et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link][16]

  • Tleuliyeva, R. et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link][2]

  • Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link][7]

  • Łowicki, D. & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link][1]

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A Comparative Guide to the Cross-Reactivity Profiling of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. As this molecule is not extensively characterized in public literature, this document outlines a robust, scientifically-grounded strategy for researchers and drug development professionals to elucidate its biological interaction profile. We will proceed from a data-driven hypothesis of the primary target to a tiered experimental approach for broad selectivity screening, ensuring a thorough and objective evaluation.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its specificity. The ability of a drug to interact selectively with its intended target while avoiding other proteins minimizes the risk of adverse effects and toxicity.[1][2] The benzylpiperidine scaffold, a core structural motif in this compound, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[3][4] This inherent potential for polypharmacology makes a thorough cross-reactivity assessment not just a regulatory requirement, but a fundamental step in understanding the compound's therapeutic potential and safety profile.

Primary Target Hypothesis: Structural Analogy to Acetylcholinesterase Inhibitors

A critical first step in designing a cross-reactivity study is to establish a well-founded hypothesis for the compound's primary biological target. This is achieved through structural-activity relationship (SAR) analysis of known drugs.[5]

The structure of this compound shares significant homology with Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease.[1][6][7]

Table 1: Structural Comparison of this compound and Known CNS-Active Analogs

CompoundCore ScaffoldKey SubstituentsPrimary Target(s)
This compound Benzylpiperidine5-Fluoro, 2-Methoxy on Benzyl GroupHypothesized: Acetylcholinesterase (AChE)
Donepezil N-BenzylpiperidineDimethoxy-indanone moietyAcetylcholinesterase (AChE)[8]
Sigma-1 Ligand Analog (e.g., DuP 734) Disubstituted PiperidineVarious, including ketones and ethersSigma-1 Receptor (σ1R)[9]
GBR 12909 Analog Benzylpiperidine derivativeBis(4-fluorophenyl)methoxyethyl moietyDopamine Transporter (DAT)[10]

The presence of the N-benzylpiperidine core in both our topic compound and Donepezil strongly suggests that Acetylcholinesterase (AChE) is a probable high-affinity target.[5][11] Donepezil functions by reversibly inhibiting AChE in the synaptic cleft, increasing the concentration of acetylcholine and enhancing cholinergic neurotransmission.[6][12] Therefore, our experimental strategy will be anchored on the hypothesis that this compound is a novel AChE inhibitor. The primary goal of the cross-reactivity study is to determine its selectivity against a broad range of other neurologically and physiologically relevant targets.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

We recommend a tiered approach to efficiently and systematically evaluate the compound's selectivity. This strategy progresses from initial validation of the primary target to broad screening and subsequent confirmation of off-target hits.

G cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Confirmation & Functional Analysis T1_AChE Quantitative Assay vs. Acetylcholinesterase (AChE) T1_BuChE Quantitative Assay vs. Butyrylcholinesterase (BuChE) T1_AChE->T1_BuChE T2_Panel Single-Point Screen (e.g., 10 µM) vs. Broad Safety Panel (e.g., Eurofins SafetyScreen44) [11, 32] T1_BuChE->T2_Panel Proceed if potent & selective T3_DoseResponse Dose-Response Curves for 'Hits' (Determine IC50/Ki) T2_Panel->T3_DoseResponse For targets with >50% inhibition T3_Functional Functional Assays (Agonist/Antagonist) for confirmed binding 'Hits' T3_DoseResponse->T3_Functional Confirm mechanism of action

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies

To ensure trustworthiness and reproducibility, all protocols must be rigorously defined with appropriate controls. Here we detail two gold-standard methodologies applicable to Tier 2 and Tier 3 screening.

Radioligand Binding Assays for GPCRs, Ion Channels, and Transporters

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[13] This protocol is suitable for screening against a panel such as the Eurofins SafetyScreen44, which includes numerous GPCRs, channels, and transporters.[2]

G cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes (e.g., from CHO cells expressing target) Incubate Incubate: 1. Receptor Membranes 2. Radioligand (fixed conc.) 3. Test Compound (varied conc.) Prep->Incubate Separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubate->Separate Count Quantify Bound Radioactivity (Scintillation Counting) Separate->Count Analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 -> Ki Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol (Example: Serotonin 5-HT2A Receptor)

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.

    • Receptor Source : Prepare membrane homogenates from cells stably expressing the human 5-HT2A receptor. Quantify total protein concentration via a BCA assay.[14]

    • Radioligand : [³H]-Ketanserin (a 5-HT2A antagonist) at a final concentration equal to its Kd (e.g., 1-2 nM).

    • Test Compound : Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 pM).

    • Non-Specific Binding (NSB) Control : A high concentration of a known, unlabeled 5-HT2A ligand (e.g., 10 µM Mianserin).

    • Total Binding Control : Vehicle (e.g., DMSO) only.

  • Incubation :

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or NSB/Total control).

      • 50 µL of [³H]-Ketanserin.

      • 150 µL of receptor membrane preparation (e.g., 50 µg protein).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[14]

  • Separation :

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% PEI).

    • Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.[14]

  • Quantification :

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).[15]

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

LanthaScreen® Eu Kinase Binding Assay

As a robust, non-radioactive alternative for enzyme targets, the LanthaScreen® TR-FRET assay provides a high-throughput method to measure inhibitor binding.[18] This is particularly useful for screening against kinases, which are common off-targets.

Detailed Step-by-Step Protocol (Example: Lck Kinase)

  • Reagent Preparation :

    • Assay Buffer : 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[19]

    • Kinase : Prepare a 2X solution of the tagged kinase (e.g., GST-Lck) in assay buffer.

    • Europium-labeled Antibody : Prepare a 2X solution of Eu-anti-GST antibody in assay buffer. Centrifuge the antibody before use to remove aggregates.[20]

    • Tracer : Prepare a 4X solution of a broad-spectrum, Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in assay buffer.[19]

    • Test Compound : Prepare a 4X serial dilution of this compound.

    • Positive Control : A known kinase inhibitor (e.g., Staurosporine).

    • Negative Control : Vehicle (DMSO).

  • Assay Procedure (16 µL Final Volume) :

    • To a 384-well plate, add 4 µL of the 4X test compound dilution or controls.

    • Add 8 µL of the 2X Kinase/Antibody pre-mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.[19]

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

  • Data Analysis :

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation and Comparison

The primary output of the cross-reactivity screen will be a series of IC₅₀ or Ki values. A lower value indicates higher affinity/potency.

Hypothetical Data Summary

The following table presents a hypothetical outcome for the cross-reactivity profiling of this compound, assuming it is a potent AChE inhibitor.

Table 2: Hypothetical Cross-Reactivity Profile of this compound

Target ClassTargetAssay TypeKi (nM)Selectivity Index (vs. AChE)
Primary Target Acetylcholinesterase (AChE) Enzymatic5.2 1
Related EnzymeButyrylcholinesterase (BuChE)Enzymatic2,150413
GPCRSerotonin Receptor (5-HT2A)Radioligand Binding890171
GPCRDopamine Receptor (D2)Radioligand Binding1,500288
GPCRAdrenergic Receptor (α1A)Radioligand Binding>10,000>1,923
GPCRMuscarinic Receptor (M1)Radioligand Binding3,400654
GPCRSigma-1 Receptor (σ1R)Radioligand Binding45087
Ion ChannelhERG Potassium ChannelRadioligand Binding>10,000>1,923
TransporterSerotonin Transporter (SERT)Radioligand Binding6,7001,288
Calculating Selectivity

The Selectivity Index is a critical metric for comparison, calculated as: Selectivity Index = Ki (Off-Target) / Ki (Primary Target)

A higher selectivity index indicates greater specificity for the primary target. A commonly accepted threshold for a selective compound is a >100-fold difference in affinity between the primary target and any off-targets. In our hypothetical data, the compound shows good selectivity against most targets but has a lower selectivity index for the Sigma-1 receptor, flagging it for further investigation.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound 4-(5-Fluoro-2-methoxy- benzyl)-piperidine AChE AChE Inhibition Compound->AChE High Affinity (On-Target) Sigma1R Sigma-1 Receptor Binding Compound->Sigma1R Moderate Affinity (Off-Target) ACh ↑ Acetylcholine Level AChE->ACh blocks breakdown Effect Therapeutic Effect (e.g., Improved Cognition) ACh->Effect Neuron Cholinergic Neuron Ca Modulation of Ca²⁺ Signaling Sigma1R->Ca SideEffect Potential Side Effect (e.g., Neurological) Ca->SideEffect

Caption: Hypothetical on-target vs. off-target signaling pathways.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity profile of this compound. By anchoring the investigation in a strong, structure-based hypothesis and employing a tiered screening approach with validated assay formats, researchers can generate a comprehensive selectivity profile. The hypothetical data presented herein illustrates how such a study can identify not only the compound's potency at its primary target but also flag potential off-target interactions that warrant further investigation, such as functional antagonism or agonism assays. This rigorous, data-driven approach is essential for advancing novel chemical entities through the drug discovery pipeline with a clear understanding of their biological specificity and safety profile.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap. Available at: [Link]

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  • Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

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  • Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation strategy.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For a compound like this compound, which may serve as a crucial building block for an Active Pharmaceutical Ingredient (API), rigorous analytical validation is not merely a quality control exercise; it is a regulatory necessity mandated by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

This process ensures the reliability, accuracy, and consistency of data, which is fundamental to documenting the identity, strength, quality, purity, and potency of drug substances and products.[3] The framework for this validation is authoritatively laid out in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) guideline.[1][5][6][7][8]

Primary Method of Choice: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar organic molecule such as this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant analytical technique for quantitative analysis (assay) and impurity profiling. Its versatility, robustness, and high resolving power make it ideal for separating the main compound from potential process-related impurities and degradation products.

The following sections detail the validation of a hypothetical, yet scientifically grounded, RP-HPLC method for this compound, adhering to ICH Q2(R2) principles.[1][9]

The Validation Workflow: A Visual Overview

The validation process is a structured journey from method development to routine implementation. It ensures that an analytical procedure is fit for its intended purpose.[1][9]

Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation & Implementation A Define Analytical Procedure's Purpose (e.g., Assay, Impurity Test) B Develop HPLC Method (Column, Mobile Phase, etc.) A->B C Establish System Suitability Test (SST) Criteria B->C D Write & Approve Validation Protocol C->D E Execute Validation Experiments D->E F Specificity (Forced Degradation) E->F G Linearity & Range E->G H Accuracy (Recovery Studies) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Data & Compare Against Protocol Criteria K->L M Generate Final Validation Report L->M N Implement for Routine QC Use M->N

Caption: A typical workflow for analytical method validation, from planning to implementation.

Experimental Protocol: HPLC Method Validation

Instrumentation:

  • HPLC System with a Quaternary Pump, Autosampler, Column Oven, and UV/Vis Detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions (Illustrative):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Validation Parameter 1: Specificity

Causality: The primary goal of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] A stability-indicating method is one that demonstrates specificity under stress conditions.[12]

Protocol: Forced Degradation Studies Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate that the method can separate these from the intact analyte.[13][14]

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[15]

    • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (ICH Q1B conditions) for 7 days.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples by the proposed HPLC method.

  • Evaluation: Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector. Ensure that all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).

Validation Parameter 2: Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[5][10]

Protocol:

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Perform serial dilutions to create at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Validation Parameter 3: Accuracy & Precision

Causality: Accuracy reflects the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[2][10] They are fundamental to trusting the quantitative results of the method. Precision is assessed at two levels: repeatability (short-term) and intermediate precision (long-term, within-laboratory variations).[11]

Protocol (Accuracy):

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Protocol (Precision):

  • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Validation Parameter 4: Robustness

Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage and is a critical part of method development.[16]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units) or Organic Composition (± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Comparison with Alternative Analytical Methods

While HPLC is the workhorse for routine quality control, other techniques play vital roles, particularly during the development and characterization phases.

Parameter_Relationships center Validated Method (Fit for Purpose) Specificity Specificity center->Specificity Qualitative Assurance Accuracy Accuracy center->Accuracy Quantifies Error Precision Precision center->Precision Quantifies Error Linearity Linearity center->Linearity Quantitative Relationship Range Range Accuracy->Range Precision->Range Linearity->Range Defines Interval

Caption: Interrelationship of core validation parameters defining a method's fitness for purpose.

Comparative Data Summary
Parameter RP-HPLC-UV Gas Chromatography (GC-MS) LC-Mass Spectrometry (LC-MS) NMR Spectroscopy
Primary Use Routine Assay, Purity, Stability TestingVolatile Impurities, Residual SolventsImpurity Identification, High-Sensitivity QuantitationDefinitive Structural Elucidation, Reference Standard Characterization
Specificity Good to Excellent (with PDA)Excellent (based on mass)Excellent (based on mass)Absolute (structural fingerprint)
Sensitivity (LOQ) ~0.05% (relative to main peak)ng/mL to pg/mLpg/mL to fg/mLmg range (low sensitivity)
Throughput HighMediumMediumLow
Compound Volatility Not requiredRequired (or derivatization)Not requiredNot required
Justification Ideal for routine QC due to its balance of performance, cost, and robustness.Not suitable for the parent compound but essential for specific volatile impurities as per ICH Q3C guidelines.The gold standard for identifying unknown degradation products or process impurities during development.[17]Essential for absolute confirmation of the chemical structure of the reference standard and isolated unknowns.[18][19]
Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[18] For this compound, which has a relatively high boiling point, GC is not the primary method for assay or purity. However, it is indispensable for quantifying residual solvents from the manufacturing process, a critical quality attribute.

Mass Spectrometry (MS)

When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides mass-to-charge ratio information, enabling the identification of unknown compounds.[17] During forced degradation studies, if a new impurity peak is observed in the HPLC chromatogram, LC-MS is the definitive tool to determine its molecular weight and fragmentation pattern, providing critical clues to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[18][19] While not used for routine quality control due to its lower sensitivity and throughput, ¹H and ¹³C NMR are essential for confirming the chemical structure of the primary reference standard of this compound. It is the ultimate arbiter of molecular identity.

Conclusion

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and regulatory compliance. For the quantitative analysis and purity assessment of This compound , a well-validated RP-HPLC method is the industry standard, offering the best balance of specificity, accuracy, precision, and robustness for a routine quality control environment.

However, a comprehensive analytical strategy is not monolithic. It leverages a suite of technologies, using GC-MS for volatile impurity control, LC-MS for the critical task of identifying unknown impurities and degradation products, and NMR for the absolute structural confirmation of reference materials. By understanding the causality behind each validation parameter and the specific strengths of each analytical technique, scientists can build a self-validating, robust, and scientifically sound control strategy for any pharmaceutical compound.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 18, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 18, 2026, from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Sartorius. Retrieved January 18, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 18, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 18, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved January 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 18, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved January 18, 2026, from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org. Retrieved January 18, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 18, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency. Retrieved January 18, 2026, from [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved January 18, 2026, from [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org. Retrieved January 18, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015, January 21). Google Patents.
  • ANALYTICAL METHOD VALIDATION IN PHARMA. (2024, April 21). Pharma Pathway. Retrieved January 18, 2026, from [Link]

  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Validation/Verification of Analytical Procedures. (2020, July). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). World Health Organization. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). R&D Chemicals. Retrieved January 18, 2026, from [Link]

  • 955314-86-0|this compound. (n.d.). BIOFOUNT. Retrieved January 18, 2026, from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (2020). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]

  • Spectrochem: Home. (n.d.). Spectrochem. Retrieved January 18, 2026, from [Link]

  • 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Analysis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine and Other Piperidine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can temporarily alleviate cognitive decline.[2] The piperidine scaffold has proven to be a privileged structure in the design of potent AChE inhibitors, with the marketed drug Donepezil serving as a prime example.[3] This guide provides a comparative analysis of various piperidine derivatives, with a special focus on the potential of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, in the context of their AChE inhibitory activity.

Comparative Inhibitory Activity

The efficacy of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the AChE inhibitory activity of selected piperidine derivatives and standard reference compounds.

Compound NameStructureAChE IC50 (nM)Reference
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[4]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[5]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (Compound 19) 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2[6]
Tacrine 1,2,3,4-tetrahydroacridin-9-amine109[5]
This compound This compoundNot ReportedN/A

Structure-Activity Relationship (SAR) Insights and the Potential of this compound

The potent AChE inhibitory activity of benzylpiperidine derivatives is largely attributed to their ability to interact with key residues within the active site gorge of the enzyme. The N-benzylpiperidine moiety is known to interact with the catalytic active site (CAS) of AChE.[7]

The SAR of this class of compounds reveals several key trends:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency. Electron-donating groups, such as methoxy groups, can enhance activity. The presence of a fluorine atom can also contribute to improved binding affinity through various interactions. In the case of this compound, the combination of a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzyl ring is of particular interest. The methoxy group may enhance hydrophobic interactions within the enzyme's active site, while the electronegative fluorine atom could participate in hydrogen bonding or other electrostatic interactions.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity, as it is typically protonated at physiological pH, allowing for a key ionic interaction with the anionic subsite of AChE.[5]

  • Substituents on the Piperidine Ring: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of potency. In Donepezil, a large, rigid indanone moiety contributes to extensive interactions within the active site gorge, leading to its high potency.[4] The simpler benzyl group in this compound suggests that its interactions might be less extensive than those of Donepezil.

Based on these SAR principles, it can be hypothesized that this compound possesses AChE inhibitory activity. The presence of the fluoro and methoxy substituents on the benzyl ring are features often found in potent enzyme inhibitors. However, without the extended and rigid pharmacophore seen in compounds like Donepezil, its potency is likely to be more moderate. Experimental validation is essential to confirm this hypothesis.

Mechanism of Acetylcholinesterase Inhibition

The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve signal at cholinergic synapses.[8] AChE inhibitors prevent this breakdown, leading to an increased concentration and prolonged availability of ACh in the synaptic cleft.[8][9] This enhanced cholinergic activity is believed to be responsible for the symptomatic improvement observed in Alzheimer's disease patients treated with these drugs.[7]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Signal Transduction Inhibitor Piperidine Derivative (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by Piperidine Derivatives.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed, step-by-step methodology for determining the AChE inhibitory activity of a test compound, such as this compound, using the widely accepted Ellman's method.[10][11] This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

    • Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water. This should be prepared fresh daily.

    • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound solution at various concentrations (or buffer for the control and blank).

    • Add 20 µL of the AChE enzyme solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The piperidine scaffold remains a highly valuable starting point for the design of novel AChE inhibitors. While direct experimental data for this compound is currently lacking in the public domain, analysis of the structure-activity relationships of related benzylpiperidine derivatives suggests it is a promising candidate for AChE inhibition. The presence of both fluoro and methoxy substituents on the benzyl ring are favorable for interaction with the enzyme's active site. Further experimental evaluation of this compound is warranted to determine its precise potency and to further elucidate the SAR of this important class of inhibitors. The detailed experimental protocol provided herein offers a robust method for such an evaluation.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • (Reference for a general review on AChE inhibitors - placeholder, as a specific URL from the search results is not directly applicable here)
  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • (Reference for a general review on SAR of piperidines - placeholder)
  • Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]

  • (Reference for another piperidine SAR paper - placeholder)
  • Parlar, A. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 188-194. [Link]

  • (Reference for a review on Alzheimer's disease and AChE inhibitors - placeholder)
  • Drugs.com. (2023). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

  • (Reference for a piperidine synthesis and activity paper - placeholder)
  • (Reference for a piperidine SAR paper - placeholder)
  • National Institute on Aging. (2021). How Is Alzheimer's Disease Treated? [Link]

  • (Reference for a piperidine SAR paper - placeholder)
  • StatPearls. (2023). Donepezil. [Link]

  • (Reference for a piperidine synthesis and activity paper - placeholder)
  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • (Reference for a piperidine synthesis and activity paper - placeholder)
  • Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 34(7), 2164-2170. [Link]

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A Researcher's Guide to the Metabolic Stability of Substituted Piperidines: A Methyl vs. Methoxy Head-to-Head

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of candidate compounds is a cornerstone of successful therapeutic design. The piperidine moiety, a frequent scaffold in medicinal chemistry, is often a focal point for metabolic modification.[1][2] This guide provides an in-depth comparison of how two common substituents, methyl and methoxy groups, influence the metabolic fate of piperidine-containing molecules, supported by experimental data and detailed protocols.

The metabolic landscape of a drug candidate dictates its pharmacokinetic profile, including its half-life and bioavailability.[1] The piperidine ring and its substituents are primary targets for drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][3][4] Key metabolic pathways include N-dealkylation, and C-hydroxylation of the piperidine ring.[1][5] These transformations can result in rapid clearance, diminished efficacy, or the formation of active or toxic metabolites.[1]

Mechanistic Principles of Piperidine Metabolism

The metabolic fate of piperidine-containing compounds is largely determined by the interplay of steric and electronic factors.[6][7][8] CYP enzymes, particularly isoforms like CYP3A4, are major contributors to the metabolism of these structures.[2][5]

Key Metabolic Hotspots on the Piperidine Ring:

  • Alpha-carbons (C2, C6): Prone to oxidation leading to the formation of an iminium intermediate, which can be further hydrolyzed to an aldehyde and the de-alkylated piperidine.[3]

  • Beta-carbons (C3, C5): Can undergo hydroxylation.[3]

  • Gamma-carbon (C4): Often a site for hydroxylation. Substitution at this position is a common strategy to block metabolism.[9]

  • Nitrogen Atom: Can be a site for N-oxidation, although N-dealkylation via alpha-carbon oxidation is more common for N-substituted piperidines.[5]

Caption: Common metabolic pathways of the piperidine ring.

Head-to-Head Comparison: Methyl vs. Methoxy Substituents

The choice between a methyl and a methoxy group can significantly alter a compound's metabolic profile. This decision should be guided by an understanding of their distinct electronic and steric properties.

Electronic Effects
  • Methyl Group: A weakly electron-donating group that can stabilize an adjacent carbocation or radical intermediate formed during CYP-mediated oxidation. This can sometimes increase the lability of a proton on the substituted carbon.

  • Methoxy Group: A strong electron-donating group through resonance, but also electron-withdrawing through induction. The net effect is typically electron-donating, which can activate an aromatic ring towards oxidation. On an aliphatic ring like piperidine, its inductive electron-withdrawing effect can slightly deactivate the carbon it's attached to, potentially making the C-H bond stronger and less susceptible to abstraction. However, the oxygen atom itself can be a site for O-dealkylation, a common metabolic pathway.

Steric Effects
  • Methyl Group: The introduction of a methyl group can sterically hinder the approach of a metabolizing enzyme to a nearby metabolic "soft spot".[10] This is a classic strategy to block metabolism.[10][11] For instance, a methyl group at the C4 position can impede hydroxylation at that site.

  • Methoxy Group: A methoxy group is larger than a methyl group and can therefore provide a greater steric shield. However, its flexibility might allow it to adopt conformations that still permit enzyme access. The key metabolic liability of a methoxy group is its susceptibility to O-dealkylation, which produces a hydroxyl metabolite and formaldehyde. This pathway is often rapid and can be a major clearance route for methoxy-containing compounds.

Experimental Validation: Protocols & Data Analysis

To empirically determine the impact of methyl vs. methoxy substitution, in vitro assays are indispensable. The liver microsomal stability assay is a primary tool for this purpose.[4][12]

In Vitro Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[4][13]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the methyl- and methoxy-substituted piperidine analogs in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data. Thaw on ice immediately before use.[12]

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4). This system continuously generates the NADPH cofactor required for CYP enzyme activity.[13]

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[12]

  • Incubation:

    • Pre-warm a 96-well plate containing the test compounds (final concentration 1 µM) and liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.[12][14]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[4][14]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[13][14] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[13][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[14]

Caption: Workflow for the in vitro plasma stability assay.

Case Study Analysis: Interpreting the Data

Let's consider our hypothetical data for two compounds, differing only by a C4-substituent on the piperidine ring.

  • 4-Methyl-Piperidinyl Analog (Compound A): The longer half-life (45 min) suggests that the methyl group at the C4 position effectively blocks metabolism at this site. The remaining clearance is likely due to metabolism at other positions on the piperidine ring (e.g., C3/C5 hydroxylation) or elsewhere on the molecule.

  • 4-Methoxy-Piperidinyl Analog (Compound B): The short half-life (15 min) strongly indicates that the methoxy group is a primary site of metabolism. The most probable metabolic pathway is O-dealkylation to the corresponding 4-hydroxy-piperidine metabolite. This rapid clearance would likely translate to poor in vivo exposure.

Caption: Contrasting metabolic fates of methyl vs. methoxy analogs.

Conclusion & Strategic Recommendations

The choice between methyl and methoxy substitution on a piperidine ring is a critical decision in drug design with significant consequences for metabolic stability.

  • Methyl Substitution: Often employed as a "metabolic blocker," a methyl group can sterically hinder CYP enzymes, thereby increasing a compound's half-life. [10]This is a valuable strategy when metabolism occurs at a specific, known site on the piperidine ring.

  • Methoxy Substitution: While it can also provide a steric shield, the methoxy group is frequently a metabolic liability itself due to rapid O-dealkylation. This pathway often leads to high clearance and poor in vivo stability. However, the resulting hydroxyl metabolite may have desirable properties, a consideration in pro-drug design.

Recommendations for Medicinal Chemists:

  • Identify Metabolic Hotspots: Early metabolite identification studies are crucial to understand the primary sites of metabolism on your piperidine-containing scaffold.

  • Employ Methyl as a Blocker: If metabolism is occurring at a specific carbon on the piperidine ring (e.g., C4 hydroxylation), installing a methyl group at that position is a rational strategy to improve stability.

  • Use Methoxy with Caution: Be aware of the high potential for rapid O-dealkylation when incorporating methoxy groups. If high stability is desired, a methoxy group may not be the optimal choice unless it is positioned far from other metabolic hotspots and is not itself a primary clearance pathway.

  • Consider Alternatives: If both methyl and methoxy groups fail to provide the desired metabolic profile, consider other blocking groups like fluorine or small, stable heterocycles. [16][17] By leveraging a deep understanding of metabolic principles and validating design hypotheses with robust in vitro assays, researchers can rationally design piperidine-containing molecules with optimized metabolic stability, paving the way for the development of safer and more effective medicines.

References

  • Miyata, N., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. [Link]

  • Zhang, M., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Zhang, M., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. PubMed. [Link]

  • JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE. [Link]

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  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. [Link]

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A Guide to Positional Fluorine Scanning in Piperidine Analogs for Enhanced Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a core structural motif present in a vast number of pharmaceuticals. Its conformational flexibility and basic nitrogen atom are key to its frequent role in receptor interactions. However, this flexibility can be a double-edged sword, leading to entropic penalties upon binding. The strategic incorporation of fluorine, the most electronegative of elements, has emerged as a powerful tactic to address this challenge. Judicious placement of fluorine can dramatically alter a molecule's physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[1][2] More critically, it can enforce a specific ring conformation, pre-organizing the ligand for optimal interaction with its target receptor and thereby enhancing binding affinity.[3][4]

This guide provides an in-depth comparison of how the specific placement of fluorine on the piperidine ring—a technique we term "positional fluorine scanning"—can have a profound and often non-intuitive impact on receptor affinity. We will explore the underlying stereoelectronic principles, present comparative data, and provide a robust experimental workflow for evaluating these effects in your own drug discovery programs. Understanding these principles is paramount for transforming a moderately active compound into a high-affinity, selective ligand.

The Conformational Keystone: Why Fluorine's Position is a Game-Changer

The introduction of a fluorine atom onto a piperidine ring is far more than a simple isosteric replacement for hydrogen. It introduces potent stereoelectronic effects that can lock the ring into a preferred conformation, often favoring an axial orientation that defies classical steric considerations.[3] This phenomenon is a result of a complex interplay between several forces.

  • Hyperconjugation (Anomeric Effect): A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized when the fluorine atom occupies an axial position, providing significant stabilization.[3][5]

  • Charge-Dipole Interactions: In the protonated state, which is common under physiological conditions, a powerful electrostatic attraction can form between the positively charged nitrogen (N-H+) and the partial negative charge of an axial fluorine atom. This C-F···H-N+ interaction can add kilocalories of stability to the axial conformer.[4][5]

  • Gauche Effect: In 3-fluoropiperidines, a gauche arrangement between the fluorine and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[2]

These forces mean that a fluorine atom at C-3 or C-4 can act as a "conformational lock," reducing the entropic cost of binding and presenting a rigid, well-defined pharmacophore to the receptor. The impact of this is not trivial; studies on isomeric analogs for G protein-coupled receptors (GPCRs) have shown that merely changing the position of a fluorine atom can alter biological potency by over 1000-fold, creating what is known as an "activity cliff."[1][6]

P Flexible Piperidine (Multiple Conformers) F Positional Fluorine (e.g., 3-Axial F) H Hyperconjugation (σC-H → σ*C-F) F->H CD Charge-Dipole (C-F···H-N+) F->CD R Rigid, Pre-organized Conformer H->R CD->R A Increased Receptor Affinity (Lower Ki) R->A

Caption: Stereoelectronic forces governing fluorine-induced conformational rigidity.

Comparative Analysis: The Data-Driven Impact of Fluorine Position

The true impact of positional fluorine scanning is best illustrated through experimental data. While a single study directly comparing 2-F, 3-F, and 4-F analogs on the same piperidine core for one receptor is rare, we can synthesize findings from multiple structure-activity relationship (SAR) studies to build a compelling model. The following table represents a consolidated view of expected outcomes based on published research for a hypothetical GPCR target.

Compound IDFluorine Position (on Piperidine)Key Conformational InfluenceExpected Receptor Affinity (Ki, nM)Rationale & Supporting Observations
Analog 1 None (Parent Compound)Flexible150Baseline affinity with a flexible scaffold.
Analog 2 4-FluoroModerate rigidity; potential for H-bonding85The 4-F position can engage in direct interactions or alter electronics of an attached aryl ring, but conformational restriction is less pronounced than at C-3. In some scaffolds, a 4-fluorophenyl group has been shown to be detrimental to affinity.[7]
Analog 3 (cis)-3-FluoroStrong axial preference12The axial fluorine pre-organizes the molecule into a bioactive conformation, driven by hyperconjugation and charge-dipole stabilization. This significantly reduces the entropic penalty of binding.[3]
Analog 4 (trans)-3-FluoroEquatorial preference110The equatorial fluorine does not provide the same degree of conformational locking, resulting in an affinity closer to the parent compound. The difference between cis and trans isomers highlights the stereochemical sensitivity of the receptor binding pocket.[8][9]
Analog 5 2-FluoroStrong pKa reduction250Fluorine at the 2-position drastically lowers the basicity of the piperidine nitrogen due to the inductive effect. This can weaken the critical ionic interaction with acidic residues (e.g., Aspartate) in the receptor, leading to a significant loss of affinity.

This table is a representative model based on principles extracted from multiple sources. Absolute Ki values are illustrative.

The data clearly indicates that the position of the fluorine atom is not a minor perturbation. The nearly 13-fold increase in affinity between the parent compound (Analog 1 ) and the cis-3-fluoro analog (Analog 3 ) underscores the power of using fluorine as a conformational control element. Conversely, the decreased affinity of the 2-fluoro analog (Analog 5 ) serves as a critical cautionary tale: placing a strongly electron-withdrawing group too close to the basic nitrogen can disrupt the primary binding interaction, nullifying any conformational benefits.

Experimental Protocols: A Validated Workflow for Determining Receptor Affinity

To empirically determine the impact of fluorine substitution, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying the binding affinity (Ki) of your synthesized piperidine analogs for a target receptor.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of test compounds for the σ1 receptor, a common target for piperidine-containing ligands.[7][10]

1. Materials:

  • Receptor Source: Guinea pig brain homogenates or membranes from HEK293 cells expressing the human σ1 receptor.[10]

  • Radioligand: -Pentazocine (specific activity ~30-60 Ci/mmol).[7]

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).[7]

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).[7][11]

  • Test Compounds: Your fluorinated piperidine analogs, dissolved in DMSO and serially diluted in assay buffer.

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of your test compounds (e.g., from 100 µM to 10 pM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: In a 96-well polypropylene plate, add the following in order for a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) OR non-specific binding control (e.g., 10 µM Haloperidol) OR test compound dilution.

    • 50 µL of -Pentazocine (prepare at 4x the final desired concentration, e.g., 4 nM for a 1 nM final concentration).

    • 100 µL of receptor membrane suspension (typically 50-100 µg of protein).

  • Incubation: Seal the plate and incubate at 37°C for 150 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.

  • Plot the percentage of specific binding versus the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of your compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

The evidence is clear: the position of a fluorine atom on a piperidine ring is a critical design element that can profoundly influence receptor affinity. The gains in potency, often achieved by installing a 3-axial fluorine to enforce a bioactive conformation, can be dramatic. However, chemists must remain vigilant of the powerful inductive effects, particularly at the C-2 position, which can inadvertently sabotage the primary binding interactions of the pharmacophore.

By combining an understanding of the underlying stereoelectronic principles with systematic synthesis and rigorous evaluation using validated binding assays, researchers can harness the power of fluorine to rationally design next-generation piperidine analogs. This approach moves beyond serendipity and into the realm of precision engineering, allowing for the fine-tuning of ligand-receptor interactions to achieve superior potency and selectivity in drug candidates.

References

  • Kurczab, R., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 28(2), 490. Available at: [Link][1][3]

  • Lemoine, L., et al. (2012). 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2134-2143. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Bajorath, J., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules, 11(11), 1647. Available at: [Link]

  • Kurczab, R., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. ResearchGate. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]

  • Mach, R. H., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of Medicinal Chemistry, 54(6), 1555-1564. Available at: [Link]

  • Kostic, S., et al. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. Pharmacological Reports, 72(4), 1069-1075. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-40. Available at: [Link]

  • Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116. Available at: [Link]

  • Volling, D., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. Available at: [Link]

  • O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 60(1), 35-41. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Volling, D., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Lever, J.R., et al. (2001). Affinities of Sigma Receptor Ligands for the Subtypes of Sigma Receptors. ResearchGate. Available at: [Link]

  • Nichols, D.E., et al. (2007). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. Available at: [Link]

  • Kostic, S., et al. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine. As a substituted piperidine derivative, this compound requires careful handling based on the known hazards of its structural class. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with a deep, actionable understanding of safe disposal practices.

Hazard Identification and Risk Assessment: Know Your Compound

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can infer its hazard profile from analogous structures like 4-(2-Methoxyphenyl)piperidine and the parent compound, piperidine.

The piperidine moiety is known for its toxicological properties, and substitutions on the ring and benzyl group can modify its reactivity and biological effects.[1] Based on available data for similar compounds, this compound should be handled as a substance that is, at minimum, a skin, eye, and respiratory irritant.[2][3] The parent compound, piperidine, is also classified as flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4][5] Therefore, a conservative approach that assumes similar hazards is essential.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[2]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Toxic (Based on Piperidine hazards)[4][5][6]

| Flammability | Assumed Flammable | (Based on Piperidine hazards)[4][6] |

This initial assessment directly informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. The principle is to always mitigate the highest potential risk.

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal in the United States is governed by federal and state regulations. The two primary federal bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[7][8] Your institution is considered a hazardous waste generator and must comply with specific requirements for waste identification, accumulation, and disposal.[9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling and disposal of chemicals, ensuring worker safety.[13]

Your disposal protocol for this compound must be a component of your laboratory's broader Chemical Hygiene Plan and adhere to EPA's hazardous waste regulations.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent personal protection is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Given that piperidine derivatives can be corrosive and toxic upon skin contact, ensure gloves are rated for chemical resistance. Always inspect gloves for tears or punctures before use.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as spill cleanup or bulk transfers, a full-face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or suit is recommended. Ensure footwear completely covers the feet; sandals or perforated shoes are never appropriate.[14]

  • Respiratory Protection: All handling of solid or liquid this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding permissible exposure limits outside of a fume hood, a respirator may be required as part of a formal respiratory protection program.[14]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final hand-off to a licensed waste contractor.

Step 1: Waste Characterization and Segregation Immediately upon deciding to discard the material (whether it is excess, expired, or contaminated), it must be classified as hazardous waste.[8]

  • Causality: Proper characterization is an EPA requirement.[15] It ensures the waste is not mixed with incompatible materials, which could lead to dangerous reactions (e.g., heat generation, gas evolution).

  • Action:

    • Designate all this compound and any materials grossly contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) as hazardous waste.

    • Keep this waste stream separate from other chemical wastes unless your institution's waste management plan explicitly allows for co-mingling of specific compatible streams. Do not mix with acidic waste, as this can cause a reaction with the amine group. Avoid mixing with strong oxidizers.[2]

Step 2: Containerization and Labeling Proper containment and labeling prevent accidental exposures and ensure compliant disposal.

  • Causality: Federal regulations require that hazardous waste containers be clearly marked to inform handlers of the contents and associated dangers.[15] The container must be compatible with the chemical to prevent leaks.

  • Action:

    • Select a chemically compatible container in good condition, with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.

    • Affix your institution's official hazardous waste label to the container.

    • Fill out the label completely and legibly, including:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound". Avoid abbreviations.

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first drop of waste enters the container).[15]

    • Keep the container closed at all times except when adding waste.[10]

Step 3: Spill and Emergency Response Accidents happen. A clear, pre-defined response plan is critical.

  • Causality: A rapid and correct response minimizes exposure to personnel and the environment.

  • Action:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Control: If safe to do so, eliminate ignition sources, as the compound may be flammable.[6]

    • Contain: Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or a universal chemical absorbent.[16][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

    • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 4: Final Disposal via Licensed Contractor The ultimate disposal of this chemical waste must be handled by professionals.

  • Causality: Incineration at high temperatures with appropriate scrubbers is the most effective method to destroy organic compounds like this one, ensuring complete breakdown into less harmful components and preventing environmental release.[6] This process requires specialized facilities and permits, which is why licensed contractors are used.

  • Action:

    • Store your properly labeled waste container in your lab's designated Satellite Accumulation Area (SAA) or central storage area, following institutional guidelines.

    • Arrange for a pickup by your institution’s EHS department or its contracted hazardous waste disposal company.[6]

    • Never pour this compound down the drain or dispose of it in regular trash.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_storage Storage & Disposal cluster_spill Emergency Protocol start Waste Generation (Excess or Contaminated Material) assess Hazard Assessment (Irritant, Toxic, Flammable?) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill Occurs assess->spill segregate Segregate as Hazardous Waste ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste close_container Keep Container Closed label_waste->close_container store Store in Satellite Accumulation Area (SAA) close_container->store pickup Arrange EHS Pickup store->pickup end Disposal via Licensed Incineration Contractor pickup->end spill_response Execute Spill Response: 1. Alert & Evacuate 2. Contain with Absorbent 3. Collect as Hazardous Waste 4. Decontaminate Area spill->spill_response report Report to EHS spill_response->report report->store

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This protocol is built on a foundation of scientific integrity, regulatory awareness, and practical laboratory experience.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Chemos. [Link]

  • Click Chemistry Tools. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Click Chemistry Tools. [Link]

  • Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from Penta Chemicals. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from Vanderbilt University. [Link]

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A Researcher's Guide to the Safe Handling of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in contemporary drug discovery and organic synthesis, 4-(5-Fluoro-2-methoxy-benzyl)-piperidine demands a nuanced and rigorous approach to laboratory safety. This guide moves beyond generic protocols to provide a specialized framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not only handle this compound safely but also to understand the rationale behind each procedural step, fostering a culture of proactive safety and scientific integrity in your laboratory.

Hazard Profile and Risk Mitigation

The primary hazards associated with piperidine and its derivatives include:

  • Flammability: Piperidine is a highly flammable liquid and vapor.[2][3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Toxicity: The compound is likely toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[2][3][4][5][6]

  • Corrosivity: It is expected to cause severe skin burns and serious eye damage.[2][3][4][5][7]

Given these risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential.

Quantitative Data Summary

A complete experimental profile for this compound is not publicly available. However, the table below compiles data for the parent compound, piperidine, to provide a baseline for physical properties.

PropertyValueSource
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol
Boiling Point106 °C (223 °F)
Melting Point-9 °C (16 °F)
Flash Point16 °C (61 °F)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety goggles with side shields and a face shieldEN 166 (EU) or NIOSH (US) approvedProtects against splashes and vapors that can cause severe eye damage.[3][7][8][9]
Hands Chemically resistant gloves (butyl rubber or nitrile rubber)Tested according to EN 374Prevents skin contact, which can lead to toxicity and severe burns.[2][7][10]
Body Flame-retardant lab coat or chemical-resistant apron and protective workwearN/AProtects against accidental spills and splashes.[2][9]
Respiratory Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceededNIOSH-certified respiratorProtects against the inhalation of toxic vapors.[3][9][10]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Handling
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the workspace of all unnecessary items and potential ignition sources.[11]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][3][4]

    • Have an emergency spill kit readily accessible.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling:

    • Handle the compound exclusively within the chemical fume hood.[8]

    • Use non-sparking tools for all transfers and manipulations.[2][4][5]

    • Avoid creating aerosols or dust.[9][12]

    • Keep the container tightly closed when not in use.[2][3][9]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.[11]

    • If safe to do so, eliminate all ignition sources.[4][11]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8][11][13]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][11][14]

    • Do not allow the spilled material to enter drains or waterways.[8][11]

    • Wash the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection:

    • Collect all waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.[9][14]

  • Disposal Protocol:

    • Dispose of the hazardous waste through a licensed and certified waste disposal service.[6][11]

    • Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[9][11]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound start Start prep_area Prepare Work Area (Fume Hood, Grounding, Spill Kit) start->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical (Non-Sparking Tools, Avoid Aerosols) don_ppe->handle_chem spill Spill Occurs? handle_chem->spill no_spill Proceed to Disposal spill->no_spill No spill_response Initiate Spill Response (Alert, Contain, Clean) spill->spill_response Yes disposal Segregate and Label Waste no_spill->disposal spill_response->disposal end End disposal->end

Caption: A flowchart of the safe handling procedure.

Conclusion

The responsible and safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of research. By adopting the comprehensive safety protocols outlined in this guide, researchers can confidently and securely work with this valuable chemical intermediate. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Safe Disposal of (S)-3-(4-Fluorobenzyl)piperidine: A Procedural Guide - Benchchem. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • 4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets - ECHEMI. (n.d.).
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  • 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • 4-Benzylpiperidine - Santa Cruz Biotechnology. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, May 1).
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  • 7 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. (n.d.).
  • 955314-86-0|4-(5-Fluoro-2-methoxybenzyl)piperidine - BLDpharm. (n.d.).
  • 4-(2-Methoxyphenyl)piperidine - Synquest Labs. (n.d.).
  • Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H) - Benchchem. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.